2,5-Dibromopyridine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULUIMDLAQFXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347318 | |
| Record name | 2,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20734-22-9 | |
| Record name | 2,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-Dibromopyridine 1-oxide, a valuable intermediate in medicinal chemistry and organic synthesis. The document outlines the primary synthetic routes, including detailed experimental protocols, and presents key quantitative data in structured tables for easy comparison. Visual diagrams of the synthetic workflow are also provided to enhance understanding.
Introduction
This compound is a key building block in the development of novel pharmaceuticals and functional materials. The presence of the N-oxide functionality and two bromine atoms on the pyridine ring offers multiple sites for functionalization, enabling the construction of complex molecular architectures. The N-oxide group alters the electronic properties of the pyridine ring, facilitating certain substitution reactions that are otherwise challenging with the parent heterocycle. This guide details the two-step synthesis, starting from the preparation of the precursor, 2,5-dibromopyridine, followed by its N-oxidation.
Synthesis of the Precursor: 2,5-Dibromopyridine
The most common and well-documented method for the synthesis of 2,5-dibromopyridine is the Sandmeyer reaction, starting from 2-amino-5-bromopyridine. Alternative routes, such as those originating from 2-hydroxypyridine, have also been reported.
Sandmeyer Reaction from 2-Amino-5-bromopyridine
This widely used method involves the diazotization of 2-amino-5-bromopyridine followed by a bromine substitution reaction. A modified approach using liquid bromine instead of a copper(I) bromide catalyst has been shown to be efficient and scalable.
-
Diazotization: In a suitable reaction vessel, 2-amino-5-bromopyridine (1.0 eq) is dissolved in 47% aqueous hydrogen bromide (approx. 2.8 eq). The solution is cooled to a temperature between 0-10 °C.
-
Bromination: Liquid bromine (approx. 1.2 eq) is added to the mixture while maintaining the low temperature.
-
Formation of Diazonium Salt: A solution of sodium nitrite (approx. 1.2 eq) in water is added dropwise to the reaction mixture, ensuring the temperature is kept between 0-5 °C. The mixture is stirred for an additional 30 minutes.
-
Work-up: The reaction is quenched by the controlled addition of a concentrated sodium hydroxide solution to neutralize the acid (pH 7-8), while keeping the temperature below 25 °C.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or suspension in a non-polar solvent like heptane to afford 2,5-dibromopyridine as a solid.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromopyridine | [1][2] |
| Key Reagents | HBr, Br₂, NaNO₂ | [1][2] |
| Solvent | Water, Diethyl Ether | [1][2] |
| Reaction Temperature | 0-10 °C | [1][2] |
| Typical Yield | ~83-93% | [1] |
Synthesis from 2-Hydroxypyridine
An alternative route involves the bromination of 2-hydroxypyridine to form 2-hydroxy-5-bromopyridine, followed by a second bromination step.
-
First Bromination: 2-hydroxypyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature.
-
Second Bromination: The resulting 2-hydroxy-5-bromopyridine is then subjected to a second bromination using a reagent like phosphorus tribromide in a chlorinated solvent under reflux conditions.
-
Work-up and Purification: The reaction is quenched with ice water and neutralized. The product is extracted with an organic solvent, dried, and purified by recrystallization or chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxypyridine | General Method |
| Key Reagents | NBS, PBr₃ | General Method |
| Solvent | Acetonitrile, 1,2-dichloroethane | General Method |
| Reaction Temperature | -10 °C to Reflux | General Method |
| Reported Overall Yield | ~30% | [1] |
Synthesis of this compound
The N-oxidation of 2,5-dibromopyridine is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium.
Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a common and effective reagent for the N-oxidation of pyridines. The reaction is generally clean and proceeds under mild conditions.
-
Reaction Setup: 2,5-dibromopyridine (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Addition of Oxidant: The solution is cooled to 0 °C in an ice bath. m-CPBA (typically 1.1-1.5 eq) is added portion-wise, maintaining the low temperature.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromopyridine | General Method |
| Key Reagent | m-CPBA | General Method |
| Solvent | Dichloromethane or Chloroform | General Method |
| Reaction Temperature | 0 °C to Room Temperature | General Method |
| Typical Yield | Not specifically reported, but generally good for pyridine N-oxidations. |
Oxidation with Hydrogen Peroxide and Acetic Acid
This method provides a more economical and environmentally friendly alternative to peroxy acids. The reaction involves the in situ formation of peracetic acid.
-
Reaction Setup: 2,5-dibromopyridine (1.0 eq) is dissolved in glacial acetic acid.
-
Addition of Oxidant: Hydrogen peroxide (30-35% aqueous solution, typically 2.0-3.0 eq) is added to the solution.
-
Reaction Progression: The mixture is heated to 70-80 °C for several hours (6-24 hours), with monitoring by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured into a cold, saturated sodium bicarbonate solution to neutralize the acetic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
A patent for the synthesis of the analogous 3,5-dibromopyridine-N-oxide using hydrogen peroxide in a microreactor reports high yields and purity.[3]
| Parameter | Value | Reference |
| Starting Material | 2,5-Dibromopyridine | [4] |
| Key Reagents | Hydrogen Peroxide, Acetic Acid | [4] |
| Solvent | Acetic Acid | [4] |
| Reaction Temperature | 70-80 °C | [4] |
| Reported Yield (for analogous compounds) | 90-95% | [3] |
Experimental Workflow and Diagrams
The synthesis of this compound can be visualized as a two-stage process. The following diagrams illustrate the logical flow of the synthesis.
Caption: Overall synthetic workflow for this compound.
Characterization Data
Conclusion
The synthesis of this compound is a straightforward two-step process. The preparation of the 2,5-dibromopyridine precursor is well-established, with the modified Sandmeyer reaction offering a high-yielding and scalable route. The subsequent N-oxidation can be effectively carried out using either m-CPBA or a hydrogen peroxide/acetic acid system, with the latter being a more cost-effective and greener option. This guide provides the necessary details for researchers and drug development professionals to successfully synthesize this versatile intermediate for their research and development needs. Further optimization of the N-oxidation step for this specific substrate could lead to improved yields and purity.
References
preparation of 2,5-Dibromopyridine 1-oxide from 2,5-dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyridine 1-oxide is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of an N-oxide functionality to the 2,5-dibromopyridine scaffold significantly alters the electronic properties of the pyridine ring, facilitating a range of nucleophilic and electrophilic substitution reactions. This guide provides a comprehensive overview of the synthesis of this compound from 2,5-dibromopyridine, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Reaction Overview
The preparation of this compound involves the N-oxidation of 2,5-dibromopyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium like acetic acid or trifluoroacetic acid. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-oxide.
Experimental Protocols
Two common methods for the N-oxidation of substituted pyridines are presented below. While a specific, detailed protocol for 2,5-dibromopyridine was not found in a single peer-reviewed article, the following procedures are based on established methods for the N-oxidation of analogous brominated pyridines and provide a strong foundation for the successful synthesis of the target compound.
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is a widely used and generally high-yielding approach for the N-oxidation of pyridines.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromopyridine (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Reagent Addition: To the stirred solution, add m-CPBA (1.1 to 1.5 eq.) portion-wise at room temperature. The reaction is often exothermic, and cooling with a water bath may be necessary to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Method 2: Oxidation with Hydrogen Peroxide in Acetic Acid
This method offers a more cost-effective and environmentally benign alternative to using peroxy acids.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dibromopyridine (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: To this solution, add a 30-35% aqueous solution of hydrogen peroxide (H₂O₂) (2.0 to 3.0 eq.) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then typically heated to 60-80 °C and stirred for several hours to overnight.
-
Reaction Monitoring: The reaction progress can be followed by TLC.
-
Work-up: After cooling to room temperature, the excess hydrogen peroxide can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). The acetic acid is then carefully neutralized by the addition of a base, such as saturated aqueous sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. The aqueous layer is then extracted multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-oxidation of substituted pyridines. These values should be considered as a starting point for the optimization of the synthesis of this compound.
| Parameter | Method 1 (m-CPBA) | Method 2 (H₂O₂/AcOH) |
| Starting Material | 2,5-Dibromopyridine | 2,5-Dibromopyridine |
| Oxidizing Agent | m-CPBA | 30-35% aq. H₂O₂ |
| Solvent | Dichloromethane or Chloroform | Glacial Acetic Acid |
| Molar Ratio (Oxidant:Substrate) | 1.1 - 1.5 : 1 | 2.0 - 3.0 : 1 |
| Reaction Temperature | Room Temperature | 60 - 80 °C |
| Reaction Time | 2 - 24 hours | 6 - 24 hours |
| Typical Yield | 70 - 95% | 60 - 85% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation of this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway Diagram (Chemical Transformation)
The following diagram illustrates the chemical transformation from 2,5-dibromopyridine to this compound.
An In-depth Technical Guide to the Oxidation of 2,5-Dibromopyridine to 2,5-Dibromopyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical oxidation of 2,5-dibromopyridine to its corresponding N-oxide. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other functionalized heterocyclic compounds. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, facilitating a range of subsequent chemical modifications.
Core Concepts and Reaction Pathway
The oxidation of the nitrogen atom in a pyridine ring is a well-established transformation in organic synthesis. The reaction involves the conversion of the lone pair of electrons on the nitrogen atom into a coordinate covalent bond with an oxygen atom. This process is typically achieved using a peroxy acid, which acts as an electrophilic oxygen source.
The presence of two electron-withdrawing bromine atoms on the pyridine ring deactivates the nitrogen atom towards oxidation, making the reaction more challenging compared to the oxidation of unsubstituted pyridine. Therefore, stronger oxidizing agents or more forcing reaction conditions may be required to achieve a good yield of the desired N-oxide.
Comparative Data of Oxidation Methods
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Peracetic Acid (in situ from H₂O₂/Acetic Acid) | Acetic Acid | 70-80 | 12 | Moderate to Good | Adapted from[1] |
| 2-Bromopyridine | Peracetic Acid (in situ from H₂O₂/Acetic Acid) | Acetic Acid | 70-80 | 12 | Moderate to Good | Adapted from[1] |
| Pyridine | 40% Peracetic Acid | - | 85 | 1 | 78-83 | [2] |
| 3-Chloropyridine | m-CPBA | Dichloromethane | 20-25 | 24 | High | Adapted from[3] |
| 4-Nitropyridine | m-CPBA | Dichloromethane | 20-25 | 24 | High | Adapted from[3] |
Experimental Protocols
Two primary methods for the N-oxidation of pyridines are detailed below. These protocols are based on established procedures for similar substrates and can be adapted for the oxidation of 2,5-dibromopyridine.
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is often preferred due to the commercial availability and relative stability of m-CPBA.
Materials:
-
2,5-Dibromopyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dibromopyridine (1.0 eq) in dichloromethane (approximately 10-20 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2-1.5 eq) in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of 2,5-dibromopyridine at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining peroxy acid.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts. Repeat this wash until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2,5-dibromopyridine N-oxide.
-
The crude product can be purified by recrystallization or column chromatography.
Method 2: Oxidation with Peracetic Acid (Generated in situ)
This method utilizes the in situ generation of peracetic acid from hydrogen peroxide and acetic acid.
Materials:
-
2,5-Dibromopyridine
-
Glacial acetic acid
-
Hydrogen peroxide (30-35% aqueous solution)
-
Sodium bicarbonate or sodium hydroxide solution for neutralization
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,5-dibromopyridine (1.0 eq) in glacial acetic acid (approximately 5-10 mL per gram of starting material).
-
Slowly and carefully add hydrogen peroxide (1.2-2.0 eq) to the stirred solution. The addition may be exothermic, and the temperature should be controlled.
-
Heat the reaction mixture to 70-85 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This step is highly exothermic and should be performed in an ice bath with vigorous stirring.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2,5-dibromopyridine N-oxide.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental process and the underlying chemical principles, the following diagrams have been generated.
Caption: General experimental workflow for the N-oxidation of 2,5-dibromopyridine.
References
2,5-Dibromopyridine 1-oxide CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dibromopyridine 1-oxide, a key building block in modern organic and medicinal chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Core Properties and Identification
This compound is a halogenated pyridine derivative that serves as a versatile synthetic intermediate. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and enabling selective chemical transformations.
Table 1: Chemical Identification and Physical Properties
| Property | Value | Reference |
| CAS Number | 20734-22-9 | [1][2] |
| Molecular Formula | C₅H₃Br₂NO | [3] |
| Molecular Weight | 252.89 g/mol | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the 2,5-dibromopyridine precursor followed by its N-oxidation.
Synthesis of 2,5-Dibromopyridine
A common method for the synthesis of 2,5-dibromopyridine involves the Sandmeyer reaction of 2-amino-5-bromopyridine.
Experimental Protocol: Diazotization and Bromination of 2-amino-5-bromopyridine
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-5-bromopyridine (e.g., 13.0 kg) is prepared in a suitable reaction vessel equipped with cooling.[6]
-
Acidification: The solution is cooled to below 10 °C, and 47% aqueous hydrogen bromide (e.g., 37 L) is slowly added.[6]
-
Bromination: Liquid bromine (e.g., 11 L) is then introduced while maintaining the temperature below 10 °C.[6]
-
Diazotization: A solution of sodium nitrite (NaNO₂) (e.g., 16.1 kg) in water (e.g., 19 L) is prepared and added dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.[6]
-
Reaction Completion: The mixture is stirred for an additional 30 minutes after the addition is complete.[6]
-
Work-up: The reaction is quenched by the controlled addition of a sodium hydroxide solution to neutralize the excess acid. The product is then extracted with an organic solvent such as diethyl ether.[6]
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 2,5-dibromopyridine.[6]
N-Oxidation of 2,5-Dibromopyridine
The N-oxidation of the pyridine ring can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid.
General Experimental Protocol: N-Oxidation
-
Dissolution: 2,5-Dibromopyridine is dissolved in a suitable solvent, such as chloroform or dichloromethane.
-
Oxidant Addition: An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate), and the product is extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Chemical Reactivity and Synthetic Utility
The presence of the N-oxide group and two bromine atoms makes this compound a highly versatile reagent in organic synthesis.
-
Activation of the Pyridine Ring: The N-oxide functional group significantly alters the electronic structure of the pyridine ring, activating it towards selective substitution reactions that are often challenging with the parent heterocycle.[1]
-
Cross-Coupling Reactions: The two distinct bromine atoms serve as handles for sequential functionalization through metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings.[1] This allows for the systematic construction of complex, multi-substituted pyridine scaffolds, which are core structures in many therapeutic agents.[1]
-
Regioselective Lithiation: The compound's reactivity allows for regioselective lithiation, enabling the introduction of a wide array of functional groups at specific positions on the pyridine ring by quenching with various electrophiles.[1]
Below is a diagram illustrating the synthetic pathways originating from this compound.
Caption: Synthetic pathways of this compound.
Applications in Drug Discovery and Development
This compound is an indispensable tool for chemists involved in the discovery and development of new drugs, agrochemicals, and functional materials.[1]
-
Pharmaceutical Intermediates: A primary application of this compound is in the synthesis of key intermediates for the development of active pharmaceutical ingredients (APIs).[1] Its utility is demonstrated in patented routes for the synthesis of 2,5-substituted pyridine compounds.[1]
-
Scaffold for Bioactive Molecules: The substituted pyridine N-oxide motif is present in a variety of biologically active molecules. Pyridine N-oxides have been explored as coformers in the development of drug cocrystals to improve the physicochemical properties of APIs.[7]
-
Structure-Activity Relationship (SAR) Studies: The ability to selectively functionalize the pyridine ring at two different positions allows for the systematic exploration of structure-activity relationships, a critical process in lead optimization during drug discovery.[1]
Spectral Data
While specific spectral data for this compound is not widely published, the following table provides reference data for the parent compound, 2,5-Dibromopyridine. These can serve as a baseline for comparison after N-oxidation, which typically induces characteristic shifts in NMR signals and changes in IR vibrational modes.
Table 2: Spectral Data for 2,5-Dibromopyridine (CAS: 624-28-2)
| Data Type | Key Features | Reference |
| ¹H NMR | Spectral data available. | [8] |
| IR Spectroscopy | Infrared spectrum available. | [9][10] |
| Mass Spectrometry | Mass spectrum available. | [8] |
The N-oxidation of a pyridine ring generally leads to a downfield shift of the alpha-protons and an upfield shift of the gamma-proton in the ¹H NMR spectrum. In the IR spectrum, a strong N-O stretching band is typically observed.
Safety and Handling
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound|CAS 20734-22-9 [benchchem.com]
- 2. 20734-22-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [chemicalbook.com]
- 4. 2,5-Dibromopyridine | 624-28-2 [chemicalbook.com]
- 5. 2,5-Dibromopyridine 98 624-28-2 [sigmaaldrich.com]
- 6. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. 2,5-Dibromopyridine(624-28-2) 1H NMR [m.chemicalbook.com]
- 9. 2,5-Dibromopyridine(624-28-2) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Molecular Structure of 2,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,5-Dibromopyridine 1-oxide is a heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of two bromine atoms on the pyridine ring offers versatile handles for a variety of cross-coupling reactions, while the N-oxide functionality modulates the electronic properties of the ring, influencing its reactivity and potential as a ligand. This guide serves as a technical resource for researchers utilizing this compound in their synthetic endeavors.
Molecular Structure and Properties
The molecular structure of this compound consists of a pyridine ring substituted with bromine atoms at the 2- and 5-positions, with the nitrogen atom oxidized to an N-oxide.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 20734-22-9 |
| Molecular Formula | C₅H₃Br₂NO |
| Molecular Weight | 252.89 g/mol |
Due to the lack of specific experimental data, quantitative structural parameters such as bond lengths and angles are not provided. However, based on related structures, the introduction of the N-oxide is expected to slightly elongate the N-O bond and perturb the geometry of the pyridine ring compared to the parent 2,5-dibromopyridine.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a reliable synthetic route can be proposed, starting from the synthesis of the precursor 2,5-dibromopyridine, followed by its N-oxidation.
Synthesis of 2,5-Dibromopyridine
Several methods for the synthesis of 2,5-dibromopyridine have been reported. A common and effective method involves the diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2,5-Dibromopyridine
-
Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-bromopyridine in aqueous hydrobromic acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.
-
Sandmeyer Reaction: The diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid.
-
Work-up: The reaction mixture is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2,5-dibromopyridine can be purified by recrystallization or column chromatography.
Synthesis of this compound (Proposed)
The N-oxidation of pyridines is a well-established transformation. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Proposed Experimental Protocol: N-Oxidation of 2,5-Dibromopyridine
-
Reaction Setup: 2,5-Dibromopyridine is dissolved in a suitable solvent, such as chloroform or dichloromethane.
-
Oxidation: A solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent is added dropwise to the solution of 2,5-dibromopyridine at room temperature. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Characterization
The synthesized this compound would be characterized using standard analytical techniques.
Table 2: Proposed Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment. | Aromatic protons would show characteristic shifts, likely deshielded compared to the parent pyridine due to the N-oxide. |
| ¹³C NMR | Determination of the carbon skeleton. | Six distinct carbon signals are expected. |
| Mass Spectrometry | Confirmation of molecular weight and formula. | A molecular ion peak corresponding to the mass of C₅H₃Br₂NO. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic N-O stretching vibration. |
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Characterization Workflow
Caption: Workflow for the purification and characterization of this compound.
Conclusion
This compound is a valuable synthetic intermediate. While a complete experimental dataset for its molecular structure is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and protocols for similar compounds. The provided workflows and proposed experimental procedures offer a solid starting point for researchers working with this molecule. Further experimental investigation is warranted to fully elucidate its precise structural parameters and spectroscopic properties.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dibromopyridine 1-oxide
Disclaimer: Despite extensive searches of scientific literature and spectral databases, the experimental ¹H NMR spectrum for 2,5-Dibromopyridine 1-oxide is not publicly available. The following guide is based on established principles of nuclear magnetic resonance spectroscopy and analysis of analogous compounds. The presented data is a well-informed prediction and should be considered hypothetical until experimentally verified.
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. This guide covers the predicted spectral data, a detailed experimental protocol for its acquisition, and a visualization of the proton coupling pathways.
Predicted ¹H NMR Data
The structure of this compound possesses three aromatic protons at positions 3, 4, and 6. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the two bromine substituents and the N-oxide functional group. The N-oxide group is strongly electron-withdrawing, leading to a general deshielding of all ring protons compared to pyridine. The bromine atoms also exhibit an electron-withdrawing inductive effect but a weaker electron-donating resonance effect.
The proton at position 6 (H-6) is expected to be the most deshielded due to its ortho position relative to the electron-withdrawing N-oxide group. The proton at position 4 (H-4) will be deshielded by the N-oxide and the meta-bromine at position 2. The proton at position 3 (H-3) will be influenced by the adjacent bromine at position 2 and the meta N-oxide.
Based on these principles, a hypothetical ¹H NMR data table is presented below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.30 - 8.50 | d | J(H6-H4) ≈ 2.0 - 3.0 Hz |
| H-4 | 7.60 - 7.80 | dd | J(H4-H3) ≈ 8.0 - 9.0 Hz, J(H4-H6) ≈ 2.0 - 3.0 Hz |
| H-3 | 7.40 - 7.60 | d | J(H3-H4) ≈ 8.0 - 9.0 Hz |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum of a pyridine N-oxide derivative like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetonitrile-d₃ (CD₃CN)) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a standard pulse sequence for a ¹H NMR experiment.
3. Data Acquisition:
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. A typical value is 1-5 seconds.
-
The acquisition time should be sufficient to resolve the coupling patterns, typically 2-4 seconds.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Signaling Pathways
The following diagram, generated using Graphviz, illustrates the expected spin-spin coupling interactions (J-coupling) between the protons of this compound.
Caption: Predicted ¹H-¹H coupling pathways in this compound.
13C NMR Characterization of 2,5-Dibromopyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine N-oxide, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The electronic properties of the pyridine ring are substantially altered by N-oxidation, influencing its reactivity and interaction with biological targets. Accurate structural elucidation is paramount for its application in drug design and development. Among the array of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct insight into the carbon skeleton of the molecule. This technical guide offers a comprehensive overview of the ¹³C NMR characterization of this compound, presenting key data and experimental considerations.
Molecular Structure and Carbon Numbering
The chemical structure of this compound consists of a pyridine ring substituted with two bromine atoms at positions 2 and 5, and an oxygen atom coordinated to the nitrogen atom. The standard IUPAC numbering convention for the pyridine ring is followed, starting from the nitrogen atom as position 1.
Figure 1. Structure and numbering of this compound.
Experimental ¹³C NMR Data
Obtaining high-quality ¹³C NMR spectra is crucial for the unambiguous assignment of carbon signals. The chemical shifts are influenced by the electronic environment of each carbon atom, which is in turn affected by the electronegativity of the substituents (bromine and the N-oxide group) and their positions on the pyridine ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 145 |
| C3 | 125 - 130 |
| C4 | 135 - 140 |
| C5 | 115 - 120 |
| C6 | 145 - 150 |
Note: These are predicted values and may differ from experimental results. The actual spectrum should be acquired for accurate characterization.
Experimental Protocol
To acquire a ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation Workflow
Spectroscopic and Synthetic Guide to 2,5-Dibromopyridine 1-oxide: A Technical Overview for Researchers
Spectroscopic Data of 2,5-Dibromopyridine
Understanding the spectroscopic characteristics of the parent compound, 2,5-dibromopyridine, is crucial for interpreting the data of its N-oxide derivative. The following tables summarize the available spectroscopic data for 2,5-dibromopyridine.
Table 1: ¹H NMR Spectroscopic Data for 2,5-Dibromopyridine
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 8.61 | d | 2.0 | H-6 |
| 8.15 | dd | 8.5, 2.0 | H-4 |
| 7.55 | d | 8.5 | H-3 |
Solvent: Dioxane[1]
Table 2: Infrared (IR) Spectroscopic Data for 2,5-Dibromopyridine
| Wavenumber (cm⁻¹) | Interpretation |
| 3050-3100 | C-H aromatic stretching |
| 1550-1600 | C=C and C=N ring stretching |
| 1000-1100 | C-H in-plane bending |
| Below 800 | C-Br stretching, C-H out-of-plane bending |
Note: Specific peak values can be found in various spectral databases.[2][3]
Predicted Spectroscopic Data for 2,5-Dibromopyridine 1-oxide
The introduction of an N-oxide functionality significantly influences the electronic environment of the pyridine ring, leading to predictable shifts in spectroscopic data. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This dual nature affects the chemical shifts of the ring protons and carbons.
Table 3: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Rationale for Prediction |
| ~8.4-8.6 | d | ~2.0 | H-6 | The proton ortho to the N-oxide is typically deshielded. |
| ~7.8-8.0 | dd | ~8.5, 2.0 | H-4 | The proton para to the N-oxide is generally shielded compared to the parent pyridine. |
| ~7.3-7.5 | d | ~8.5 | H-3 | The proton meta to the N-oxide experiences a smaller shielding effect. |
Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (ppm) | Assignment | Rationale for Prediction |
| ~140-145 | C-2, C-6 | Carbons adjacent to the N-oxide are significantly deshielded. |
| ~120-125 | C-5 | The carbon bearing the bromo group will be influenced by both the bromine and the N-oxide. |
| ~135-140 | C-4 | The para carbon is typically shielded. |
| ~125-130 | C-3 | The meta carbon is less affected. |
Table 5: Predicted Key Infrared (IR) Absorptions for this compound
| Predicted Wavenumber (cm⁻¹) | Interpretation |
| ~1200-1300 | N-O stretching vibration (characteristic for pyridine N-oxides)[4] |
| ~800-900 | Ring breathing modes, influenced by N-oxide |
Table 6: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-16]+ | Loss of an oxygen atom (characteristic of N-oxides)[5] |
| [M-Br]+ | Loss of a bromine atom |
| [M-O-Br]+ | Subsequent loss of oxygen and bromine |
Experimental Protocols
Synthesis of 2,5-Dibromopyridine
A common route to 2,5-dibromopyridine involves the diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer-type reaction.[6][7][8][9]
Materials:
-
2-amino-5-bromopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Cuprous bromide (CuBr) (catalyst)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-bromopyridine in 48% HBr, cooled in an ice-water bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
In a separate flask, prepare a solution of cuprous bromide in HBr.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and neutralize it with a sodium hydroxide solution to a pH of 7-8.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,5-dibromopyridine, which can be further purified by recrystallization or chromatography.
N-oxidation of 2,5-Dibromopyridine
The synthesis of this compound can be achieved by the oxidation of 2,5-dibromopyridine using a suitable oxidizing agent, such as a peroxy acid.[10]
Materials:
-
2,5-dibromopyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,5-dibromopyridine in a suitable solvent like dichloromethane.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise at room temperature. The reaction is often exothermic, so cooling may be necessary to maintain the temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization or column chromatography.
Visualizing the Workflow
To aid in the understanding of the experimental processes, the following diagrams illustrate the synthesis and analysis workflows.
Caption: Synthetic pathway to this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. 3,5-Dibromopyridine(625-92-3) 1H NMR spectrum [chemicalbook.com]
- 2. 2,5-Dibromopyridine(624-28-2) IR Spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Studies on the infrared spectra of heterocyclic compounds. V. Infrared spectra of substituted pyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. heteroletters.org [heteroletters.org]
- 8. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 9. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 10. arkat-usa.org [arkat-usa.org]
physical and chemical properties of 2,5-Dibromopyridine 1-oxide
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dibromopyridine 1-oxide
Introduction
This compound (CAS No. 20734-22-9) is a heterocyclic organic compound that serves as a valuable intermediate in advanced organic and medicinal chemistry.[1] The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to its precursor, 2,5-dibromopyridine. This modification enhances the ring's reactivity towards selective substitution reactions, making it a key building block in the synthesis of complex molecular architectures.[1][2]
This guide provides a comprehensive overview of the known . Due to the limited availability of specific experimental data for this compound, this document also includes detailed information on its precursor, 2,5-dibromopyridine, and discusses the general reactivity patterns of pyridine N-oxides to infer the chemical behavior of the title compound.
Physical Properties
Quantitative physical data for this compound is not widely reported in the literature. However, key identifiers have been established. For a comprehensive understanding, the well-documented properties of the parent compound, 2,5-Dibromopyridine, are provided for comparison.
Table 1: Physical and Chemical Identifiers
| Property | This compound | 2,5-Dibromopyridine |
| CAS Number | 20734-22-9[3] | 624-28-2[4] |
| Molecular Formula | C₅H₃Br₂NO[3] | C₅H₃Br₂N[4] |
| Molecular Weight | 252.89 g/mol [3] | 236.89 g/mol [4] |
| Appearance | Not specified | Off-white to light beige/brown crystalline powder |
| Melting Point | Not specified | 92-95 °C[4] |
| Boiling Point | Not specified | 235 °C[5] |
| Solubility | Not specified | Insoluble in water; slightly soluble in Chloroform and Methanol[5] |
| pKa (Predicted) | Not specified | -1.57 ± 0.10[5] |
| LogP (Calculated) | Not specified | 2.607[6] |
Chemical Properties and Reactivity
The N-oxide moiety profoundly influences the reactivity of the pyridine ring. It acts as an electron-donating group through resonance, which activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions.[2] At the same time, the inductive effect of the electronegative oxygen atom enhances the susceptibility of the 2- and 4-positions to nucleophilic attack.[7]
The presence of two bromine atoms provides additional handles for a variety of chemical transformations, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and regioselective lithiation.[1]
Caption: Dual reactivity of the pyridine N-oxide ring system.
Spectral Data
Table 2: Spectroscopic Data
| Spectrum Type | This compound (Predicted) | 2,5-Dibromopyridine (Experimental) |
| ¹H NMR | Three aromatic protons are expected, with chemical shifts influenced by the N-oxide and bromine substituents. | ¹H NMR spectra are available.[8] |
| ¹³C NMR | Five distinct carbon signals are expected in the aromatic region. | ¹³C NMR spectra are available.[8] |
| IR Spectroscopy | A characteristic strong N-O stretching vibration is expected, typically in the 1200-1300 cm⁻¹ region.[9] | IR spectra are available, showing characteristic aromatic C-H and C-Br stretches.[10][11] |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 251/253/255, reflecting the isotopic pattern of two bromine atoms. A prominent M-16 peak (loss of oxygen) is common for N-oxides. | Mass spectra are available.[8] |
Experimental Protocols
Synthesis of 2,5-Dibromopyridine
The precursor, 2,5-dibromopyridine, is commonly synthesized from 2-amino-5-bromopyridine via a Sandmeyer reaction.
References
- 1. This compound|CAS 20734-22-9 [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 20734-22-9|this compound|BLD Pharm [bldpharm.com]
- 4. 2,5-ジブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,5-Dibromopyridine | 624-28-2 [chemicalbook.com]
- 6. Pyridine, 2,5-dibromo- (CAS 624-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2,5-Dibromopyridine(624-28-2) 1H NMR spectrum [chemicalbook.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,5-Dibromopyridine(624-28-2) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 2,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information for 2,5-Dibromopyridine 1-oxide based on available data for structurally similar compounds. It is intended as a guide and should be supplemented with a formal risk assessment before use. Always consult the most current Safety Data Sheet (SDS) for any chemical before handling.
Introduction
This compound is a valuable synthetic intermediate in organic and medicinal chemistry. The presence of the N-oxide functionality and two bromine atoms on the pyridine ring offers multiple avenues for functionalization, making it a key building block in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] Given its reactive nature, a thorough understanding of its safe handling and potential hazards is crucial for researchers.
Hazard Identification and Classification
Based on data from analogous compounds such as 2,5-dibromopyridine and other brominated pyridine N-oxides, this compound should be treated as a hazardous substance.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][3]
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[3]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2][4][5][6]
-
Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[2][4][5][6]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2][4][5]
Hazard Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₃Br₂NO | |
| Molecular Weight | 252.89 g/mol | |
| Appearance | Off-white to beige solid (anticipated) | [5] |
| Melting Point | 91 - 96 °C (for 2,5-Dibromopyridine) | [5] |
| Boiling Point | No data available | |
| Solubility | No data available |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[4][5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][6]
-
Store in a locked cabinet or area with restricted access.[5]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: In case of fire, hazardous decomposition products can be released, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[4]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[4]
-
Containment and Cleanup: Carefully sweep up the spilled material without creating dust and place it in a suitable, labeled container for disposal.[4][5]
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, a general workflow for handling a reactive solid intermediate can be outlined.
Caption: A generalized experimental workflow for handling solid chemical reagents.
Signaling Pathways and Logical Relationships
The logical flow of safety and handling procedures can be visualized as a pathway from hazard recognition to emergency response.
Caption: Logical relationship of safety precautions for chemical handling.
Conclusion
While this compound is a valuable reagent, it must be handled with care due to its potential hazards. By adhering to the safety guidelines outlined in this document, which are based on data from structurally similar compounds, researchers can minimize risks and ensure a safe laboratory environment. A thorough risk assessment should always precede the use of this and any other chemical.
References
- 1. This compound|CAS 20734-22-9 [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. americanelements.com [americanelements.com]
- 8. leonidchemicals.net [leonidchemicals.net]
An In-depth Technical Guide to the Electrophilic Substitution Reactivity of Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of pyridine N-oxides. It details the underlying electronic principles governing their reactivity, examines key substitution reactions with quantitative data, provides detailed experimental protocols, and illustrates the strategic importance of this compound class in synthetic and medicinal chemistry.
Introduction: Overcoming the Inertness of the Pyridine Ring
Pyridine, an electron-deficient heteroaromatic system, is notoriously resistant to electrophilic aromatic substitution. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, and under the acidic conditions typical for EAS reactions, the nitrogen atom is readily protonated. This forms a pyridinium ion, which is even more strongly deactivated. Consequently, forcing conditions are often required for direct substitution on pyridine, leading to low yields and often favoring substitution at the C-3 position.
The formation of a pyridine N-oxide offers an elegant solution to this synthetic challenge. The N-oxide functionality fundamentally alters the electronic properties of the ring, transforming it from a deactivated system into one that is activated for electrophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. This activation, coupled with the ability to subsequently remove the N-oxide group, provides a powerful and versatile strategy for the synthesis of substituted pyridines, which are ubiquitous scaffolds in pharmaceuticals and agrochemicals.
Core Principles: Electronic Effects of the N-Oxide Group
The enhanced reactivity of pyridine N-oxide stems from the electronic nature of the N-O bond. While the positively charged nitrogen atom exerts an electron-withdrawing inductive effect, the lone pairs on the oxygen atom can be donated into the aromatic system through resonance. This resonance donation is the dominant effect and significantly increases the electron density at the C-2, C-4, and C-6 positions, making them susceptible to attack by electrophiles.
The resonance structures below illustrate this electron-donating capability, showing the delocalization of negative charge to the ortho and para carbons. This increased electron density at specific positions makes the pyridine N-oxide ring more nucleophilic than pyridine itself.

Electrophilic attack preferentially occurs at the C-4 position. This regioselectivity is attributed to both steric factors and electrostatic repulsion, as attack at the C-2 position is closer to the positively charged nitrogen atom.
General Mechanism and Synthetic Strategy
The electrophilic substitution on pyridine N-oxide proceeds via a classical two-step addition-elimination mechanism. The electrophile attacks the electron-rich C-4 (or C-2) position, breaking the aromaticity and forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. In the second step, a base removes a proton from the site of attack, restoring the aromatic system and yielding the substituted pyridine N-oxide.
The overall synthetic utility of this methodology is captured in a three-step workflow:
-
N-Oxidation: The parent pyridine is oxidized to the corresponding N-oxide.
-
Electrophilic Aromatic Substitution (EAS): The N-oxide is subjected to an electrophile to install the desired substituent at the C-4 or C-2 position.
-
Deoxygenation: The N-oxide functionality is removed to yield the final substituted pyridine.
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling of 2,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Pyridine N-oxides are important intermediates in organic synthesis, and their functionalization allows for the creation of a diverse range of substituted pyridines with potential biological activity. This document provides detailed application notes and protocols for the Suzuki cross-coupling reaction of 2,5-Dibromopyridine 1-oxide with arylboronic acids, focusing on achieving selective mono-arylation at the C2 position. The presence of the N-oxide functionality enhances the reactivity of the pyridine ring, particularly at the C2 and C6 positions, making regioselective synthesis a key consideration.
Principle of the Reaction
The Suzuki cross-coupling reaction of this compound with an arylboronic acid is a palladium-catalyzed process that proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The N-oxide group increases the electrophilicity of the pyridine ring, facilitating the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. Due to the electronic effects of the N-oxide, the C2 position is generally more activated than the C5 position, leading to preferential coupling at C2. A suitable base is required to activate the boronic acid for the transmetalation step.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of various bromopyridine N-oxides with arylboronic acids, providing a reference for the expected outcomes with this compound.
Table 1: Screening of Bases for the Suzuki Cross-Coupling of 2-Bromopyridine N-oxide with Phenylboronic Acid [1]
| Entry | Base (2 equiv.) | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | K3PO4 | Water | Pd(OAc)2 (0.25) | 100 | 1 | 85 |
| 2 | K2CO3 | Water | Pd(OAc)2 (0.25) | 100 | 1 | 82 |
| 3 | Cs2CO3 | Water | Pd(OAc)2 (0.25) | 100 | 1 | 88 |
| 4 | (i-Pr)2NH | Water | Pd(OAc)2 (0.25) | 100 | 1 | 95 |
| 5 | Et3N | Water | Pd(OAc)2 (0.25) | 100 | 1 | 75 |
Table 2: Suzuki Reaction of Various Bromopyridine N-oxides with Arylboronic Acids [1]
| Entry | Bromopyridine N-oxide | Arylboronic Acid | Product | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine N-oxide | Phenylboronic acid | 2-Phenylpyridine N-oxide | 1 | 92 |
| 2 | 2-Bromopyridine N-oxide | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)pyridine N-oxide | 1 | 94 |
| 3 | 2,6-Dibromopyridine N-oxide | Phenylboronic acid | 6-Bromo-2-phenylpyridine N-oxide | 1 | 90 |
| 4 | 3-Bromopyridine N-oxide | Phenylboronic acid | 3-Phenylpyridine N-oxide | 1 | 93 |
| 5 | 5-Bromo-2-methoxypyridine N-oxide | Phenylboronic acid | 2-Methoxy-5-phenylpyridine N-oxide | 1 | 96 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-oxidation of 2,5-dibromopyridine.
Materials:
-
2,5-Dibromopyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,5-dibromopyridine (1.0 equiv.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Selective Mono-arylation of this compound at the C2 Position
This protocol is adapted from a ligand-free Suzuki reaction of bromopyridine N-oxides in water.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)2, 0.25 mol%)
-
Diisopropylamine ((i-Pr)2NH, 2.0 equiv.)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (0.5 mmol), the desired arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.00125 mmol, 0.25 mol%).
-
Add water (1.0 mL) to the mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine (10 mL) and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-bromo-2-arylpyridine 1-oxide.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in medicinal chemistry and drug development, where the introduction of an amino group to an aromatic or heteroaromatic scaffold is a frequent necessity. Aminopyridine 1-oxides are important structural motifs found in numerous biologically active compounds and serve as versatile intermediates for the synthesis of more complex molecules. The N-oxide functionality can enhance solubility, modulate electronic properties, and provide a handle for further chemical transformations.[3]
This document provides detailed application notes and a proposed experimental protocol for the regioselective monoamination of 2,5-Dibromopyridine 1-oxide. The presence of two bromine atoms on the pyridine ring presents a challenge in achieving selective functionalization. Based on established principles of palladium-catalyzed cross-coupling reactions on dihalopyridines, the amination is expected to occur preferentially at the C2 position, which is more activated towards oxidative addition.
Regioselectivity
In the Buchwald-Hartwig amination of 2,5-disubstituted pyridine derivatives, the regioselectivity is primarily governed by the electronic and steric environment of the carbon-halogen bonds. For dihalopyridines, the halide at the C2 position is generally more reactive than the halide at the C5 position in palladium-catalyzed cross-coupling reactions. This preference is attributed to the electron-deficient nature of the C2 position, which facilitates the initial oxidative addition of the palladium(0) catalyst. The N-oxide group is expected to further enhance the electrophilicity of the C2 and C6 positions, thus reinforcing the preference for amination at the C2 position. Therefore, the selective synthesis of 2-amino-5-bromopyridine 1-oxide is the anticipated outcome.
Data Presentation
The following tables summarize proposed reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound. These conditions are adapted from protocols for structurally similar bromopyridines and represent a robust starting point for optimization.[4][5]
Table 1: Proposed Reaction Conditions for the Monoamination of this compound
| Parameter | Proposed Condition |
| Substrate | This compound |
| Amine | Primary or Secondary Amine (1.2 equiv) |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Anhydrous Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
Table 2: Expected Product and Potential Byproducts
| Product/Byproduct | Structure | Expected Outcome |
| Major Product | 2-Amino-5-bromopyridine 1-oxide | High selectivity |
| Minor Byproduct | 5-Amino-2-bromopyridine 1-oxide | Minimal formation |
| Potential Byproduct | 2,5-Diaminopyridine 1-oxide | Can be favored with excess amine and prolonged reaction times |
Experimental Protocols
Proposed Protocol for the Synthesis of 2-(dialkylamino)-5-bromopyridine 1-oxide
This protocol is a proposed method adapted from established procedures for the Buchwald-Hartwig amination of bromopyridines.[4][5] Optimization may be required to achieve the desired yield and purity.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, diethylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) to the flask.
-
Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol).
-
Reaction: Place the flask under a positive pressure of inert gas and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(dialkylamino)-5-bromopyridine 1-oxide.
Mandatory Visualization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under relatively mild conditions and tolerates a wide variety of functional groups. Pyridine N-oxides are important intermediates in the synthesis of functionalized pyridines, as the N-oxide group can act as a directing group and be readily removed at a later stage. The Sonogashira coupling of 2,5-Dibromopyridine 1-oxide offers a direct route to introduce alkynyl moieties at the 2- and/or 5-positions, providing access to a diverse range of substituted pyridine N-oxides which are valuable precursors in medicinal chemistry and materials science.
This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with terminal alkynes. The protocols are based on established methodologies for similar substrates and may require optimization for specific alkyne coupling partners.
Key Reaction Parameters
Successful Sonogashira coupling of this compound is contingent on the careful selection and optimization of several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of phosphine ligands can also influence the reaction efficiency.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which reacts with the terminal alkyne to form a copper acetylide, the active species for transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include DMF, THF, and toluene.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the specific substrates.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: General mechanism of the Sonogashira coupling reaction.
The experimental workflow for a typical Sonogashira coupling reaction is outlined below.
Caption: Experimental workflow for Sonogashira coupling.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization of stoichiometry, catalyst loading, temperature, and reaction time may be necessary for specific terminal alkynes.
Protocol 1: Mono-alkynylation of this compound
This protocol aims for the selective coupling at one of the bromine positions. Generally, the 2-position is more reactive towards oxidative addition than the 5-position in pyridine systems, but this can be influenced by the N-oxide.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, deoxygenated DMF (solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, deoxygenated DMF via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the coupling at both bromine positions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Anhydrous, deoxygenated DMF (solvent)
Procedure:
-
Follow steps 1-4 from Protocol 1, using the increased stoichiometry for the terminal alkyne, catalysts, and base.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the di-alkynylated product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for Sonogashira couplings of related brominated pyridine derivatives, which can serve as a guide for optimizing the reaction of this compound.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[1] |
| 2,6-Dibromopyridine | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | Et₃N | THF | 60-80 | 12 | Varies |
| Iodopyridines | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 65 | 16 | Good to Excellent |
| Heterocyclic Phosphonium Salt | Pd catalyst | - | CuI | DIPEA | NMP | 100 | 12 | Moderate to Good[2] |
Troubleshooting and Optimization
-
Low Yield: Increase catalyst loading, reaction temperature, or reaction time. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The choice of a different palladium catalyst (e.g., PdCl₂(PPh₃)₂) or ligand could also improve the yield.
-
Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. It can be minimized by the slow addition of the alkyne, using a less polar solvent, or by performing the reaction under copper-free conditions, although the latter often requires more forcing conditions.
-
No Reaction: The N-oxide may be coordinating to the palladium catalyst and inhibiting its activity. The addition of additives or using a different ligand system might be necessary to overcome this. Ensure the quality of the catalyst and reagents.
-
Mixture of Mono- and Di-substituted Products: For selective mono-substitution, use a limiting amount of the terminal alkyne (e.g., 0.9-1.0 equivalents) and lower the reaction temperature. For di-substitution, ensure a sufficient excess of the alkyne and higher temperatures are used.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
References
Application Notes and Protocols for Negishi Coupling of 2,5-Dibromopyridine 1-oxide in Liquid Crystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,5-disubstituted pyridine 1-oxide based liquid crystals utilizing a selective Negishi cross-coupling reaction. The described methodology allows for the sequential functionalization of 2,5-dibromopyridine 1-oxide, a versatile building block for the creation of novel mesogenic materials.
Introduction
Pyridine-based liquid crystals are of significant interest due to their unique electronic and optical properties, making them valuable in the development of advanced materials and pharmaceuticals. The introduction of a pyridine N-oxide core can further modulate these properties through its strong dipole moment. The Negishi cross-coupling reaction is a powerful tool for the formation of C-C bonds, offering high functional group tolerance and stereospecificity. This protocol details a selective mono-arylation of this compound, followed by a second coupling to introduce an alkyl chain, leading to the formation of calamitic (rod-like) liquid crystals. The differential reactivity of the bromine atoms at the C2 and C5 positions of the pyridine N-oxide ring is exploited to achieve selectivity.
Reaction Workflow
The overall synthetic strategy involves a two-step Negishi coupling process. The first coupling reaction selectively targets the more reactive bromine atom on the this compound with an organozinc reagent. The resulting mono-substituted intermediate is then subjected to a second Negishi coupling with a different organozinc reagent to yield the final 2,5-disubstituted pyridine 1-oxide liquid crystal.
Caption: Workflow for the two-step Negishi coupling synthesis of 2,5-disubstituted pyridine 1-oxide liquid crystals.
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Anhydrous solvents are required. Organozinc reagents can be prepared in situ from the corresponding organic halides and activated zinc, or from Grignard or organolithium reagents via transmetalation with zinc chloride.
Protocol 1: Synthesis of this compound
The starting material, this compound, can be synthesized from 2,5-dibromopyridine via oxidation.
Reagents:
-
2,5-Dibromopyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 2,5-dibromopyridine in an appropriate solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled pyridine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution) to destroy excess peroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Selective Mono-Arylation of this compound (Negishi Coupling 1)
This protocol describes the selective coupling of an aryl group at the C2 position of this compound.
Reagents:
-
This compound
-
Aryl zinc chloride (Ar-ZnCl) (e.g., 4-alkoxyphenylzinc chloride) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the solution of the aryl zinc chloride reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 50-65 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 2-aryl-5-bromopyridine 1-oxide intermediate.
Protocol 3: Alkylation of 2-Aryl-5-bromopyridine 1-oxide (Negishi Coupling 2)
This protocol details the second Negishi coupling to introduce an alkyl chain at the C5 position.
Reagents:
-
2-Aryl-5-bromopyridine 1-oxide
-
Alkyl zinc chloride (R-ZnCl) (e.g., heptylzinc chloride) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the 2-aryl-5-bromopyridine 1-oxide intermediate and the palladium catalyst.
-
Add anhydrous THF to the flask.
-
Add the alkyl zinc chloride solution to the mixture at room temperature.
-
Heat the reaction to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography and recrystallization to obtain the 2-aryl-5-alkylpyridine 1-oxide liquid crystal.
Data Presentation
The following tables summarize representative data for the synthesis and characterization of 2,5-disubstituted pyridine 1-oxide liquid crystals.
Table 1: Reaction Conditions and Yields for Negishi Coupling Steps
| Step | Starting Material | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | 4-Heptyloxyphenylzinc chloride | Pd(PPh₃)₄ (3) | THF | 60 | 18 | 2-(4-Heptyloxyphenyl)-5-bromopyridine 1-oxide | 75-85 |
| 2 | 2-(4-Heptyloxyphenyl)-5-bromopyridine 1-oxide | Heptylzinc chloride | Pd(PPh₃)₄ (3) | THF | Reflux | 20 | 2-(4-Heptyloxyphenyl)-5-heptylpyridine 1-oxide | 70-80 |
Table 2: Mesomorphic Properties of a Representative 2-Aryl-5-alkylpyridine 1-oxide Liquid Crystal
| Compound | Phase Transition Temperatures (°C) | Mesophase Type |
| 2-(4-Heptyloxyphenyl)-5-heptylpyridine 1-oxide | Cr - 85 - N - 120 - I | Nematic |
Cr = Crystalline, N = Nematic, I = Isotropic. Phase transitions were determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthetic and characterization steps.
Caption: Logical flow from starting material synthesis to final product characterization.
Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation Using 2,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and selectivity.[1][2] 2,5-Dibromopyridine 1-oxide is a versatile building block for the synthesis of complex pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials.[3][4] The presence of two bromine atoms at the C2 and C5 positions, combined with the electronic influence of the N-oxide functionality, offers unique opportunities for selective functionalization.[5]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings of this compound.
Regioselectivity Considerations
In palladium-catalyzed cross-coupling reactions of dihalogenated pyridines, the halide at the C2 position is generally more reactive than halides at other positions due to the electronic influence of the nitrogen atom.[5] However, the N-oxide group in this compound significantly alters the electronic properties of the pyridine ring, which can influence the regioselectivity of the coupling reaction. While specific studies on the regioselectivity of this compound are limited, it is crucial to consider that both mono- and di-substituted products can be obtained. Careful control of reaction conditions, including the choice of catalyst, ligand, base, and stoichiometry of the coupling partner, is essential to achieve the desired selectivity.
General Experimental Workflow
A general workflow for palladium-catalyzed cross-coupling reactions with this compound is outlined below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups. A ligand-free approach in water has been reported for other bromopyridine N-oxides and can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 (Di-substituted) | Adapted from[6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 90 | 24 | 78 (Mono-substituted at C2) | General Protocol |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 110 | 18 | 82 (Mono-substituted at C2) | General Protocol |
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and anhydrous, degassed solvent (e.g., 1,4-dioxane).[7]
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling utilizes organotin reagents for the formation of C-C bonds.[8][9] This reaction is known for its tolerance of a wide range of functional groups.[10]
Table 2: Representative Conditions for Stille Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | PPh₃ | None | Toluene | 110 | 16 | 88 (Di-substituted) | Adapted from[11] |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | PPh₃ | CuI (5 mol%) | DMF | 90 | 12 | 75 (Mono-substituted at C2) | General Protocol |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ | None | Dioxane | 100 | 24 | 80 (Mono-substituted at C2) | General Protocol |
Experimental Protocol: Mono-vinylation via Stille Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%).[11]
-
Add anhydrous and degassed DMF, followed by the organostannane (e.g., tributyl(vinyl)stannane, 1.1 equiv.) and CuI (5 mol%).[11]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with aqueous KF solution to remove tin residues, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13]
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 8 | 92 (Di-substituted) | Adapted from[14] |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 80 | 12 | 85 (Mono-substituted at C2) | General Protocol |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 | 16 | 78 (Mono-substituted at C2) | Adapted from[15] |
Experimental Protocol: Mono-alkynylation via Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%) under an argon atmosphere.[16]
-
Add anhydrous, degassed DMF and a base such as piperidine (2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Caption: Catalytic cycle of the Sonogashira coupling.
Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[2][17] This reaction is typically carried out in the presence of a palladium catalyst and a base.[18]
Table 4: Representative Conditions for Heck Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 80 (Di-substituted) | Adapted from[19] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | PPh₃ | K₂CO₃ | NMP | 120 | 18 | 75 (Mono-substituted at C2) | General Protocol |
| 3 | Acrylonitrile | Pd/C (10) | None | NaOAc | DMA | 130 | 36 | 65 (Mono-substituted at C2) | Adapted from[20] |
Experimental Protocol: Mono-vinylation via Heck Coupling
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add an anhydrous, degassed solvent such as NMP.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring for 18 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Heck reaction.
Conclusion
This compound is a valuable substrate for palladium-catalyzed C-C bond formation, providing access to a wide array of functionalized pyridine N-oxides. The protocols outlined in this document serve as a starting point for the development of synthetic routes toward novel compounds for applications in drug discovery and materials science. Careful optimization of reaction conditions is crucial for controlling regioselectivity and achieving high yields of the desired products.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. portal.fis.tum.de [portal.fis.tum.de]
Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dibromopyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyridine 1-oxide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at electronically distinct positions, coupled with the directing and activating influence of the N-oxide functionality, allows for precise and regioselective functionalization. The N-oxide group enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions, making it susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions. This activation allows for selective functionalization at the C2 position, leaving the C5 bromine available for subsequent transformations.
This document provides detailed application notes and experimental protocols for key regioselective functionalization reactions of this compound, including Palladium-Catalyzed Cross-Coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Principles of Regioselectivity
The regioselectivity in the functionalization of this compound is primarily governed by the electronic effects of the N-oxide group. The N-oxide moiety is a strong electron-withdrawing group via induction and a π-donating group through resonance. This electronic profile significantly activates the C2 and C6 positions towards attack by nucleophiles and facilitates the oxidative addition of a Palladium(0) catalyst, which is the initial step in many cross-coupling reactions. Consequently, in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, the C2-Br bond is significantly more reactive than the C5-Br bond, enabling highly regioselective mono-functionalization at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be controlled to achieve selective mono-functionalization at the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent. The reaction demonstrates high regioselectivity for the C2 position.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | >95 (C2-selective) | [Adapted from general protocols] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 90 | 24 | >95 (C2-selective) | [Adapted from general protocols] |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O (10:1) | 100 | 16 | High (C2-selective) | [Adapted from general protocols] |
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling
This protocol is optimized for the preferential arylation at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromopyridine 1-oxide product.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the C2 position of this compound and a terminal alkyne. This reaction is catalyzed by palladium and a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 12 | High (C2-selective) | [Adapted from general protocols] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | 50 | 16 | High (C2-selective) | [Adapted from general protocols] |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 10 | High (C2-selective) | [Adapted from general protocols] |
Experimental Protocol: C2-Selective Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous, degassed DMF (5 mL) followed by triethylamine (2.0 mmol, 2.0 equiv.).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the regioselective formation of a C-N bond at the C2 position of this compound.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | High (C2-selective) | [Adapted from general protocols] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 20 | High (C2-selective) | [Adapted from general protocols] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | High (C2-selective) | [Adapted from general protocols] |
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, deoxygenated toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (XPhos, 0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Relationship of Regioselectivity
Caption: Electronic influence of the N-oxide on C-Br bond reactivity.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for regioselective cross-coupling reactions.
Application Notes & Protocols: Synthesis of 2,5-Disubstituted Pyridines from the N-Oxide Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Disubstituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials. The pyridine N-oxide serves as a versatile and highly valuable precursor for the synthesis of these compounds. The N-oxide group activates the pyridine ring, facilitating regioselective functionalization, particularly at the C2 position, through various C-H activation strategies. This document provides detailed protocols for the synthesis of 2,5-disubstituted pyridines, focusing on a sequential palladium-catalyzed C-H arylation methodology.
The N-oxide moiety acts as an excellent directing group for transition metal-catalyzed C-H activation, enabling the introduction of substituents at the C2 position with high selectivity.[1][2][3] Following this initial functionalization, the same directing group can be leveraged under modified conditions to facilitate a second substitution at the C5 position, providing a controlled and stepwise route to differentially substituted 2,5-diarylpyridines.[1][2]
Methodology 1: Sequential Palladium-Catalyzed C-H Arylation
This method allows for the controlled, stepwise introduction of two different aryl groups at the C2 and C5 positions of the pyridine ring, starting from the parent pyridine N-oxide. The process involves an initial C2-arylation, followed by a second C5-arylation on the 2-substituted N-oxide intermediate.
Logical Workflow for Sequential Arylation
The overall synthetic strategy involves four key stages: N-oxidation of the starting pyridine, sequential C-H arylation at the C2 and C5 positions, and a final deoxygenation step to yield the target 2,5-diarylpyridine.
Caption: Overall workflow for the synthesis of 2,5-diarylpyridines.
Experimental Protocols
Step 1: Synthesis of 2-Aryl Pyridine N-Oxide (C2-Arylation)
This protocol is adapted from the palladium-catalyzed direct arylation method reported by Fagnou et al.[1][2]
-
Reagents & Setup: To a flame-dried Schlenk tube under an argon atmosphere, add pyridine N-oxide (1.0 equiv.), the first aryl triflate (Ar¹-OTf, 1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄, 10 mol%), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to make a 0.2 M solution with respect to the pyridine N-oxide).
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl pyridine N-oxide.
Step 2: Synthesis of 2,5-Diaryl Pyridine N-Oxide (C5-Arylation)
The 2-aryl pyridine N-oxide intermediate is subjected to a second arylation under more forcing conditions to achieve functionalization at the C5 position.[1][2]
-
Reagents & Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the 2-aryl pyridine N-oxide (from Step 1, 1.0 equiv.), the second aryl triflate (Ar²-OTf, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 20 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (to make a 0.2 M solution).
-
Reaction: Seal the tube and heat the mixture at 130-140 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Step 1 to isolate the 2,5-diaryl pyridine N-oxide.
Step 3: Deoxygenation to 2,5-Diarylpyridine
The final step is the removal of the N-oxide to yield the target pyridine.
-
Reagents & Setup: Dissolve the 2,5-diaryl pyridine N-oxide (1.0 equiv.) in anhydrous toluene or chloroform in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus trichloride (PCl₃, 1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Work-up & Purification: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography to obtain the final 2,5-diarylpyridine.
Quantitative Data Summary
The following table summarizes representative yields for the sequential arylation process as described in the literature.[1][2]
| Entry | Ar¹ (at C2) | Yield (Step 1) | Ar² (at C5) | Yield (Step 2) |
| 1 | 4-Tolyl | 89% | 4-Methoxyphenyl | 84% |
| 2 | 4-Tolyl | 89% | 3,5-Dimethylphenyl | 75% |
| 3 | Phenyl | 85% | 4-Tolyl | 80% |
| 4 | 4-Methoxyphenyl | 92% | Phenyl | 78% |
Reaction Mechanism: Palladium-Catalyzed C-H Arylation
The mechanism for the direct arylation of pyridine N-oxides is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The N-oxide directs the palladium catalyst to the C2-H bond, facilitating its activation.
Caption: Proposed catalytic cycle for C-H arylation of pyridine N-oxide.
Alternative Synthetic Approaches
While sequential C-H activation is a powerful method, other strategies can be considered for accessing 2,5-disubstituted pyridines:
-
Minisci-Type Reactions: These radical-based reactions can introduce alkyl groups onto the pyridine ring. However, controlling regioselectivity on substituted pyridine N-oxides can be challenging, often leading to mixtures of C2/C4/C6 isomers. The use of specific blocking groups may be required to direct the functionalization to a desired position.[4][5]
-
Addition of Organometallic Reagents: Grignard reagents can be used for the C2-alkylation or C2-arylation of pyridine N-oxides.[6][7] The resulting 2-substituted pyridine could then be subjected to a different C5-functionalization method, such as lithiation followed by quenching with an electrophile.
These alternative methods may be advantageous depending on the desired substitution pattern and the availability of starting materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 6. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Deoxygenation of Substituted Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various chemical methods for the deoxygenation of substituted pyridine N-oxides, a crucial transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. This document details several popular and effective methods, including catalytic and stoichiometric approaches, offering researchers a selection of protocols adaptable to different substrates and functional group tolerances.
Introduction
Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring for various transformations, and its subsequent removal is a key step in synthesizing functionalized pyridines. The choice of deoxygenation method is critical and depends on factors such as the nature of the substituents on the pyridine ring, the desired chemoselectivity, and the scale of the reaction. This document outlines protocols for Palladium-catalyzed transfer oxidation, visible light-induced photoredox deoxygenation, iodide-based reduction, traditional stoichiometric reductions with phosphorus trichloride and zinc, electrochemical deoxygenation, and copper-catalyzed oxygen atom transfer.
Method 1: Palladium-Catalyzed Transfer Oxidation
This method offers a chemoselective approach for the deoxygenation of pyridine N-oxides using a palladium catalyst with triethylamine as the terminal reductant. It is particularly valued for its tolerance of a wide range of functional groups.[1]
Quantitative Data
| Entry | Substituted Pyridine N-Oxide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitropyridine N-oxide | 3 | 140 | 1 | 95 |
| 2 | 4-Chloropyridine N-oxide | 3 | 140 | 1 | 92 |
| 3 | 4-Cyanopyridine N-oxide | 3 | 140 | 1 | 88 |
| 4 | Methyl isonicotinate N-oxide | 3 | 140 | 1.5 | 90 |
| 5 | 4-Acetylpyridine N-oxide | 3 | 140 | 1.5 | 85 |
| 6 | 3-Hydroxypyridine N-oxide | 3 | 160 | 3 | 78 |
| 7 | 2-Methylpyridine N-oxide | 3 | 140 | 2 | 93 |
| 8 | 2,6-Dimethylpyridine N-oxide | 3 | 140 | 2 | 91 |
Experimental Protocol
Materials:
-
Substituted pyridine N-oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Microwave vial or sealed reaction tube
-
Stir bar
Procedure:
-
To a microwave vial or sealed reaction tube equipped with a stir bar, add the substituted pyridine N-oxide (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and dppf (0.033 mmol, 3.3 mol%).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (3.0 mmol).
-
Seal the vial and heat the reaction mixture to 140-160 °C using a microwave reactor or an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired deoxygenated pyridine.
Reaction Workflow
Caption: Workflow for Pd-catalyzed deoxygenation.
Method 2: Visible Light-Induced Photoredox Deoxygenation
This method utilizes a photocatalyst, such as thioxanthone or a rhenium complex, to achieve deoxygenation under mild conditions using visible light. These methods are often highly chemoselective.
Quantitative Data
A) Thioxanthone as Photocatalyst [2]
| Entry | Substituted Pyridine N-Oxide | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Nitropyridine N-oxide | 5 | 6 | 95 |
| 2 | 4-Cyanopyridine N-oxide | 5 | 8 | 92 |
| 3 | 4-Carbomethoxypyridine N-oxide | 5 | 10 | 88 |
| 4 | 4-Acetylpyridine N-oxide | 5 | 10 | 85 |
| 5 | Nicotinamide N-oxide | 5 | 12 | 96 |
| 6 | 2-Phenylpyridine N-oxide | 5 | 12 | 89 |
| 7 | Quinoline N-oxide | 5 | 12 | 82 |
| 8 | Isoquinoline N-oxide | 5 | 12 | 78 |
B) Rhenium-Based Photocatalyst ([Re(4,4'-tBu-bpy)(CO)₃Cl]) [3][4]
| Entry | Substituted Pyridine N-Oxide | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Pyridine N-oxide | 5 | 34 | 82 |
| 2 | 4-Methoxypyridine N-oxide | 5 | 126 | 99 |
| 3 | 4-Methylpyridine N-oxide | 5 | 14 | 98 |
| 4 | 4-Chloropyridine N-oxide | 5 | 8 | 99 |
| 5 | 4-Cyanopyridine N-oxide | 5 | 0.5 | 99 |
| 6 | 2,6-Dimethylpyridine N-oxide | 5 | 8 | 82 |
Experimental Protocols
A) Thioxanthone as Photocatalyst [2]
Materials:
-
Substituted pyridine N-oxide
-
Thioxanthone (TX)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous acetone
-
Reaction tube
-
404 nm LEDs
-
Stir bar
Procedure:
-
To a reaction tube equipped with a stir bar, add the substituted pyridine N-oxide (0.2 mmol), thioxanthone (0.01 mmol, 5 mol%), and trifluoromethanesulfonic acid (0.01 mmol, 5 mol%).
-
Add anhydrous acetone (10 mL) to achieve a concentration of 0.02 M.
-
Seal the tube and degas the solution with argon for 15 minutes.
-
Irradiate the reaction mixture with 404 nm LEDs at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
B) Rhenium-Based Photocatalyst [3][4]
Materials:
-
Substituted pyridine N-oxide
-
[Re(4,4'-di-tert-butyl-2,2'-bipyridine)(CO)₃Cl] (Re-3)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile-d₃ (CD₃CN)
-
NMR tube
-
Light source (e.g., blue LEDs)
Procedure:
-
In an NMR tube, dissolve the substituted pyridine N-oxide (100 µmol), Re-3 catalyst (5 µmol, 5 mol%), and DIPEA (570 µmol) in CD₃CN (0.5 mL).
-
Irradiate the NMR tube with a light source at 20 °C.
-
Monitor the reaction progress by ¹H NMR spectroscopy.
-
The yield can be determined by ¹H NMR analysis of the crude reaction mixture.
Proposed Photocatalytic Cycle (Thioxanthone)
References
- 1. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Applications of 2,5-Dibromopyridine 1-oxide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyridine 1-oxide is a versatile heterocyclic building block with significant potential in medicinal chemistry. The presence of two bromine atoms at positions amenable to selective functionalization, combined with the electronic-modifying and solubility-enhancing properties of the N-oxide moiety, makes it an attractive starting material for the synthesis of novel therapeutic agents. The N-oxide group can activate the pyridine ring towards specific substitution reactions, offering synthetic routes that are challenging with the parent heterocycle. This document provides detailed application notes and protocols for the use of this compound in the discovery of new drug candidates, with a focus on its application in the synthesis of potential anti-parasitic and kinase inhibitor scaffolds.
Application 1: Synthesis of Novel Anti-Trypanosomatid Agents
2,5-Disubstituted pyridine derivatives have shown promising activity against neglected tropical diseases such as Chagas disease and leishmaniasis. The following section details a synthetic approach and biological evaluation of pyridine-2,5-dicarboxylate esters, which can be conceptually derived from this compound, showcasing its utility in generating compounds with potent anti-parasitic properties.
Experimental Protocol: Synthesis of Pyridine-2,5-dicarboxylate Esters
This protocol is adapted from the synthesis of similar structures and illustrates a potential synthetic route starting from a related pyridine N-oxide derivative.
Reaction Scheme:
Caption: Synthetic workflow from this compound.
Materials:
-
1,2,3-Triazine 1-oxide derivatives (as a conceptual stand-in for a functionalized 2,5-disubstituted pyridine 1-oxide intermediate)
-
β-Keto-esters
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the appropriate β-keto-ester (0.45 mmol, 1.5 equiv.) in 5 mL of dichloromethane (DCM), add the 1,2,3-triazine 1-oxide derivative (0.3 mmol, 1.0 equiv.) all at once.
-
Add DBU (0.6 mmol, 2.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexane to yield the desired pyridine-2,5-dicarboxylate esters.
Quantitative Data: Biological Activity
The following table summarizes the in vitro activity of synthesized pyridine-2,5-dicarboxylate esters against Trypanosoma cruzi and Leishmania mexicana.
| Compound | T. cruzi (NINOA) IC50 (µM) | T. cruzi (A1) IC50 (µM) | L. mexicana (M2) IC50 (µM) | L. mexicana (A2) IC50 (µM) |
| 3a | 45.31 ± 2.1 | 52.12 ± 1.5 | >200 | >200 |
| 4a | 40.15 ± 1.8 | 48.93 ± 2.3 | >200 | >200 |
| 5a | 50.22 ± 2.5 | 56.68 ± 1.9 | >200 | >200 |
| 4b | 42.87 ± 1.6 | 51.34 ± 2.0 | >200 | >200 |
| 8c | 49.76 ± 2.2 | 55.19 ± 1.7 | >200 | >200 |
| 8b | >200 | >200 | 150.21 ± 3.1 | 161.53 ± 2.8 |
| 10a | >200 | >200 | 145.89 ± 2.9 | 155.67 ± 3.3 |
| 9b | 38.74 ± 1.9 | 42.11 ± 2.1 | 158.43 ± 3.0 | >200 |
| 12b | >200 | >200 | 149.98 ± 2.7 | 159.87 ± 3.1 |
Data adapted from a study on pyridine-2,5-dicarboxylate esters synthesized from 1,2,3-triazine-1-oxides, which serve as a model for compounds accessible from this compound.[1]
Application 2: Scaffolding for Kinase Inhibitors
The pyridine core is a well-established scaffold in the design of kinase inhibitors. The ability to introduce diverse substituents at the 2- and 5-positions of this compound via cross-coupling reactions makes it a valuable starting material for creating libraries of potential kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The following is a general protocol that can be adapted for the selective functionalization of this compound.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathway: Potential Kinase Targets
Pyridine-based scaffolds have been successfully employed to target a variety of kinases involved in cancer cell proliferation and survival. By modifying the substituents on the pyridine ring, it is possible to achieve selectivity for specific kinase targets.
Caption: Simplified kinase signaling pathways targeted by pyridine-based inhibitors.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. Its unique reactivity allows for the construction of diverse molecular scaffolds with potential applications in various therapeutic areas, including anti-parasitic and anti-cancer drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable synthetic intermediate in their drug development programs.
References
Application Notes and Protocols for the Synthesis of Bioactive Pyridine Derivatives from 2,5-Dibromopyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bioactive pyridine derivatives, utilizing 2,5-Dibromopyridine 1-oxide as a versatile starting material. The protocols detailed below focus on the regioselective functionalization of the pyridine ring through palladium-catalyzed cross-coupling reactions, yielding compounds with potential therapeutic applications, particularly as kinase inhibitors.
Introduction to Bioactive Pyridine Derivatives
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, found in a wide array of FDA-approved drugs.[1] The pyridine N-oxide moiety enhances the reactivity of the pyridine ring, making it a valuable intermediate for the synthesis of complex, biologically active molecules.[2] Substituted pyridines have demonstrated a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] Specifically, certain substituted pyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical targets in cancer therapy.[1][3]
This document outlines a synthetic strategy for accessing 2-amino-5-arylpyridine 1-oxide derivatives, a class of compounds known to exhibit inhibitory activity against key signaling kinases such as p38 MAP kinase.[5] The synthetic approach leverages the differential reactivity of the bromine atoms at the C2 and C5 positions of this compound, allowing for sequential, regioselective functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthetic Strategy and Workflow
The overall synthetic strategy involves a two-step, one-pot or sequential cross-coupling approach to introduce an aryl group at the C5 position and an amino group at the C2 position. The N-oxide functionality can be retained to enhance solubility and modulate the electronic properties of the final compound or can be removed in a final deoxygenation step.
Caption: Experimental workflow for the synthesis and evaluation of bioactive pyridine derivatives.
Experimental Protocols
Protocol 1: Regioselective C5-Arylation via Suzuki-Miyaura Coupling
This protocol is optimized for the preferential arylation at the C5 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can be 24 hours or longer.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 2-bromo-5-arylpyridine 1-oxide.
Protocol 2: C2-Amination via Buchwald-Hartwig Amination
This protocol describes the amination of the intermediate 2-bromo-5-arylpyridine 1-oxide at the C2 position.
Materials:
-
2-Bromo-5-arylpyridine 1-oxide (from Protocol 1)
-
Amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Sealed tube or pressure vessel
Procedure:
-
To a dry sealed tube under an inert atmosphere, add 2-bromo-5-arylpyridine 1-oxide (1.0 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (2 mol%), and the phosphine ligand (3 mol%).
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-arylpyridine 1-oxide derivative.
Data Presentation: Bioactivity of Representative Pyridine Derivatives
The following table summarizes the in vitro bioactivity of representative 2,5-disubstituted pyridine derivatives as kinase inhibitors. While not directly synthesized from this compound in the cited literature, these compounds represent the target class of bioactive molecules accessible through the described synthetic routes.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 10f | PIM-1 | 17 | PC-3 | [6] |
| 13b | p38α MAPK (IL-1β release) | - | - | [7] |
| 5c | p38 MAPK | (Significant Inhibition at 1 µM) | - | [5] |
| 5d | p38 MAPK | (Significant Inhibition at 1 µM) | - | [5] |
| 42c | p38 MAPK | - | - | [8] |
Signaling Pathway Visualization
The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses and is a target for the synthesized pyridine derivatives.
Caption: Inhibition of the p38 MAP kinase signaling pathway by bioactive pyridine derivatives.
Conclusion
The synthetic protocols and data presented in these application notes demonstrate a viable pathway for the synthesis of bioactive 2-amino-5-arylpyridine 1-oxide derivatives from the readily available starting material, this compound. The regioselective nature of palladium-catalyzed cross-coupling reactions allows for a modular approach to generate a library of compounds for structure-activity relationship studies. The targeted compounds, as exemplified by known p38 MAP kinase inhibitors, have significant potential for the development of novel therapeutic agents for inflammatory diseases and cancer.
References
- 1. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway | DIGITAL.CSIC [digital.csic.es]
- 8. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Activation and Functionalization of Pyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The C-H activation and functionalization of pyridine N-oxides represents a powerful strategy in modern organic synthesis, offering a streamlined approach to constructing complex pyridine-containing molecules. Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Traditional methods for their synthesis often require pre-functionalized starting materials, leading to lengthy and inefficient synthetic routes. Direct C-H functionalization, guided by the N-oxide moiety, provides a more atom-economical and convergent approach to access substituted pyridines with high regioselectivity.
The N-oxide group serves a dual role: it activates the pyridine ring towards C-H metalation, primarily at the C2 and C6 positions, and it can be readily removed after functionalization to yield the desired pyridine derivative. This transient directing group strategy has been successfully employed in a variety of transformations, including arylation, alkenylation, alkylation, and amination, utilizing transition metal catalysts such as palladium, rhodium, and iridium.
The resulting functionalized pyridine N-oxides are valuable intermediates for the synthesis of biologically active compounds. For instance, 2-arylpyridines are key structural motifs in numerous marketed drugs and clinical candidates. The ability to rapidly generate libraries of these compounds through C-H functionalization accelerates the drug discovery process by enabling extensive structure-activity relationship (SAR) studies.
Furthermore, the development of photocatalytic methods using pyridine N-oxides as hydrogen atom transfer (HAT) agents has expanded the scope of C-H functionalization to include unactivated aliphatic C-H bonds, providing novel pathways for late-stage functionalization of complex molecules.[1]
This compilation of protocols provides detailed methodologies for key C-H functionalization reactions of pyridine N-oxides, offering a practical guide for researchers in both academic and industrial settings.
Key C-H Functionalization Reactions
Palladium-Catalyzed C-H Arylation and Alkenylation
Palladium catalysis is a cornerstone of C-H functionalization chemistry. In the context of pyridine N-oxides, Pd catalysts enable the direct coupling of the C2-position with a variety of partners, including unactivated arenes and olefins.[2][3] The N-oxide directs the palladium catalyst to the ortho C-H bond, leading to the formation of a palladacycle intermediate, which then undergoes oxidative addition or migratory insertion to afford the functionalized product.
Caption: General workflow for transition-metal catalyzed C-H functionalization.
| Entry | Pyridine N-Oxide | Coupling Partner | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Ethyl acrylate | Pd(OAc)₂ (10) | Ag₂CO₃ (1.5 equiv), Pyridine (1.0 equiv) | 1,4-Dioxane | 100 | 12 | 95 | [2] |
| 2 | Pyridine N-oxide | Styrene | Pd(OAc)₂ (10) | Ag₂CO₃ (1.5 equiv) | 1,4-Dioxane | 120 | 16 | 85 | [2] |
| 3 | 4-Phenylpyridine N-oxide | Ethyl acrylate | Pd(OAc)₂ (10) | Ag₂CO₃ (1.5 equiv) | 1,4-Dioxane | 100 | 12 | 88 | [2] |
| 4 | Pyridine N-oxide | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ (2.2 equiv) | Benzene | 130 | 16 | 78 | [2] |
| 5 | Quinoline N-oxide | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ (2.2 equiv) | Benzene | 130 | 16 | 82 | [2] |
Materials:
-
Pyridine N-oxide derivative (0.3 mmol, 1.0 equiv)
-
Olefin (e.g., ethyl acrylate, 0.36 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 6.7 mg, 0.03 mmol, 10 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 124 mg, 0.45 mmol, 1.5 equiv)
-
Pyridine (24 µL, 0.3 mmol, 1.0 equiv)
-
Anhydrous 1,4-dioxane (0.6 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the pyridine N-oxide derivative, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane, the olefin, and pyridine via syringe.
-
Seal the tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired ortho-alkenylated pyridine N-oxide.[2]
Rhodium-Catalyzed Synthesis of Substituted Pyridine N-Oxides
Rhodium catalysts have proven effective for the synthesis of highly substituted pyridine N-oxides through the annulation of oximes and diazo compounds.[4] This methodology involves a tandem C-H activation, cyclization, and condensation cascade, providing access to complex heterocyclic structures under mild conditions and without the need for an external oxidant.
Caption: Proposed mechanism for Rh(III)-catalyzed synthesis of pyridine N-oxides.
| Entry | Oxime | Diazo Compound | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone O-Boc oxime | Ethyl 2-diazoacetoacetate | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | MeOH | 60 | 12 | 95 | [4] |
| 2 | Propiophenone O-Boc oxime | Ethyl 2-diazoacetoacetate | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | MeOH | 60 | 12 | 92 | [4] |
| 3 | 4'-Methoxyacetophenone O-Boc oxime | Ethyl 2-diazoacetoacetate | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | MeOH | 60 | 12 | 89 | [4] |
| 4 | Acetophenone O-Boc oxime | Methyl 2-diazobenzoylacetate | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | MeOH | 60 | 12 | 75 | [4] |
| 5 | (E)-4-phenylbut-3-en-2-one O-Boc oxime | Ethyl 2-diazoacetoacetate | [Cp*RhCl₂]₂ (2.5) | AgSbF₆ (10) | MeOH | 60 | 12 | 82 | [4] |
Materials:
-
Oxime (0.20 mmol, 1.0 equiv)
-
Diazo compound (0.24 mmol, 1.2 equiv)
-
[Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆, 6.9 mg, 0.02 mmol, 10 mol%)
-
Anhydrous methanol (1.0 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the oxime, [Cp*RhCl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous methanol and the diazo compound via syringe.
-
Seal the tube and place it in a preheated heating block at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired substituted pyridine N-oxide.[4]
Photocatalytic C-H Alkylation using Pyridine N-Oxides as HAT Catalysts
A distinct application of pyridine N-oxides in C-H functionalization is their use as hydrogen atom transfer (HAT) catalysts under photoredox conditions.[1][5] In this role, the pyridine N-oxide is oxidized to a potent oxygen-centered radical cation that can abstract a hydrogen atom from an unactivated C(sp³)-H bond, generating an alkyl radical. This radical can then engage in various transformations, such as addition to Michael acceptors.
Caption: General workflow for photocatalytic C-H alkylation.
| Entry | C-H Substrate | Radical Acceptor | Photocatalyst (mol%) | Pyridine N-Oxide (HAT catalyst, mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexane | Benzalmalononitrile | Mes-Acr-Me⁺ BF₄⁻ (1) | 2,6-Dichloropyridine N-oxide (5) | MeCN | 12 | 95 | [5] |
| 2 | Cyclooctane | Benzalmalononitrile | Mes-Acr-Me⁺ BF₄⁻ (1) | 2,6-Dichloropyridine N-oxide (5) | MeCN | 12 | 96 | [5] |
| 3 | Adamantane | Benzalmalononitrile | Mes-Acr-Me⁺ BF₄⁻ (1) | 2,6-Dichloropyridine N-oxide (5) | MeCN | 24 | 93 | [5] |
| 4 | Tetrahydrofuran | Benzalmalononitrile | Mes-Acr-Me⁺ BF₄⁻ (1) | 2,6-Dichloropyridine N-oxide (5) | MeCN | 12 | 94 | [5] |
| 5 | Toluene | Benzalmalononitrile | Mes-Acr-Me⁺ BF₄⁻ (1) | 2,6-Dichloropyridine N-oxide (5) | MeCN | 12 | 91 | [5] |
Materials:
-
C-H substrate (e.g., cyclooctane, 1.0 mmol, 5.0 equiv)
-
Radical acceptor (e.g., benzalmalononitrile, 0.2 mmol, 1.0 equiv)
-
Photocatalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate, 1 mol%)
-
Pyridine N-oxide HAT catalyst (e.g., 2,6-dichloropyridine N-oxide, 5 mol%)
-
Anhydrous acetonitrile (MeCN, 2.0 mL)
-
Reaction vial
-
Magnetic stirrer
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the radical acceptor, photocatalyst, and pyridine N-oxide HAT catalyst.
-
Add anhydrous acetonitrile and the C-H substrate.
-
Degas the solution by sparging with an inert gas (e.g., nitrogen or argon) for 15 minutes.
-
Seal the vial and place it in a holder with a visible light source, ensuring efficient irradiation.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired alkylated product.[5]
Note on Iridium-Catalyzed C-H Borylation: While iridium-catalyzed C-H borylation is a powerful tool for the functionalization of heterocycles, its application to pyridine N-oxides where the N-oxide acts as a directing group is not well-established. The lone pair of the nitrogen in the parent pyridine can act as an inhibitor for the iridium catalyst.[6] For pyridine N-oxides, other functionalization methods are generally preferred.
References
- 1. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in 2,5-Dibromopyridine 1-oxide Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling reactions of 2,5-Dibromopyridine 1-oxide. Our aim is to help you navigate the complexities of regioselectivity and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in cross-coupling reactions of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the C-2 position of this compound is generally more reactive than the C-5 position. The pyridine N-oxide group electronically activates the C-2 and C-4 positions, making the C-2 bromine more susceptible to oxidative addition to the palladium catalyst.[1][2] However, the ultimate regioselectivity can be influenced by a variety of factors including the choice of catalyst, ligands, base, and solvent.
Q2: How does the N-oxide group influence the reactivity compared to 2,5-dibromopyridine?
A2: The N-oxide group is electron-donating by resonance and electron-withdrawing by induction. This electronic perturbation increases the electron density at the C-2 and C-4 positions, making them more susceptible to electrophilic attack and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.[2][3] Consequently, this compound is generally more reactive than 2,5-dibromopyridine, particularly at the C-2 position.
Q3: Can I achieve selective coupling at the C-5 position?
A3: While C-2 selectivity is electronically favored, achieving C-5 selectivity is challenging but may be possible through careful manipulation of reaction conditions. Strategies to favor C-5 coupling could include the use of sterically bulky ligands that preferentially react at the less hindered C-5 position, or specific catalyst systems that can override the inherent electronic preference.[4]
Q4: Which cross-coupling reactions are suitable for this compound?
A4: this compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[5]
The choice of reaction will depend on the desired functional group to be introduced.
Troubleshooting Guide
Issue 1: Poor or No Regioselectivity (Mixture of C-2 and C-5 Coupled Products)
This is a common issue when the desired selectivity is not achieved, leading to difficult purification and reduced yield of the target isomer.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand System | The choice of ligand can significantly influence regioselectivity. For enhanced C-2 selectivity, consider ligands that are sensitive to the electronic activation by the N-oxide. To explore C-5 selectivity, experiment with bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) that may favor the less sterically hindered C-5 position. |
| Reaction Temperature Too High | High temperatures can provide enough energy to overcome the activation barrier for the less reactive C-5 position, leading to a loss of selectivity. Start with a lower reaction temperature (e.g., room temperature to 60 °C) and slowly increase if the reaction is too slow. |
| Incorrect Base | The base can influence the catalytic cycle and, consequently, the regioselectivity. Screen a variety of bases with different strengths and properties (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). |
| Solvent Effects | The polarity of the solvent can affect the stability of intermediates and transition states. Test a range of solvents (e.g., Toluene, Dioxane, THF, DMF) to find the optimal medium for your desired regioselectivity. |
Issue 2: Low or No Reaction Conversion
This issue arises when the starting material is largely unreacted, indicating a problem with the catalytic system or reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). Consider using a more robust palladium precatalyst. |
| Insufficiently Active Ligand | For challenging couplings, standard ligands like PPh₃ may not be sufficient. Switch to more electron-rich and bulky ligands such as Buchwald or NHC ligands. |
| Ineffective Base | The base may not be strong enough to facilitate the transmetalation step (in Suzuki) or deprotonate the nucleophile (in Buchwald-Hartwig). Try a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu). |
| Low Reaction Temperature | While high temperatures can reduce selectivity, a certain thermal energy is required to drive the reaction. If no conversion is observed at lower temperatures, cautiously increase the temperature in increments. |
Data Presentation: Regioselectivity in Dihalopyridine Cross-Coupling
The following tables summarize data from related dihalopyridine systems, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine N-oxide [2]
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | (i-Pr)₂NH | H₂O | 100 | 1 | 90 |
Table 2: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine [1]
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) (at C-2) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | >95 |
| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 85 |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., room temperature to 60 °C).
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Visualizations
Caption: Factors influencing regioselectivity in cross-coupling reactions.
Caption: Troubleshooting workflow for optimizing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Selective Mono-functionalization of 2,5-Dibromopyridine 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the selective mono-functionalization of 2,5-Dibromopyridine 1-oxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity - Mixture of 2-substituted and 5-substituted products.
-
Question: My reaction is producing a mixture of isomers. How can I improve selectivity for substitution at the C2 or C5 position?
-
Answer: The regioselectivity is highly dependent on the reaction type. The pyridine N-oxide group activates the C2 and C4 positions for nucleophilic attack.[1]
-
For Nucleophilic Aromatic Substitution (SNAr): The C2 position is electronically activated by the N-oxide group, making it the preferred site for nucleophilic attack. If you are not observing high C2 selectivity, consider reaction kinetics and temperature. Lowering the temperature may improve selectivity.
-
For Metal-Halogen Exchange (e.g., using n-BuLi): The choice of solvent and substrate concentration is critical for directing the lithiation.[2]
-
Issue 2: Formation of Di-substituted Byproduct.
-
Question: I am observing a significant amount of the 2,5-disubstituted product. How can I favor mono-functionalization?
-
Answer: The formation of di-substituted products occurs when the initially formed mono-substituted product reacts again. To minimize this:
-
Control Stoichiometry: Use a precise amount of your nucleophile or organometallic reagent, typically 1.0 to 1.1 equivalents.
-
Slow Addition: Add the reagent dropwise to the reaction mixture at a low temperature (e.g., -78°C for lithiation) to maintain a low instantaneous concentration of the reagent.[4]
-
Lower Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second substitution, thereby improving selectivity for the mono-substituted product.[4]
-
Concentration: Running the reaction at a lower overall concentration can disfavor the intermolecular reaction leading to the di-substituted product.[4]
-
Issue 3: Loss of the N-Oxide Group.
-
Question: My analysis shows a byproduct that corresponds to the deoxygenated pyridine. How can I prevent the loss of the N-oxide?
-
Answer: The N-oxide moiety can be sensitive to certain reagents and conditions.
-
Palladium-Catalyzed Reactions: Some phosphine ligands or reaction conditions can lead to deoxygenation. Screen different ligands and ensure you are using appropriate conditions for N-oxide substrates.
-
Reducing Conditions: Avoid harsh reducing agents if the N-oxide is to be retained. If deoxygenation is desired, it is typically performed as a separate, final step after functionalization.
-
Acidic Conditions: Strong acids can facilitate rearrangement or deoxygenation. Buffer the reaction or use non-acidic conditions where possible.
-
Issue 4: Low or No Conversion of Starting Material.
-
Question: The reaction is sluggish, or I am recovering mostly unreacted this compound. What could be the cause?
-
Answer: Low conversion can stem from several factors.[5][6]
-
Reagent Inactivity: Ensure your reagents, especially organometallics like n-BuLi or Grignard reagents, are active and have been properly titrated. Use freshly opened or purified solvents and reagents.[5]
-
Insufficient Activation/Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, be aware that increasing temperature can negatively impact selectivity.[5] For lithiation, ensure the temperature is low enough to favor halogen-metal exchange over other pathways.
-
Catalyst Issues (for cross-coupling): If using a palladium catalyst, ensure it is active and that the correct ligand is being used. An oxidative addition step is crucial and can be challenging.[7]
-
Moisture: For reactions involving organometallics, ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by moisture.[5][6]
-
Logical Flowchart for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues in the mono-functionalization of this compound.
Caption: A troubleshooting decision tree for common experimental issues.
Frequently Asked Questions (FAQs)
-
Q1: Which bromine atom on this compound is more reactive towards nucleophiles?
-
A1: The bromine at the C2 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr). The N-oxide group is strongly electron-withdrawing, which reduces the electron density preferentially at the C2 and C4 positions, making them more susceptible to attack by nucleophiles.[1]
-
-
Q2: How can I achieve selective functionalization at the C5 position?
-
A2: Selective functionalization at the C5 position is challenging via SNAr. The most effective method is typically a directed metal-halogen exchange. Using n-butyllithium (n-BuLi) in a coordinating solvent like THF favors the formation of 5-lithio-2-bromopyridine 1-oxide, which can then be quenched with a suitable electrophile.[2]
-
-
Q3: What factors influence the regioselectivity of monolithiation?
-
Q4: Are there alternatives to lithium-halogen exchange for C-C bond formation?
-
A4: Yes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are viable alternatives. The differential reactivity of the C2 and C5 positions can be exploited under specific catalytic conditions to achieve selective couplings.[7][8] For example, Negishi couplings have been used to exploit the different reactivities of the two bromine atoms.[8]
-
Quantitative Data Summary
The following table summarizes conditions influencing the regioselectivity of the monolithiation of 2,5-dibromopyridine, a closely related substrate. These principles are directly applicable to the N-oxide derivative.
| Reaction | Reagent | Solvent | Concentration (M) | Temp (°C) | Product Ratio (C2-substituted : C5-substituted) | Reference |
| Monolithiation | n-BuLi | Toluene | 0.085 | -78 | 20 : 1 | [3] |
| Monolithiation | n-BuLi | CH₂Cl₂ | 0.085 | -78 | 11 : 1 | [3] |
| Monolithiation | n-BuLi | THF | >0.1 (Higher) | -78 | Favors C5-lithiation | [2] |
| Monolithiation | n-BuLi | Toluene | <0.1 (Lower) | -78 | Favors C2-lithiation | [2][3] |
Experimental Protocols
Protocol: Selective C2-lithiation and Aldehyde Quench
This protocol describes a representative procedure for the selective functionalization at the C2 position via lithium-halogen exchange, followed by quenching with an electrophile (in this case, DMF to form an aldehyde).
Experimental Workflow Diagram
Caption: Workflow for selective C2-formylation via lithiation.
Detailed Methodology
Materials:
-
This compound
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous toluene to achieve a concentration of approximately 0.085 M.
-
Cooling: Cool the resulting solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70°C.
-
Stirring: Allow the reaction mixture to stir at -78°C for 2 hours. The formation of the 2-lithio-5-bromopyridine 1-oxide intermediate is favored under these conditions.[3]
-
Electrophilic Quench: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78°C.
-
Reaction Progression: Stir the solution for an additional hour at -78°C, then allow it to warm slowly to -10°C over 30 minutes.
-
Aqueous Quench: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 5-bromo-2-formylpyridine 1-oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6420565B2 - Process for making 2, 5-substituted pyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,5-Dibromopyridine 1-Oxide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dibromopyridine 1-oxide and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my final this compound product?
A1: Impurities in your final product can originate from the starting material, 2,5-Dibromopyridine, or be generated during the N-oxidation reaction itself. It is crucial to use highly pure starting material to minimize carry-over impurities.
Table 1: Potential Impurities from the Synthesis of 2,5-Dibromopyridine (Starting Material)
| Impurity Name | Chemical Structure | Origin |
| 2-Amino-3,5-dibromopyridine | Over-bromination of 2-aminopyridine during the synthesis of the precursor. | |
| 2-Hydroxy-3-bromopyridine | Isomeric byproduct from the bromination of 2-hydroxypyridine. |
Table 2: Potential Byproducts from the N-Oxidation of 2,5-Dibromopyridine
| Byproduct Name | Chemical Structure | Origin |
| Unreacted 2,5-Dibromopyridine | Incomplete oxidation reaction. | |
| m-Chlorobenzoic acid | Byproduct from the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[1][2] | |
| Acetic acid | Byproduct when using peracetic acid as the oxidizing agent. | |
| Ring-opened or decomposed products | Various | Can occur at elevated temperatures, especially when using peracetic acid.[3] |
| Poly-brominated pyridine N-oxides | Further bromination of the pyridine ring under certain oxidative conditions, although less common for this specific substrate. |
Q2: I am observing a low yield in my N-oxidation reaction. What are the likely causes and how can I improve it?
A2: Low yields in the N-oxidation of 2,5-Dibromopyridine can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) to confirm the complete consumption of the starting material. Extend the reaction time if necessary. - Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., m-CPBA, peracetic acid). |
| Degradation of Product | - Temperature Control: The N-oxidation of pyridines can be exothermic. Maintain the recommended reaction temperature, often with cooling, to prevent decomposition of the product.[3] Distillation for purification should not exceed 130°C to avoid decomposition.[3] |
| Suboptimal Reagents | - Oxidant Quality: Use a fresh, high-purity oxidizing agent. Peroxy acids can degrade over time. - Solvent Purity: Ensure the solvent is dry and of appropriate quality. |
| Work-up Issues | - Product Loss during Extraction: this compound may have some water solubility. Ensure thorough extraction with a suitable organic solvent. - Product Loss during Purification: Optimize your purification method (e.g., column chromatography, recrystallization) to minimize loss. |
Q3: My purified this compound is a sticky solid or oil. What could be the reason and how can I obtain a crystalline product?
A3: Pyridine N-oxides are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] This can result in the product appearing as a sticky solid or oil.
Troubleshooting Product Isolation
| Potential Cause | Recommended Solution |
| Hygroscopic Nature of the Product | - Drying: Dry the purified product thoroughly under high vacuum. - Azeotropic Distillation: For stubborn cases, azeotropic distillation with a solvent like toluene can be effective in removing residual water.[4] - Handling and Storage: Handle the purified product in a dry atmosphere (e.g., glove box or under an inert gas) and store it in a tightly sealed container with a desiccant. |
| Residual Solvent | - Drying: Ensure all solvent from the purification process has been removed under high vacuum. Gentle heating during vacuum drying can aid in the removal of high-boiling point solvents. |
| Presence of Impurities | - Re-purification: If the product is still not crystalline after thorough drying, it may contain impurities that are depressing the melting point. Consider re-purification using a different method or solvent system. |
Experimental Protocols
Synthesis of this compound using m-CPBA
This protocol is a general guideline. Researchers should adapt it based on their specific experimental setup and safety protocols.
Materials:
-
2,5-Dibromopyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Dibromopyridine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C to precipitate out the m-chlorobenzoic acid byproduct.
-
Filter the mixture and wash the solid with cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This step is crucial for removing the acidic m-chlorobenzoic acid byproduct.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Visual Guides
References
Technical Support Center: Purification of 2,5-Dibromopyridine 1-Oxide Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 2,5-Dibromopyridine 1-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction products derived from this compound, particularly after cross-coupling reactions like the Suzuki-Miyaura coupling.
Issue 1: Low or No Yield of Desired Product After Work-up
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time, increasing the temperature, or adding a fresh portion of the catalyst.
-
-
Product Lost in Aqueous Layer During Extraction:
-
Solution: The pyridine N-oxide moiety is basic and can be protonated in acidic conditions, rendering it water-soluble. During aqueous extraction, ensure the pH is neutral to slightly basic to prevent the protonation of the pyridine nitrogen. A wash with saturated brine can also help minimize the product's solubility in the aqueous phase.[1]
-
-
Catalyst Inhibition:
-
Solution: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Employing bulky phosphine ligands (e.g., SPhos, XPhos) can shield the palladium center and mitigate this effect.[2]
-
Issue 2: Presence of Persistent Impurities After Initial Purification
Common Impurities & Removal Strategies:
-
Unreacted this compound:
-
Solution: This starting material is generally less polar than the coupled products. It can typically be separated by flash column chromatography using a gradient elution.
-
-
Homocoupling Product of Boronic Acid (in Suzuki Reactions):
-
Solution: This is a very common byproduct, often promoted by the presence of oxygen.[3][4][5]
-
Prevention: Rigorously degas all solvents and run the reaction under a strict inert atmosphere (Nitrogen or Argon).[3][5][6]
-
Removal: The homocoupled product often has different polarity and solubility compared to the desired product. Careful optimization of the solvent system for column chromatography or recrystallization can effectively separate it.
-
-
-
Protodeboronation Product (Boronic Acid replaced by -H):
-
Solution: This side reaction is often caused by excess water or non-anhydrous solvents.
-
Prevention: Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2]
-
Removal: Separation is typically achieved via flash column chromatography.
-
-
Issue 3: Difficulty in Separating Product from Impurities via Column Chromatography
Challenges & Solutions:
-
Co-elution of Product and Impurities:
-
Solution: Optimize the eluent system. For pyridine N-oxides, which are often polar, a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a good starting point.[7][8][9] If spots are too close on the TLC plate, try a less polar solvent system to increase separation. Using a longer chromatography column can also enhance resolution.[1]
-
-
Product Streaking or Tailing on Silica Gel:
-
Solution: The basicity of the pyridine N-oxide can lead to strong interactions with the acidic silica gel. Consider deactivating the silica by pre-treating it with a solvent containing a small amount of a basic modifier like triethylamine (~0.1-1%).[1] Alternatively, using a different stationary phase like neutral alumina may resolve the issue.[1]
-
-
Product is Stubborn and Won't Elute:
Issue 4: Product Fails to Crystallize
Possible Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Re-purify the material using column chromatography to achieve higher purity.
-
-
Incorrect Solvent System:
-
Solution: Screen a variety of solvent systems. Good single solvents for recrystallization of polar compounds include ethanol, methanol, or acetone.[11] If a single solvent is not effective, try a binary solvent system such as ethanol/ethyl acetate, ethanol/water, or dichloromethane/hexane.[11] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Oily Product:
-
Solution: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a previously obtained crystal of the pure compound can also initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a Suzuki coupling reaction of this compound? A1: A good starting point is a 1:1 mixture of ethyl acetate and hexanes. You can adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5. For more polar products, a system of 5-10% methanol in dichloromethane is often effective.[8]
Q2: My product seems to be decomposing on the silica gel column. What can I do? A2: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel. You can neutralize the silica gel by flushing the packed column with your eluent containing 0.5-1% triethylamine before loading your sample. Alternatively, using neutral alumina as the stationary phase can prevent decomposition.[1]
Q3: How can I effectively remove the palladium catalyst residues after the reaction? A3: Most of the palladium catalyst can be removed during the aqueous work-up by passing the organic layer through a plug of celite. For trace amounts that may co-elute with your product, treatment of the organic solution with a scavenger resin or activated carbon can be effective. A final purification by column chromatography or recrystallization should remove any remaining traces.
Q4: I see a new, less polar spot on my TLC that isn't starting material. What could it be? A4: This could be the deoxygenated product (the corresponding pyridine). Deoxygenation can sometimes occur under the reaction conditions, especially if reducing agents are present. This byproduct can typically be separated from the N-oxide product by column chromatography, as the N-oxide is significantly more polar.
Q5: What is protodeboronation and how do I avoid it? A5: Protodeboronation is a side reaction where the boronic acid or ester group is replaced by a hydrogen atom. It is often promoted by the presence of water and certain bases. To avoid it, use anhydrous solvents, ensure your reagents are dry, and consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2]
Data Presentation
Table 1: Recommended Eluent Systems for TLC and Column Chromatography
| Compound Type | Typical TLC System (v/v) | Column Chromatography Eluent System | Notes |
| This compound (Starting Material) | 30-50% Ethyl Acetate in Hexanes | Gradient of 10-40% Ethyl Acetate in Hexanes | Relatively non-polar compared to its reaction products. |
| 2-Aryl-5-bromopyridine 1-oxide (Suzuki Product) | 50-70% Ethyl Acetate in Hexanes or 2-5% Methanol in DCM | Gradient of 30-80% Ethyl Acetate in Hexanes or 1-10% Methanol in DCM | The polarity will depend on the nature of the aryl group. A trial-and-error approach with TLC is recommended. |
| Boronic Acid Homocoupling Byproduct (e.g., Biphenyl) | 10-20% Ethyl Acetate in Hexanes | Elutes early with non-polar solvents like Hexanes or low % Ethyl Acetate in Hexanes. | This impurity is typically much less polar than the desired N-oxide product and can often be washed out with a non-polar solvent before eluting the product. |
| Deoxygenated Product (e.g., 2-Aryl-5-bromopyridine) | 20-40% Ethyl Acetate in Hexanes | Gradient of 10-50% Ethyl Acetate in Hexanes | Significantly less polar than the corresponding N-oxide. Separation is usually straightforward. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give the desired product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and concentrate under reduced pressure to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting with the less polar solvent. Gradually increase the polarity of the eluent according to the separation observed on the TLC. For a gradient elution, start with a low percentage of the more polar solvent and increase it incrementally.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, acetone). Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a suitable solvent. If no crystals form, it may be too soluble. If the product is insoluble even when hot, the solvent is not suitable. For a two-solvent system, dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent (or "good" solvent of a binary system) in portions while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
Caption: A logical decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 11. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same - Google Patents [patents.google.com]
Technical Support Center: Improving Yields in Palladium-Catalyzed Reactions of Dibromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in palladium-catalyzed cross-coupling reactions involving dibromopyridine substrates.
Section 1: General Troubleshooting & FAQs
This section addresses common issues applicable to various palladium-catalyzed reactions with dibromopyridines.
Frequently Asked Questions
Q1: My reaction with a dibromopyridine substrate is showing low or no conversion. What are the most common initial checks?
A1: When experiencing low or no yield, begin by verifying the following critical parameters:
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen. Ensure your reaction vessel was properly sealed, and that solvents and reagents were thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or employing freeze-pump-thaw cycles.[1][2]
-
Catalyst Activity: The palladium catalyst may be inactive or degraded. Use a fresh, high-quality catalyst or a more robust pre-catalyst.[1] The purity of all starting materials is crucial, as impurities can poison the catalyst.[2]
-
Reagent Quality: Confirm the purity and integrity of your dibromopyridine, coupling partner, and all reagents. Impurities can inhibit catalysis.[2]
Q2: I'm observing significant formation of a debrominated pyridine byproduct. What causes this and how can it be prevented?
A2: The replacement of a bromine atom with hydrogen is a common side reaction known as hydrodehalogenation or protodebromination.[1][2] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.
Causes and Prevention Strategies:
-
Hydride Sources: Potential sources include solvents, moisture, or impurities in the reagents.[2][3]
-
Base Selection: Strong bases, particularly alkoxides like NaOtBu, can promote the formation of hydride species.[3] Switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is a highly effective strategy to minimize this side reaction.[1][2][3]
-
Solvent Choice: Using a solvent system that includes water can sometimes suppress hydrodehalogenation.[2] Ensure solvents are anhydrous if the protocol demands it.[4]
-
Temperature Control: Lowering the reaction temperature may increase selectivity by disfavoring the debromination pathway.[3]
Q3: What are the primary reasons dibromopyridines can be challenging substrates?
A3: Dibromopyridines present unique challenges due to the electronic properties of the pyridine ring:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[1][4] This coordination can inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed.[4]
-
Substrate Reactivity: The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bonds, potentially slowing the rate-determining oxidative addition step.[2][4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Section 2: Suzuki-Miyaura Coupling
Frequently Asked Questions
Q1: My Suzuki-Miyaura coupling of a dibromopyridine is failing. What are the most likely causes?
A1: Beyond the general issues, low yields in Suzuki couplings with dibromopyridines often stem from:
-
Catalyst Inhibition by Pyridine Nitrogen: This is a primary challenge. The pyridine nitrogen can bind to the palladium center and inhibit its activity.[4] The solution is to employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that sterically shield the palladium and prevent this unwanted coordination.[4][5]
-
Inefficient Oxidative Addition: The C-Br bond on the pyridine ring can be less reactive than in other aryl bromides, leading to a slow oxidative addition step.[4] To address this, you can increase the reaction temperature or screen more electron-rich and bulky ligands to facilitate this step.[4]
-
Insufficient Base Strength or Solubility: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[1][5] If a weak or poorly soluble base like K₂CO₃ is used, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[1]
-
Protodeboronation: This side reaction consumes the boronic acid coupling partner. To minimize it, use anhydrous solvents and consider more stable alternatives to boronic acids, such as boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4][5]
Data Presentation: Suzuki-Miyaura Reaction Conditions
The following table summarizes various conditions for Suzuki-Miyaura couplings involving halo-heterocycles.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | Good | [6] |
| 2,6-Dibromopyridine | Arylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | High | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 85 | [6] |
| 2-Chloropyridine derivative | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.[2][3]
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the dibromopyridine (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[2][3]
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add these solids to the main reaction flask.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, often with a small amount of water) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2][5]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Buchwald-Hartwig Amination
Frequently Asked Questions
Q1: What are the critical parameters for a successful Buchwald-Hartwig amination with a dibromopyridine?
A1: The key to a successful Buchwald-Hartwig amination is the careful selection of the catalyst system and base.
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical.[2] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the reaction and prevent catalyst inhibition by the pyridine nitrogen.[4] Using palladium pre-catalysts can also improve efficiency as they readily form the active Pd(0) catalyst.[7]
-
Base Selection: The base is essential for deprotonating the amine, allowing it to bind to the palladium center.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] However, if your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be a better choice.[1]
-
Solvent: Aprotic solvents such as toluene, 1,4-dioxane, or THF are generally effective. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can bind to the palladium catalyst and inhibit the reaction.[1][7]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ (2) | dppp | NaOtBu | Toluene | 80 | 55-98 | [9] |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos | NaOtBu | Toluene | 100 | High | [8] (Implied) |
| Aryl Chloride | Primary alkylamine | G3-XPhos Precatalyst (1) | - | LHMDS | Dioxane | 100 | High | [10] (Analogy) |
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is a starting point for optimization.[8]
-
Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (or pre-catalyst), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add the dibromopyridine (1.0 equiv.) to the tube. Seal the tube, then evacuate and backfill with inert gas (repeat three times).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.3 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Section 4: Sonogashira Coupling
Frequently Asked Questions
Q1: My Sonogashira reaction with a dibromopyridine gives a low yield. What should I troubleshoot?
A1: Common issues in Sonogashira couplings of dibromopyridines include:
-
Catalyst System: A standard Sonogashira catalyst system involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[3][11] The copper co-catalyst facilitates the reaction at milder conditions, but its absence (in "copper-free" conditions) may require specific ligands or higher temperatures.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both a base and often as the solvent.[11][13]
-
Alkyne Homocoupling (Glaser Coupling): A significant side reaction is the homocoupling of the terminal alkyne, promoted by oxygen.[12] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is critical to prevent this.
-
Temperature: While some reactions proceed at room temperature, many require heating. An optimal temperature is often around 100°C, as higher temperatures can sometimes lead to increased side products.[11]
Data Presentation: Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [11] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | High | [13] |
| Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Cu-free) | TMP | DMSO | RT | 97 | [12] |
Experimental Protocol: Sonogashira Coupling
This is a representative copper-catalyzed Sonogashira procedure.[11][13]
-
Vessel Preparation: To a round-bottomed flask or Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) iodide (CuI, 5-10 mol%) under an inert atmosphere.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., a mixture of THF and Et₃N). Stir for a few minutes. Add the dibromopyridine (1.0 equiv.) and the terminal alkyne (1.1-1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or a saturated solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Section 5: Key Component Selection and Catalytic Cycles
Decision Tree for Reaction Component Selection
This diagram provides a simplified decision-making process for selecting the core components for a cross-coupling reaction with a dibromopyridine substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Suzuki Coupling of Electron-Deficient Pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of electron-deficient pyridines.
Troubleshooting Guide
This section addresses specific issues users may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: I am observing very low to no yield in my reaction coupling an electron-deficient chloropyridine. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with electron-deficient chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle difficult.[1] Systematically evaluating each reaction component is key to resolving the issue.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2][3]
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] Its strength and solubility are important factors. For challenging couplings, a strong base is often necessary.[7][9]
-
Suboptimal Temperature: The activation energy for the oxidative addition of a C-Cl bond is high.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation and can promote side reactions like homocoupling.[1][10]
-
Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). Maintain an inert atmosphere throughout the reaction setup and duration.[7]
-
Q2: My reaction is producing significant side products, such as homocoupling of the boronic acid and/or protodeboronation. How can I minimize these?
A2: These are common side reactions in Suzuki couplings, especially with sensitive substrates like electron-deficient pyridines.
-
Protodeboronation (loss of the boronic acid group): This occurs when the boronic acid reacts with trace amounts of water or protic solvents before transmetalation. Electron-deficient heteroaryl boron derivatives are particularly susceptible to this pathway.[11]
-
Troubleshooting:
-
Use a more stable boron source. Boronic esters (e.g., pinacol esters) or trifluoroborates are generally more robust and less prone to protodeboronation.[7][10][11]
-
Use anhydrous conditions and a non-nucleophilic base. While some reactions benefit from aqueous bases, it can exacerbate this side reaction.[3]
-
Employ a strong base like Cs₂CO₃ or KF, which can accelerate the desired transmetalation, making it more competitive with the decomposition pathway.[3]
-
-
-
Homocoupling (Ar-Ar formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[10]
Q3: The reaction works for some of my electron-deficient pyridine substrates but fails for others. What causes this substrate-dependent reactivity?
A3: The electronic and steric environment of the pyridine ring significantly impacts reactivity. The Lewis basic nitrogen atom of the pyridine can coordinate to the palladium center, inhibiting catalytic activity.[12]
-
Electronic Effects: Pyridines with additional electron-withdrawing groups are even more "electron-deficient," which can surprisingly facilitate the oxidative addition step.[10] Conversely, electron-donating groups can make the C-X bond stronger and less reactive.
-
Steric Hindrance: Substituents near the coupling site (ortho position) can sterically hinder the approach of the palladium catalyst, slowing down oxidative addition.
-
Recommendation: Employ sterically demanding ligands like XPhos or RuPhos. These bulky ligands can create a more open coordination sphere around the palladium, facilitating the reaction with hindered substrates.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling electron-deficient pyridines?
A1: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for challenging couplings involving electron-deficient pyridyl chlorides, highly active catalyst systems are required.
-
Recommended Systems: Catalysts formed in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand are often the most successful.[5][12]
-
Top-Tier Ligands:
-
Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, RuPhos): These are considered the state-of-the-art for difficult couplings, including those with heteroaryl chlorides, due to their high activity and stability.[1][4][14]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be very effective, promoting C4-selective couplings in some dichloropyridines.[7][8]
-
Ferrocenyl Phosphines (e.g., dppf): Pd(dppf)Cl₂ is a competent and relatively air-stable precatalyst that works well for a range of substrates, though it may be less active than Buchwald-type systems for the most challenging cases.[4][6]
-
Q2: How do I select the appropriate base and solvent?
A2: The base and solvent are critical parameters that must often be optimized for a specific reaction.
-
Base Selection:
-
The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7]
-
For electron-deficient pyridines, strong inorganic bases are preferred. K₃PO₄ is a robust and frequently used choice. Cs₂CO₃ and CsF are also highly effective, often providing better yields due to their high solubility and the accelerating effect of the cesium cation.[3][9]
-
Weaker bases like Na₂CO₃ can be effective but may require higher temperatures or longer reaction times.[15]
-
-
Solvent Selection:
-
The solvent must dissolve the reactants and stabilize the catalytic species.
-
Commonly used anhydrous, degassed solvents include 1,4-dioxane , toluene , DME , and THF .[4][16][17]
-
The use of a co-solvent can be beneficial. The addition of water (e.g., dioxane/water 4:1) can increase the solubility of inorganic bases and facilitate the catalytic cycle, especially when using boronic esters.[6][12] However, be mindful of the potential for protodeboronation.[3] Polar aprotic solvents like NMP or DMF can also be effective but may require more careful optimization.[18][19]
-
Data Presentation: Catalyst System Performance
Table 1: Comparison of Catalyst Systems for the Coupling of 6-Methoxypyridyl-2-boronic Ester with Bromobenzene
| Entry | Catalyst (3 mol%) | Base (2 equiv) | Solvent | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 11 | [3] |
| 2 | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 13 | [3] |
| 3 | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 21 | [3] |
| 4 | POPd | Cs₂CO₃ | Dioxane | 35 | [3] |
| 5 | POPd | Cs₂CO₃ | i-PrOH | 85 | [3] |
| 6 | POPd | CsF | i-PrOH | 82 | [3] |
| 7 | POPd | K₃PO₄ | i-PrOH | 65 | [3] |
Data summarized from a study on pyridyl-2-boronic esters, demonstrating the profound impact of catalyst, base, and solvent choice.[3] "POPd" refers to a specific air-stable palladium phosphine oxide precatalyst.
Table 2: Effect of Base and Water on Coupling of Pyridine-2-sulfonyl Fluoride with 2-Thiopheneboronic Acid Pinacol Ester
| Entry | Base (3 equiv) | Solvent | Yield (%) | Reference |
| 1 | Na₃PO₄ | Dioxane / H₂O (4:1) | 82 | [6] |
| 2 | Li₃PO₄ | Dioxane / H₂O (4:1) | 16 | [6] |
| 3 | NaF | Dioxane / H₂O (4:1) | 59 | [6] |
| 4 | KF | Dioxane / H₂O (4:1) | 71 | [6] |
| 5 | CsF | Dioxane / H₂O (4:1) | 78 | [6] |
| 6 | Na₂CO₃ | Dioxane / H₂O (4:1) | 71 | [6] |
| 7 | K₂CO₃ | Dioxane / H₂O (4:1) | 75 | [6] |
| 8 | Cs₂CO₃ | Dioxane / H₂O (4:1) | 61 | [6] |
Catalyst: Pd(dppf)Cl₂ (10 mol%). Data highlights that base and cation choice are not always predictable and that the addition of water can be beneficial.[6]
Experimental Protocols
General Procedure for Suzuki Coupling of a Pyridyl Halide
This is a generalized procedure and should be optimized for specific substrates.[7]
Reagents & Equipment:
-
Pyridyl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or sealed reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the pyridyl halide, boronic acid/ester, base, palladium precursor, and ligand.[7]
-
Degassing: Evacuate and backfill the vessel with inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent via syringe.[7]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product, typically by flash column chromatography, to obtain the desired coupled product.[7]
Visualizations
Catalytic Cycle and Troubleshooting Logic
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A workflow diagram for troubleshooting low-yield Suzuki coupling reactions.
Caption: Decision tree for selecting key components for Suzuki coupling of pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrodehalogenation Side Reactions with Bromopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize hydrodehalogenation side reactions during cross-coupling experiments involving bromopyridines.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with bromopyridine substrates, with a focus on mitigating the formation of hydrodehalogenated byproducts.
Issue 1: Significant Formation of Debrominated Pyridine Byproduct in Suzuki-Miyaura Coupling
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-rich can lead to a slower rate of reductive elimination, allowing the competing hydrodehalogenation pathway to dominate. | Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or tBuXPhos have demonstrated efficacy in promoting the desired cross-coupling over hydrodehalogenation. For nitrogen-containing heterocycles, dppf can also be an effective choice.[1] |
| Base-Induced Hydride Formation: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of palladium-hydride species, which are key intermediates in the hydrodehalogenation pathway.[1] | Use a weaker inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective alternatives that minimize the formation of hydride intermediates.[1] |
| Solvent Effects: Protic solvents or solvents that can act as hydride sources can contribute to hydrodehalogenation. | Use anhydrous aprotic solvents. Toluene, dioxane, and THF are generally good choices. Ensure all solvents are rigorously dried before use. |
| High Reaction Temperature or Prolonged Reaction Time: Extended exposure to high temperatures can increase the likelihood of side reactions, including hydrodehalogenation. | Optimize reaction temperature and time. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Consider if a lower temperature for a longer duration might be beneficial. |
| Impurities in Reagents: Water or other protic impurities in reagents can serve as a proton source for hydrodehalogenation. | Ensure high purity and anhydrous conditions. Use freshly purchased or purified reagents and dry solvents. |
Issue 2: Hydrodehalogenation Observed During Buchwald-Hartwig Amination
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ligand Inefficiency: Similar to Suzuki-Miyaura coupling, the choice of ligand is critical. Ligands that do not accelerate the C-N bond-forming reductive elimination will allow for competing hydrodehalogenation. | Screen bulky biarylphosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos are known to be effective in promoting the amination of pyridyl halides while minimizing side reactions. |
| Strong Basicity of Amine or Base: Highly basic amines or the use of strong bases like NaOt-Bu can facilitate the formation of Pd-H species. | Consider a milder base. While strong bases are often required for the Buchwald-Hartwig reaction, a careful screening of bases such as LHMDS or K₃PO₄ might be beneficial if hydrodehalogenation is a significant issue. |
| Presence of β-Hydrides on the Amine: Primary amines with β-hydrogens can undergo β-hydride elimination from the palladium-amide intermediate, leading to the formation of an imine and a Pd-H species, which then causes hydrodehalogenation of the starting material.[2] | This is an inherent challenge. If possible, using a secondary amine or an amine without β-hydrogens can circumvent this issue. Otherwise, careful optimization of the ligand and reaction conditions is crucial to favor reductive elimination. |
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem with bromopyridines?
Hydrodehalogenation is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This is problematic because it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant purification challenge as the debrominated byproduct often has similar polarity to the starting material and product.
Q2: How does the position of the bromine atom on the pyridine ring affect the likelihood of hydrodehalogenation?
The electronic nature of the pyridine ring can influence the susceptibility of the C-Br bond to both oxidative addition and hydrodehalogenation. Electron-deficient positions (e.g., 2- and 4-positions) can be more prone to nucleophilic attack, which can indirectly influence side reactions. However, the specific reaction conditions (catalyst, ligand, base) are generally the more dominant factors in controlling the extent of hydrodehalogenation.
Q3: Can the choice of palladium precursor influence the amount of hydrodehalogenation?
Yes, the choice of palladium precursor can have an effect. Pre-formed Pd(0) sources like Pd₂(dba)₃ are often preferred as they do not require an in-situ reduction step, which can sometimes lead to the formation of palladium hydrides. However, Pd(OAc)₂ is also widely and successfully used. The key is the rapid and efficient generation of the active Pd(0) catalyst in the presence of the appropriate ligand.
Q4: Are there any non-palladium-based methods that are less prone to hydrodehalogenation for coupling with bromopyridines?
While palladium catalysis is the most common, other transition metals like copper and nickel can also be used for cross-coupling reactions. In some specific cases, these alternative methods may offer advantages in terms of minimizing hydrodehalogenation, but this is highly substrate and reaction-type dependent. For instance, copper-catalyzed reactions often have different mechanistic pathways that may not involve the formation of metal-hydride species in the same manner as palladium.
Data Presentation
Table 1: Impact of Base on Suzuki-Miyaura Coupling of 2-Bromopyridines
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation Byproduct (%) | Reference |
| 1 | NaOtBu | Toluene | 100 | 50-65 | 25-40 | Illustrative Data |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 85-95 | <5 | Illustrative Data |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 80-90 | 5-10 | Illustrative Data |
| 4 | K₂CO₃ | DMF/H₂O | 100 | 75-85 | 10-15 | Illustrative Data |
| Note: Yields are illustrative and will vary depending on the specific coupling partners and reaction conditions. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromopyridine to Minimize Hydrodehalogenation
This protocol is designed to minimize the formation of pyridine byproduct during the Suzuki-Miyaura coupling of 3-bromopyridine with an arylboronic acid.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine, the arylboronic acid, and K₃PO₄.
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos.
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Scalable Synthesis of 2,5-Disubstituted Pyridine N-Oxides
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 2,5-disubstituted pyridine N-oxides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing the 2,5-disubstituted pyridine core before N-oxidation?
A1: For large-scale synthesis, methods that utilize readily available starting materials and have robust reaction conditions are preferred. One common and scalable approach begins with 2,5-lutidine (2,5-dimethylpyridine). This involves the functionalization of the methyl groups, for example, through condensation with formaldehyde followed by dehydration to introduce vinyl groups.[1] Another approach involves building the pyridine ring through condensation reactions, such as the Hantzsch synthesis, which can be optimized for higher yields using specific catalysts and solvent systems.[2] Cross-coupling reactions like Suzuki-Miyaura and Stille couplings on 2,5-dihalopyridines are also viable for introducing a variety of substituents.[1]
Q2: Which oxidizing agents are most suitable for the scalable N-oxidation of 2,5-disubstituted pyridines?
A2: For industrial and large-scale applications, common choices include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.[3][4] Hydrogen peroxide in the presence of an acid catalyst (like acetic acid) or a metal catalyst is also a cost-effective and environmentally friendlier option.[5] The choice of oxidant often depends on the nature of the substituents on the pyridine ring, as some functional groups may be sensitive to oxidation.[6]
Q3: My pyridine N-oxide product is difficult to purify. What are common issues and solutions?
A3: Pyridine N-oxides are often hygroscopic and highly polar, which can make purification challenging.[7] A common impurity when using m-CPBA is the byproduct meta-chlorobenzoic acid. A scalable workup procedure to remove this involves cooling the reaction mixture to precipitate the acid, followed by extraction and washing with a basic aqueous solution like sodium bicarbonate.[8] For hygroscopic products, azeotropic distillation with toluene can be an effective drying method.[7]
Q4: I am observing low yields in my N-oxidation reaction. What are the potential causes?
A4: Low yields can stem from several factors. Incomplete reaction is a common cause; monitoring the reaction by TLC or LC-MS is crucial. The electronic nature of the substituents on the pyridine ring can significantly affect its reactivity towards oxidation; electron-withdrawing groups can deactivate the ring, requiring harsher reaction conditions or more potent oxidizing agents.[5] Side reactions, such as oxidation of the substituents themselves, can also lower the yield of the desired N-oxide. Careful selection of the oxidant and reaction conditions is key to minimizing these side reactions.
Q5: Are there any safety concerns I should be aware of when performing large-scale N-oxidations?
A5: Yes, working with peroxy acids and other oxidizing agents on a large scale requires caution. Peroxy compounds can be explosive, especially in concentrated form or at elevated temperatures.[4] Reactions involving these reagents should be conducted behind a safety shield, and the temperature should be carefully controlled. It is also important to ensure that all residual peroxide is quenched before product distillation to avoid decomposition.[4]
Troubleshooting Guides
Problem 1: Low Yield in m-CPBA Oxidation of a 2,5-Disubstituted Pyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or LC-MS to ensure all starting material is consumed. - Increase the reaction time or temperature if the reaction is sluggish. - Use a slight excess of m-CPBA (1.1-1.5 equivalents).[3] |
| Deactivation by Substituents | - If the pyridine ring is substituted with electron-withdrawing groups, consider using a stronger oxidizing agent or harsher reaction conditions (e.g., higher temperature). |
| Side Reactions | - If the substituents are sensitive to oxidation, perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity.[3] - Consider using a different oxidizing agent that is milder or more selective. |
| Product Loss During Workup | - Pyridine N-oxides can be water-soluble. Minimize the use of aqueous washes or perform back-extraction of the aqueous layers. - Adjusting the pH of the aqueous solution during workup can help to suppress the solubility of the product and facilitate extraction. A pH of 4-5 has been shown to aid in the precipitation of byproducts while keeping the N-oxide in solution.[3] |
Problem 2: Formation of Impurities and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Residual m-chlorobenzoic acid | - After the reaction is complete, cool the mixture to 0 °C to precipitate the majority of the m-chlorobenzoic acid byproduct.[8] - During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.[8] |
| Hygroscopic Product | - Handle the purified product under an inert, dry atmosphere. - Dry the product by azeotropic distillation with a suitable solvent like toluene.[7] - Store the final product in a desiccator over a strong drying agent. |
| Product is an Oil or Low-Melting Solid | - If the product does not crystallize, purification by column chromatography on silica gel may be necessary. - Conversion to a hydrochloride salt can sometimes facilitate crystallization and purification.[4] |
Experimental Protocols
Protocol 1: Scalable Synthesis of 2-Chloro-5-methylpyridine N-oxide
This protocol is adapted from a patented procedure and is suitable for large-scale production.[3]
Materials:
-
2-Chloro-5-methylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Water
-
Sodium Hydroxide solution (for pH adjustment)
Procedure:
-
To a suitable reaction vessel, add 2-chloro-5-methylpyridine (e.g., 10g) and dichloromethane (e.g., 80ml) at a temperature of 0-5 °C.
-
Stir the mixture to ensure homogeneity.
-
Slowly add m-CPBA (e.g., 20.3g) while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.
-
Monitor the reaction completion by TLC (e.g., using a DCM/MeOH = 10:1 eluent system).
-
Once the reaction is complete, concentrate the reaction solution under reduced pressure.
-
Add water to the concentrated residue to obtain a mixed solution.
-
Adjust the pH of the mixed solution to 4-5 using a suitable base (e.g., dilute NaOH).
-
Stir the mixture for 2-3 hours to promote the precipitation of byproducts.
-
Filter the mixture and collect the filtrate.
-
Concentrate the filtrate under reduced pressure and dry the resulting solid to obtain the target product.
Quantitative Data from a Representative Synthesis: [3]
| Starting Material | Oxidizing Agent | Solvent | Yield | Purity |
| 2-Chloro-5-methylpyridine | m-CPBA | Dichloromethane | 90% | 97% |
Visualizations
Experimental Workflow for Scalable N-Oxidation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. baranlab.org [baranlab.org]
- 7. reddit.com [reddit.com]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Lithiation of Bromopyridine N-Oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of bromopyridine N-oxides. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: My lithiation of 2-bromopyridine N-oxide is failing completely. What are the most common reasons for a complete lack of product formation?
A1: Complete reaction failure in lithiation of bromopyridine N-oxides typically stems from a few critical factors:
-
Atmospheric Moisture and Oxygen: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1]
-
Reagent Quality: The concentration of commercially available n-butyllithium (n-BuLi) can degrade over time. It is crucial to titrate your n-BuLi solution before use to determine its exact molarity. Old or improperly stored reagents will lead to failed reactions.
-
Solvent Purity: The use of anhydrous solvents is paramount. Tetrahydrofuran (THF), a common solvent for these reactions, is hygroscopic and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.
-
Low Temperatures: Maintaining a very low reaction temperature, typically -78 °C (a dry ice/acetone bath), is critical to minimize side reactions and decomposition of the lithiated intermediate.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products suggests that competing reaction pathways are occurring. Common side reactions include:
-
Di-lithiation: If an excess of the lithiating agent is used, or if the reaction temperature is not kept sufficiently low, di-lithiation of the pyridine N-oxide ring can occur.[1]
-
Reaction with Solvent: At temperatures above -78 °C, n-BuLi can react with the THF solvent, consuming the reagent and introducing impurities.[1]
-
Protonation of the Lithiated Intermediate: The generated lithiated pyridine N-oxide is a strong base and can be protonated by any acidic species in the reaction mixture, including residual water or the starting bromopyridine N-oxide itself.
-
Nucleophilic Addition: While less common with hindered bases like Lithium Diisopropylamide (LDA), stronger, less hindered bases like n-BuLi can sometimes add nucleophilically to the pyridine ring, leading to undesired byproducts.
Q3: Should I use n-butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) for the lithiation of my bromopyridine N-oxide?
A3: The choice between n-BuLi and LDA depends on the specific substrate and the desired outcome.
-
n-Butyllithium (n-BuLi): n-BuLi is a stronger base and is commonly used for lithium-halogen exchange reactions. However, its high reactivity can sometimes lead to nucleophilic addition to the pyridine ring, especially with unhindered substrates.
-
Lithium Diisopropylamide (LDA): LDA is a bulkier, non-nucleophilic base. It is often preferred for deprotonation (ortho-lithiation) adjacent to a directing group and can help to avoid nucleophilic addition to the pyridine ring. For ortho-lithiation of pyridine N-oxides, LDA is a common choice.
Troubleshooting Common Issues
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Inaccurate Reagent Concentration | Titrate the n-BuLi or LDA solution immediately before use to ensure accurate stoichiometry. |
| Suboptimal Reaction Temperature | Maintain a strict reaction temperature of -78 °C throughout the addition of the base and the subsequent stirring. Use a calibrated low-temperature thermometer.[1] |
| Insufficient Reaction Time | Allow for sufficient time for the lithiation to go to completion. This can range from 30 minutes to a few hours at -78 °C. |
| Inefficient Quenching | Ensure the electrophile is added slowly at -78 °C and that the reaction is allowed to warm to room temperature slowly after the addition is complete. |
| Moisture in the Reaction | Rigorously dry all glassware and use anhydrous solvents. Maintain a positive pressure of inert gas throughout the experiment. |
Issue 2: Formation of Starting Material and No Product
| Potential Cause | Troubleshooting Step |
| Inactive Lithiating Agent | Use a fresh bottle of n-BuLi or prepare LDA fresh before the reaction. Titrate the reagent to confirm its activity. |
| Presence of a Proton Source | Ensure the starting material and solvent are completely dry. Check the inert gas line for any potential leaks or moisture contamination. |
| Reaction Temperature Too Low | While unlikely to be the primary cause of complete failure, ensure the reaction mixture is stirring efficiently at -78 °C to allow for proper mixing. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the lithiation of bromopyridine N-oxides, based on general principles and observations from related systems. Quantitative data for direct comparisons on a single bromopyridine N-oxide substrate is limited in the literature.
| Parameter | Condition A | Condition B | Expected Outcome & Remarks |
| Base | n-BuLi | LDA | n-BuLi is a stronger base, favoring lithium-halogen exchange. LDA is bulkier and less nucleophilic, often used for directed ortho-metalation and can minimize side reactions. |
| Temperature | -78 °C | -40 °C | -78 °C is generally optimal for minimizing side reactions such as reaction with the solvent (THF) and di-lithiation.[1] Higher temperatures can lead to decomposition of the lithiated intermediate. |
| Solvent | THF | Toluene | THF is a coordinating solvent that can stabilize the organolithium intermediate. Toluene is non-coordinating and can sometimes influence the regioselectivity of the lithiation. |
| Additive | None | LiDMAE (Lithium 2-(dimethylamino)ethoxide) | Additives like LiDMAE can form mixed aggregates with n-BuLi, increasing the basicity and regioselectivity of the lithiation, potentially favoring deprotonation over nucleophilic addition. |
Experimental Protocols
The following is a general, adapted protocol for the lithiation of a bromopyridine N-oxide. Note: This protocol is a composite based on procedures for similar substrates and should be optimized for your specific bromopyridine N-oxide.
Materials:
-
Bromopyridine N-oxide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) solution of known concentration
-
Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry argon or nitrogen.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Addition: Dissolve the bromopyridine N-oxide (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-BuLi or LDA solution (1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature and stirring for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A logical workflow for troubleshooting failed lithiation reactions.
Caption: Competing reaction pathways in the lithiation of bromopyridine N-oxides.
References
stability of 2,5-Dibromopyridine 1-oxide under reaction conditions
For researchers, scientists, and drug development professionals utilizing 2,5-Dibromopyridine 1-oxide, this technical support center provides essential information on its stability under various reaction conditions, alongside troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Stability of this compound
This compound is a valuable synthetic intermediate, however, its stability can be influenced by several factors inherent to chemical reactions.[1] While specific quantitative data for this compound is limited, the following table summarizes its expected stability based on the general behavior of pyridine N-oxides and the known properties of its parent compound, 2,5-dibromopyridine.
| Condition | Stability | Potential Issues & Recommendations |
| Thermal | Moderate | While a specific decomposition temperature is not readily available, pyridine N-oxides can be sensitive to high temperatures. It is advisable to conduct reactions at the lowest effective temperature. Prolonged heating should be avoided to minimize the risk of decomposition. |
| Acidic (Strong) | Low to Moderate | The N-oxide group is basic and can be protonated by strong acids. This can alter the electronic properties of the ring and may lead to undesired side reactions or decomposition. Use of strong, non-nucleophilic acids should be carefully considered. |
| Acidic (Weak) | Good | Generally stable in the presence of weak acids. |
| Basic (Strong) | Moderate | While generally more stable than in strong acid, prolonged exposure to strong bases at elevated temperatures may lead to degradation. Use the mildest basic conditions necessary for the reaction. |
| Basic (Weak) | Good | Stable under weakly basic conditions. |
| Oxidizing Agents | Moderate | The pyridine N-oxide moiety itself is an oxidized form. However, strong oxidizing agents should be used with caution as they could potentially lead to over-oxidation or decomposition, especially at elevated temperatures. |
| Reducing Agents | Low | The N-oxide is susceptible to reduction (deoxygenation) back to the parent pyridine. Common reducing agents like PCl₃, zinc dust, or catalytic hydrogenation can facilitate this transformation.[2] This reactivity can be exploited synthetically but must be considered to avoid unwanted deoxygenation during a reaction sequence. |
| Light | Generally Stable | No specific light sensitivity is reported, but as with many organic compounds, protection from direct, high-intensity light is a good laboratory practice. |
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is giving low yields. What are the common causes?
A1: Low yields in cross-coupling reactions involving this compound can stem from several factors:
-
Catalyst Inhibition: The pyridine N-oxide nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.
-
Deoxygenation: The N-oxide group can be reduced back to the pyridine under certain reaction conditions, leading to the formation of the less reactive 2,5-dibromopyridine as a byproduct.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, leading to a sluggish reaction.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is crucial for the success of cross-coupling reactions.
Q2: I am observing the formation of 2,5-dibromopyridine in my reaction mixture. How can I prevent this?
A2: The formation of 2,5-dibromopyridine indicates deoxygenation of the N-oxide. To minimize this, consider the following:
-
Avoid Reductive Conditions: Ensure that your reaction conditions are not unintentionally reductive. Some phosphine ligands, in the presence of water or other proton sources, can generate species that may reduce the N-oxide.
-
Choice of Reagents: Use reagents and solvents that are rigorously dried and deoxygenated.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for efficient coupling.
Q3: How can I purify this compound if it contains impurities?
A3: Purification can typically be achieved by:
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be effective.
-
Column Chromatography: Flash column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a common method for purifying pyridine N-oxides.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivation | * Use a higher catalyst loading (e.g., 3-5 mol%). * Switch to a more robust pre-catalyst. * Ensure rigorous exclusion of oxygen from the reaction. |
| Inefficient Transmetalation | * Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). * Ensure the base is finely powdered and anhydrous. * Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid to improve stability. |
| Deoxygenation of N-oxide | * Use thoroughly degassed solvents. * Lower the reaction temperature. * Choose a ligand less prone to promoting reduction. |
| Poor Solubility | * Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF). |
Buchwald-Hartwig Amination
Issue: Formation of side products or incomplete reaction.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Ligand Decomposition | * Use a more air-stable pre-catalyst. * Ensure proper inert atmosphere technique. |
| Base Incompatibility | * Strong bases like NaOtBu can sometimes lead to side reactions. Consider a milder base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures. * Ensure the base is fresh and dry. |
| Hydrodehalogenation | * This side reaction (replacement of a bromine with hydrogen) can occur. Optimizing the ligand and reaction time can help minimize this. |
| Deoxygenation | * Similar to the Suzuki coupling, ensure anhydrous and anaerobic conditions. |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the C-C bond formation at either the C2 or C5 position of this compound.[3]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation with this compound.[4][5]
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a dry reaction vessel with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and quench with water or a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: A typical experimental workflow for Suzuki coupling.
References
Technical Support Center: Palladium Residue Removal from Pyridine-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium residues from pyridine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from pyridine-containing compounds particularly challenging?
A1: The nitrogen atom in the pyridine ring acts as a strong ligand that can coordinate with palladium species. This coordination often leads to the formation of soluble palladium complexes that are difficult to remove using standard methods like simple filtration.[1][2]
Q2: What are the common methods for removing palladium residues from organic compounds?
A2: Common techniques for palladium removal include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers.[1][3]
-
Scavenging: Employing solid-supported reagents with high affinity for palladium, such as thiol-based, diamine-based, or triaminotriazine-based scavengers.[1][3]
-
Chromatography: Utilizing column chromatography to separate the palladium species from the desired product.[1][4]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[1][3] This can sometimes be enhanced with additives.[1][3]
-
Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure is typically low, often in the range of 10 parts per million (ppm), depending on the maximum daily dose of the drug.[5] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[2]
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is critical. The most widely accepted and sensitive methods are:
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[1]
-
Atomic Absorption Spectroscopy (AAS)[1]
-
High-energy polarized-beam energy dispersive X-ray fluorescence[1][5]
For more rapid, in-process monitoring, catalysis-based fluorometric methods can also be utilized.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of pyridine-containing compounds.
Issue 1: High palladium content after initial filtration or standard chromatography.
-
Possible Cause: The palladium species is likely dissolved (homogeneous) or has leached from a heterogeneous support. The strong coordination of the pyridine nitrogen to palladium keeps it in solution.[1]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica, polymer-bound trimercaptotriazine (TMT), and cysteine-based scavengers are often effective.[1][2]
-
Activated Carbon Treatment: Treat a solution of the product with activated carbon. This can be a cost-effective method, but optimization is necessary to prevent loss of the desired product through non-specific adsorption.[1][3][9]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and contact time to improve efficiency.
-
Issue 2: Significant product loss during palladium removal.
-
Possible Cause: The desired pyridine-containing compound may be adsorbing to the scavenger material, particularly with activated carbon.[2][3]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[3]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.[2][3]
-
Change the Purification Method: If product loss remains high, consider switching to a different method like crystallization or extraction.[3]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the palladium species present in different batches (e.g., Pd(0) vs. Pd(II)), or incomplete reaction leading to different complex forms.
-
Troubleshooting Steps:
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the various palladium species into a single, more easily removed form.[1]
-
Standardize Reaction Quench: Ensure a consistent workup procedure for each batch to minimize variability in the palladium species.
-
Characterize the Palladium Species: If possible, try to identify the nature of the palladium species in your crude product to select a more targeted removal strategy.
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the typical performance of various palladium removal methods. Note that efficiency is highly dependent on the specific reaction conditions, the nature of the palladium species, and the structure of the pyridine-containing compound.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Notes |
| Activated Carbon | 300 | < 1 | ~99% | Can lead to product loss.[1] Cost-effective.[9] |
| Thiol-functionalized Silica | 2239 | 20 | 99% | Effective for various palladium species.[1][9] |
| Polymer-bound TMT | 330 | 7-30 | 90-98% | Demonstrated on a large scale.[1][9] |
| Crystallization with Additive | 1500 | Variable | Variable | Requires optimization.[1] |
| Aqueous NaHSO₃ Wash | ~8000 | < 100 | >98% | Effective for certain Suzuki reactions.[1] |
| Carboxen® 564 | 1250 | 12 | 99% | Outperformed thiol-functionalized silica in a specific study. |
| PhosphonicS SPM32 Resin | (qualitative) | (qualitative) | 98.7% in 2h | Effective for Pd(OAc)₂ in acetonitrile.[10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Method)
-
Dissolution: Dissolve the crude pyridine-containing compound in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 1-2 times the weight of the crude product.[1]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1]
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium concentration.
Visualizations
Caption: Experimental workflow for palladium scavenging.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spinchem.com [spinchem.com]
Technical Support Center: The N-Oxide Group in Reaction Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving N-oxide functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of an N-oxide group on the electronic properties of a heteroaromatic ring?
A1: The N-oxide group acts as a strong electron-donating group through resonance while also exerting an inductive electron-withdrawing effect. The N-oxide oxygen atom can donate electron density into the aromatic system, increasing the electron density at the ortho and para positions.[1][2] This makes these positions more susceptible to electrophilic attack and activates them towards C-H functionalization.[3][4] The N-O bond is highly polar, leading to a significant dipole moment, which also influences the molecule's overall reactivity and physical properties.[5][6]
Q2: How does the N-oxide group function as a directing group in C-H functionalization reactions?
A2: The N-oxide group is an effective directing group, primarily for ortho-C-H functionalization, in transition-metal-catalyzed reactions (e.g., with Palladium or Rhodium).[7] The oxygen atom coordinates to the metal center, leading to the formation of a stable cyclometalated intermediate. This brings the catalyst into close proximity to the C-H bonds at the ortho positions, facilitating their cleavage and subsequent functionalization, such as arylation, alkenylation, or alkylation.[3][8][9] This directed activation allows for highly regioselective transformations that would be difficult to achieve otherwise.[4][10]
Q3: In what types of cycloaddition reactions do N-oxides participate, and what is their role?
A3: N-oxides, particularly those of tertiary amines and heteroaromatics, can act as 1,3-dipoles in [3+2] cycloaddition reactions.[11][12] This allows for the synthesis of five-membered heterocyclic rings. For example, tertiary amine N-oxides can be converted into azomethine ylides, which then react with dipolarophiles like silyl imines to form imidazolidines, providing a route to 1,2-diamines.[11] The regioselectivity of these cycloadditions can often be controlled by the electronic and steric properties of both the N-oxide and the dipolarophile.[13][14][15][16]
Q4: What are the common side reactions or subsequent transformations that can occur with N-oxides under thermal or acidic conditions?
A4: N-oxides can undergo several characteristic rearrangements and eliminations, especially when heated or treated with activating agents like acid anhydrides.[5]
-
Cope Elimination: Tertiary N-oxides with a β-hydrogen undergo a syn-elimination upon heating to form an alkene and a hydroxylamine. This reaction proceeds through a five-membered cyclic transition state.[17][18][19][20][21]
-
Polonovski Reaction: In the presence of an activating agent like acetic or trifluoroacetic anhydride, tertiary N-oxides rearrange to form an iminium ion. This intermediate can then be trapped by nucleophiles or undergo further transformations, often leading to N-dealkylation.[22][23][24][25]
-
Meisenheimer Rearrangement: N-allyl or N-benzyl N-oxides can undergo a[10][17]-sigmatropic rearrangement to form O-allyl or O-benzyl hydroxylamines.[5]
Troubleshooting Guides
Issue 1: Low Yield During N-Oxide Synthesis
| Potential Cause | Recommended Solution | Citation |
| Incomplete Reaction | - Increase reaction time or temperature moderately. - Use a more potent oxidizing agent (e.g., m-CPBA or ozone instead of H₂O₂). - Optimize the stoichiometry of the oxidizing agent; a large excess can sometimes lead to byproducts. | [26] |
| Degradation of Product | - Control the reaction temperature carefully; many N-oxidation reactions are exothermic. Lower temperatures are often preferable. - Minimize the product's exposure to strong acids or light, which can cause decomposition. | [26] |
| Oxidizing Agent Inactivity | - Use a fresh batch of the oxidizing agent. Peroxyacids like m-CPBA can degrade upon storage. - For reactions using H₂O₂, ensure its concentration is accurate. | [26] |
| Substrate Basicity | - The rate of N-oxidation is influenced by the basicity of the starting amine. More basic amines are generally oxidized more readily by electrophilic oxidants. Consider reaction conditions accordingly. | [5] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Citation |
| High Polarity of N-Oxide | - N-oxides are highly polar and may have poor solubility in common organic solvents used for extraction. Use more polar solvents like dichloromethane (DCM) or ethyl acetate for extraction. - For column chromatography, a polar solvent system is required. Gradients of methanol in DCM are common. For very polar compounds, consider using HILIC (Hydrophilic Interaction Liquid Chromatography) or chromatography on alumina. | [26][27][28][29] |
| Streaking on Silica Gel TLC/Column | - The basicity of the N-oxide can cause streaking on acidic silica gel. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent (e.g., 0.5-2%). - Alternatively, use neutral or basic alumina for chromatography. | [30] |
| Product is Water-Soluble | - If the product is suspected to be in the aqueous layer after workup, try back-extracting the aqueous phase multiple times with a more polar organic solvent. - Salting out by adding NaCl to the aqueous phase can sometimes reduce the product's aqueous solubility. | [28] |
| Silica Gel Dissolution | - When using highly polar mobile phases (e.g., >10% methanol in DCM) containing a basic modifier like ammonia, the silica gel matrix can start to dissolve. Use acidic or neutral mobile phases if possible, or switch to a more robust stationary phase like alumina. | [27] |
Issue 3: Poor Regioselectivity in C-H Functionalization
| Potential Cause | Recommended Solution | Citation |
| Steric Hindrance | - The N-oxide directs functionalization to the ortho position. If one ortho position is significantly more sterically hindered than the other, the reaction will favor the less hindered site. - Modifying the substituents on the N-oxide or the coupling partner can influence steric interactions. | [1][3] |
| Electronic Effects | - The electronic nature of substituents on the aromatic ring can influence the reactivity of different C-H bonds, sometimes competing with the directing effect of the N-oxide. | [9] |
| Catalyst/Ligand Choice | - The choice of metal catalyst and ligands can have a profound impact on regioselectivity. For instance, in quinoline N-oxide arylations, different palladium catalysts can favor either C2 or C8 functionalization. Screen different catalyst/ligand combinations. | [9] |
| Solvent Effects | - The solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. Experiment with solvents of different polarities. | [9] |
Data Presentation: Quantitative Outcomes
Table 1: Palladium-Catalyzed Ortho-Alkenylation of Pyridine N-Oxides
This table summarizes the yields of ortho-alkenylated pyridine N-oxides from the reaction of various substituted pyridine N-oxides with ethyl acrylate.
| Entry | Pyridine N-Oxide Substituent | Product | Yield (%) |
| 1 | H | 2-(2-(ethoxycarbonyl)vinyl)pyridine 1-oxide | 85 |
| 2 | 4-Me | 2-(2-(ethoxycarbonyl)vinyl)-4-methylpyridine 1-oxide | 82 |
| 3 | 4-OMe | 2-(2-(ethoxycarbonyl)vinyl)-4-methoxypyridine 1-oxide | 75 |
| 4 | 4-Cl | 4-chloro-2-(2-(ethoxycarbonyl)vinyl)pyridine 1-oxide | 78 |
| 5 | 4-Ph | 2-(2-(ethoxycarbonyl)vinyl)-4-phenylpyridine 1-oxide | 80 |
| 6 | 3-Ph | 2-(2-(ethoxycarbonyl)vinyl)-3-phenylpyridine 1-oxide | 81 |
| 7 | 2-Ph | 2-(2-(ethoxycarbonyl)vinyl)-6-phenylpyridine 1-oxide | 72 |
Reaction conditions: Pyridine N-oxide (0.6 mmol), ethyl acrylate (0.3 mmol), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (1.5 equiv) in 1,4-dioxane at 100 °C for 12 h. Data sourced from J. Am. Chem. Soc. 2008, 130, 29, 9254–9256.[3][4]
Table 2: Substrate Scope for [3+2] Cycloaddition of Silyl Imines with Trimethylamine N-Oxide (TMAO)
This table shows the yields of 1,2-diamines formed via a one-pot, three-step synthesis involving the [3+2] cycloaddition of various silyl imines with TMAO.
| Product | Silyl Imine Aryl Substituent | Yield (%) |
| 4a | 4-OMe-C₆H₄ | 94 |
| 4b | 3-OMe-C₆H₄ | 75 |
| 4c | 2-OMe-C₆H₄ | 93 |
| 4d | 4-Me-C₆H₄ | 74 |
| 4e | 4-Ph-C₆H₄ | 80 |
| 4f | 2-Naphthyl | 80 |
| 4h | 4-F-C₆H₄ | 61 |
| 4i | 4-Cl-C₆H₄ | 71 |
Reaction conditions: N-oxide (1.0 equiv), LDA (3.0 equiv), THF (0.10 M), silyl imine (1.0 equiv), from −78 °C to room temperature; then hydroxylamine hydrochloride (5.0 equiv), 1.2 M HCl, and 65 °C. Data sourced from Org. Lett. 2023, 25, 25, 4638–4643.[11]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Alkenylation of Pyridine N-Oxides
This protocol describes a method for the ortho-alkenylation of pyridine N-oxides.
Materials:
-
Substituted Pyridine N-oxide
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere setup
-
Schlenk tube or equivalent reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (N₂ or Ar), add the pyridine N-oxide (0.6 mmol, 2.0 equiv), palladium(II) acetate (0.03 mmol, 10 mol %), and silver(I) carbonate (0.45 mmol, 1.5 equiv).
-
Add anhydrous 1,4-dioxane (0.6 mL).
-
Add the alkene (e.g., ethyl acrylate, 0.3 mmol, 1.0 equiv) to the mixture via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ortho-alkenylated pyridine N-oxide.
Reference: J. Am. Chem. Soc. 2008, 130, 29, 9254–9256.[3][4]
Protocol 2: General Procedure for Cope Elimination
This protocol outlines the synthesis of an alkene from a tertiary amine via oxidation to an N-oxide followed by thermal elimination.
Materials:
-
Tertiary amine with at least one β-hydrogen
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) or 30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or other suitable solvent
-
Basic alumina (for m-CPBA workup)
-
High-boiling point aprotic solvent (e.g., DMSO, DMF) for thermal elimination
Procedure: Step A: N-Oxide Formation
-
Dissolve the tertiary amine (1.0 equiv) in a suitable solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA, 1.0-1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting amine.
Step B: Elimination
-
Workup & Isolation (Optional): The N-oxide can be isolated, but often the reaction is performed in one pot. For m-CPBA, a common workup involves adding basic alumina to the reaction mixture, stirring briefly, and filtering to remove the m-chlorobenzoic acid and excess oxidant.[18]
-
Thermal Elimination: After removing the initial solvent, dissolve the crude N-oxide in a high-boiling aprotic solvent (e.g., DMSO).
-
Heat the solution to 120-160 °C and monitor the reaction by TLC for the formation of the alkene product.
-
Upon completion, cool the reaction mixture.
-
Perform a suitable workup, such as dilution with water and extraction with a less polar organic solvent (e.g., diethyl ether or hexanes).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by flash column chromatography or distillation.
Note: The Cope elimination is highly sensitive to solvent effects, with reaction rates being significantly faster in aprotic solvents.[17][18]
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. baranlab.org [baranlab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. scispace.com [scispace.com]
- 8. Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. OASIS Repository@POSTECHLIBRARY: Palladium-catalyzed C-H functionalization of pyridine-N-oxides: Highly selective alkenylation and direct arylation with unactivated arenes [remotecenter.postech.ac.kr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Cope Elimination: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Cope Elimination [organic-chemistry.org]
- 20. synarchive.com [synarchive.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. organicreactions.org [organicreactions.org]
- 23. synarchive.com [synarchive.com]
- 24. Polonovski Fragmentation | Chem-Station Int. Ed. [en.chem-station.com]
- 25. chemistry-reaction.com [chemistry-reaction.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. labex.hu [labex.hu]
- 29. biotage.com [biotage.com]
- 30. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to Distinguishing Isomers of Substituted Pyridines by ¹H NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous identification of molecular structure is a cornerstone of successful research. In the synthesis of pyridine derivatives, a common challenge is the formation of constitutional isomers. Distinguishing between ortho-, meta-, and para- substituted pyridines is critical, as each isomer possesses unique chemical and physical properties that can significantly impact biological activity and reaction outcomes. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and routine analytical technique for this purpose, providing detailed structural information based on the chemical environment of protons.
This guide provides a comprehensive comparison of the ¹H NMR spectral characteristics of ortho-, meta-, and para- substituted pyridines, supported by experimental data. We will delve into the key parameters of chemical shifts (δ) and coupling constants (J) that allow for the confident differentiation of these isomers.
Distinguishing Isomers: The Power of Chemical Shifts and Coupling Constants
The electronic environment of each proton on the pyridine ring is influenced by the position of the substituent, leading to distinct patterns in the ¹H NMR spectrum. The nitrogen atom in the pyridine ring is electron-withdrawing, causing a general deshielding of the ring protons compared to benzene. Protons in the ortho position (C2 and C6) are the most deshielded, followed by the para proton (C4), and then the meta protons (C3 and C5). A substituent will further perturb these chemical shifts depending on its electron-donating or electron-withdrawing nature and its position on the ring.
Even more telling than chemical shifts are the proton-proton coupling constants (J values). These through-bond interactions are highly dependent on the number of bonds separating the coupled protons and their geometric relationship. The magnitude of the coupling constant provides a reliable method for distinguishing between adjacent (ortho), once-removed (meta), and twice-removed (para) protons.
-
Ortho-coupling (³J): Coupling between adjacent protons (three bonds apart) is the largest, typically in the range of 7-10 Hz.[1][2]
-
Meta-coupling (⁴J): Coupling between protons separated by three bonds (e.g., H-2 and H-4) is significantly smaller, usually between 2-3 Hz.[1][3]
-
Para-coupling (⁵J): Coupling between protons across the ring (five bonds apart) is the smallest and often not resolved, with a value typically less than 1 Hz.[3]
By analyzing the splitting patterns (multiplicities) and measuring the coupling constants, one can deduce the substitution pattern of the pyridine ring.
Comparative ¹H NMR Data of Substituted Pyridine Isomers
The following tables summarize the experimental ¹H NMR data for representative chloro-, methoxy-, and amino-substituted pyridines. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for Chloropyridine Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-Chloropyridine | H-3 | ~7.23 | ddd | ³J₃₄ ≈ 7.98, ⁴J₃₅ ≈ 1.97, ⁵J₃₆ ≈ 0.88 |
| H-4 | ~7.64 | td | ³J₄₃ ≈ 7.98, ³J₄₅ ≈ 7.41, ⁴J₄₆ ≈ 1.97 | |
| H-5 | ~7.32 | ddd | ³J₅₄ ≈ 7.41, ³J₅₆ ≈ 4.83, ⁴J₅₃ ≈ 1.97 | |
| H-6 | ~8.39 | ddd | ³J₆₅ ≈ 4.83, ⁴J₆₄ ≈ 1.97, ⁵J₆₃ ≈ 0.88 | |
| 3-Chloropyridine | H-2 | ~8.79 | d | ⁴J₂₄ ≈ 2.5, ⁵J₂₆ ≈ 0.3 |
| H-4 | ~7.99 | ddd | ³J₄₅ ≈ 8.2, ⁴J₄₂ ≈ 2.5, ⁴J₄₆ ≈ 1.5 | |
| H-5 | ~7.57 | dd | ³J₅₄ ≈ 8.2, ³J₅₆ ≈ 4.8 | |
| H-6 | ~8.68 | dd | ³J₆₅ ≈ 4.8, ⁴J₆₄ ≈ 1.5 | |
| 4-Chloropyridine | H-2, H-6 | ~8.60 | d | ³J₂₃ = ³J₅₆ ≈ 5.0 |
| H-3, H-5 | ~7.40 | d | ³J₃₂ = ³J₅₆ ≈ 5.0 |
Data compiled from various sources.[4][5]
Table 2: ¹H NMR Data for Methoxypyridine Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-Methoxypyridine | H-3 | ~6.72 | d | ³J₃₄ ≈ 8.3 |
| H-4 | ~7.52 | t | ³J₄₃ ≈ 8.3, ³J₄₅ ≈ 7.3 | |
| H-5 | ~6.82 | ddd | ³J₅₄ ≈ 7.3, ³J₅₆ ≈ 5.1, ⁴J₅₃ ≈ 0.9 | |
| H-6 | ~8.16 | dd | ³J₆₅ ≈ 5.1, ⁴J₆₄ ≈ 1.9 | |
| OCH₃ | ~3.92 | s | - | |
| 3-Methoxypyridine | H-2 | ~8.20 | dd | ³J₂₄ ≈ 1.5, ⁴J₂₆ ≈ 0.5 |
| H-4 | ~7.25 | dd | ³J₄₅ ≈ 8.4, ³J₄₂ ≈ 1.5 | |
| H-5 | ~7.15 | dd | ³J₅₄ ≈ 8.4, ³J₅₆ ≈ 4.5 | |
| H-6 | ~8.30 | dd | ³J₆₅ ≈ 4.5, ⁴J₆₂ ≈ 0.5 | |
| OCH₃ | ~3.85 | s | - | |
| 4-Methoxypyridine | H-2, H-6 | ~8.20 | d | ³J₂₃ = ³J₅₆ ≈ 5.9 |
| H-3, H-5 | ~6.70 | d | ³J₃₂ = ³J₅₆ ≈ 5.9 | |
| OCH₃ | ~3.85 | s | - |
Data compiled from various sources.[6][7]
Table 3: ¹H NMR Data for Aminopyridine Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-Aminopyridine | H-3 | ~6.55 | d | ³J₃₄ ≈ 8.3 |
| H-4 | ~7.35 | t | ³J₄₃ ≈ 8.3, ³J₄₅ ≈ 7.7 | |
| H-5 | ~6.70 | ddd | ³J₅₄ ≈ 7.7, ³J₅₆ ≈ 5.0, ⁴J₅₃ ≈ 0.9 | |
| H-6 | ~8.05 | d | ³J₆₅ ≈ 5.0 | |
| NH₂ | ~4.50 | br s | - | |
| 3-Aminopyridine | H-2 | ~8.08 | d | ⁴J₂₄ ≈ 2.5 |
| H-4 | ~7.03 | dd | ³J₄₅ ≈ 8.1, ⁴J₄₂ ≈ 2.5 | |
| H-5 | ~6.97 | dd | ³J₅₄ ≈ 8.1, ³J₅₆ ≈ 4.7 | |
| H-6 | ~7.99 | d | ³J₆₅ ≈ 4.7 | |
| NH₂ | ~3.89 | br s | - | |
| 4-Aminopyridine | H-2, H-6 | ~8.10 | d | ³J₂₃ = ³J₅₆ ≈ 6.0 |
| H-3, H-5 | ~6.60 | d | ³J₃₂ = ³J₅₆ ≈ 6.0 | |
| NH₂ | ~4.30 | br s | - |
Data compiled from various sources.[8][9][10]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of a substituted pyridine sample.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified substituted pyridine isomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be inert to the sample.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved signals.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse width: Typically a 90° pulse is used for quantitative measurements.
-
Acquisition time: A longer acquisition time will result in better resolution.
-
Relaxation delay: A sufficient delay between pulses (typically 1-5 times the longest T₁ relaxation time) is necessary for accurate integration.
-
Number of scans: An appropriate number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and measure the coupling constants for each signal.
Logical Workflow for Isomer Identification
The following diagram illustrates the decision-making process for distinguishing between ortho-, meta-, and para- substituted pyridines based on their ¹H NMR spectra.
Caption: Decision tree for identifying substituted pyridine isomers.
Conclusion
¹H NMR spectroscopy provides a robust and reliable method for the differentiation of ortho-, meta-, and para- substituted pyridine isomers. By carefully analyzing the chemical shifts, multiplicities, and, most importantly, the coupling constants of the aromatic protons, researchers can confidently assign the correct substitution pattern. The distinct differences in coupling constants, particularly the large magnitude of ortho-coupling compared to the smaller meta- and negligible para-couplings, serve as a definitive fingerprint for each isomer. This guide, with its compiled data and systematic approach, serves as a valuable resource for any scientist working with substituted pyridine derivatives.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]
- 6. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]
- 7. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Aminopyridine(504-24-5) 1H NMR [m.chemicalbook.com]
Comparative Guide to HPLC Analysis of 2,5-Dibromopyridine 1-oxide Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures in the synthesis of 2,5-Dibromopyridine 1-oxide. The inherent polarity of the N-oxide functional group presents unique challenges for chromatographic separation, often rendering standard reversed-phase methods inadequate. This document explores alternative HPLC techniques—Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography—alongside traditional reversed-phase (RP) approaches, offering detailed experimental protocols and performance comparisons to aid in method selection and development.
Understanding the Analytical Challenge
The synthesis of this compound typically involves the oxidation of 2,5-Dibromopyridine.[1][2] A common oxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA), which itself introduces an additional component, m-chlorobenzoic acid, into the reaction mixture.[1] Furthermore, impurities from the synthesis of the starting material, 2,5-Dibromopyridine, may also be present. These can include precursors like 2-aminopyridine and intermediates such as 2-amino-5-bromopyridine and potentially the over-brominated 2-amino-3,5-dibromopyridine.[3][4][5]
The primary analytical challenge lies in achieving adequate retention and separation of the highly polar this compound from the less polar starting material and byproducts on a single chromatogram.
Comparison of HPLC Methods
The following sections detail three distinct HPLC methodologies for the analysis of a typical this compound reaction mixture. The key components for separation are:
-
2,5-Dibromopyridine (Starting Material)
-
This compound (Product)
-
m-Chloroperoxybenzoic acid (m-CPBA, Oxidant)
-
m-Chlorobenzoic acid (Byproduct)
-
2-Amino-5-bromopyridine (Impurity)
Data Presentation: Performance Comparison
| Parameter | Reversed-Phase (RP) HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) | Mixed-Mode (RP/Ion-Exchange) HPLC |
| Stationary Phase | C18 | Amide or Bare Silica | C18 with embedded ion-exchange groups |
| Primary Retention Mechanism | Hydrophobic Interactions | Partitioning into a water-enriched layer on the stationary phase | Hydrophobic and Ion-Exchange Interactions |
| Retention of this compound | Poor, often near the solvent front | Strong | Good, tunable with mobile phase conditions |
| Separation of Polar & Non-Polar Analytes | Challenging for polar analytes | Good for polar, may have poor retention for non-polar | Excellent, designed for this purpose |
| Mobile Phase Compatibility | Wide range of organic solvents and buffers | High organic content, specific buffers (e.g., ammonium formate) | Flexible, can use RP and ion-exchange modifiers |
| MS Compatibility | Good with volatile buffers | Excellent due to high organic content | Good with volatile mobile phases |
Experimental Protocols
This method serves as a baseline and is often the first approach in method development. While not ideal for retaining the highly polar N-oxide, it can be optimized to provide some separation.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of water and acetonitrile.
HILIC is a powerful technique for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.
-
Column: Amide, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0
-
Gradient:
-
0-1 min: 0% B
-
1-12 min: 0-50% B
-
12-15 min: 50% B
-
15-17 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute the reaction mixture in acetonitrile.
Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange properties, allowing for the simultaneous separation of compounds with a wide range of polarities and charges.[6][7][8]
-
Column: Mixed-Mode (C18 with embedded cation-exchange groups), 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-3 min: 20% B
-
3-15 min: 20-80% B
-
15-18 min: 80% B
-
18-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of mobile phase A and B.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the HPLC analysis of the this compound reaction mixture.
Caption: Workflow for HPLC analysis of a reaction mixture.
Caption: Logic for selecting an appropriate HPLC method.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. N-oxide synthesis by oxidation [organic-chemistry.org]
- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2,5-Dibromopyridine and 2,5-Dibromopyridine 1-oxide for Researchers
An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reactivity of 2,5-Dibromopyridine and its N-oxide derivative. This document details their performance in key synthetic transformations, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed decisions in synthetic strategy.
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. 2,5-Dibromopyridine is a versatile building block, offering two distinct reaction sites for the introduction of molecular complexity. The corresponding N-oxide, 2,5-Dibromopyridine 1-oxide, presents an electronically modified alternative, the reactivity of which is of significant interest for synthetic chemists. This guide provides a direct comparison of these two critical reagents in three widely utilized reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation/halogen-metal exchange.
Executive Summary of Reactivity Comparison
The presence of the N-oxide functionality in this compound profoundly alters the electronic properties of the pyridine ring, leading to significant differences in reactivity compared to 2,5-Dibromopyridine. The N-oxide group, through its ability to donate electron density via resonance, activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic attack. This enhanced reactivity can lead to milder reaction conditions and altered regioselectivity in various transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the two bromine atoms on 2,5-Dibromopyridine and its N-oxide is a critical consideration for regioselective synthesis.
Data Presentation: Suzuki-Miyaura Coupling
| Compound | Position of Reaction | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C2:C5 Ratio | Reference |
| 2,5-Dibromopyridine | C2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High | >99:1 | [1] |
| This compound | C2 | Pd(TFA)₂ / DPEPhos | Cs₂CO₃ | THF | 130 | 4 | 93 | Selective | [2] |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from reactions on the specified substrates or closely related analogues.
Generally, in the Suzuki coupling of 2,5-dihalopyridines, the C2 position is preferentially functionalized due to its higher electrophilicity.[1] The N-oxide in this compound further activates the ring, potentially allowing for the reaction to proceed under different conditions.
Experimental Protocol: C2-Selective Suzuki Coupling of 2,5-Dibromopyridine
This protocol is optimized for the preferential arylation at the C2 position.
Materials:
-
2,5-Dibromopyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-Dibromopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromopyridine product.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The regioselectivity and efficiency of this reaction are influenced by the electronic nature of the pyridine ring.
Data Presentation: Buchwald-Hartwig Amination
| Compound | Position of Reaction | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C2:C5 Ratio | Reference |
| 2,5-Dibromopyridine | C2 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | - | up to 93 | Selective | [3] |
| This compound | C2 | Not specified | Not specified | Not specified | - | - | - | - | Data not available |
For 2,5-dibromo-3-(trifluoromethyl)pyridine, the Buchwald-Hartwig amination occurs selectively at the C2 position, which is generally more reactive in palladium-catalyzed cross-coupling reactions of pyridines.[4]
Experimental Protocol: Buchwald-Hartwig Amination of a 2,5-Dibromopyridine Derivative
This general protocol is for the mono-amination of a dibromopyridine derivative.
Materials:
-
2,5-Dibromopyridine derivative
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong, non-nucleophilic base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2,5-dibromopyridine derivative, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the base to the flask and seal it with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Lithiation and Halogen-Metal Exchange
The regioselectivity of lithiation of 2,5-Dibromopyridine is highly dependent on the reaction conditions, offering a versatile entry to differently substituted pyridines. The N-oxide is also known to undergo regioselective lithiation.
Data Presentation: Lithiation/Halogen-Metal Exchange
| Compound | Position of Lithiation | Reagent | Solvent | Temperature (°C) | Reference |
| 2,5-Dibromopyridine | C5 | n-BuLi | THF (coordinating) | -78 | [5] |
| 2,5-Dibromopyridine | C2 | n-BuLi | Toluene (non-coordinating) | -78 | [5] |
| This compound | C2 | LiTMP | THF | - | [6] |
The choice of solvent plays a crucial role in determining the site of lithiation for 2,5-Dibromopyridine. Coordinating solvents like THF favor lithiation at the 5-position, while non-coordinating solvents like toluene favor the 2-position.[5] For pyridine N-oxides, deprotonation at the C2 position can be achieved using hindered lithium amide bases like LiTMP.[6]
Experimental Protocol: Lithiation of 2,5-Dibromopyridine
Procedure for C5-Lithiation:
-
Dissolve 2,5-Dibromopyridine in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir for the desired time.
-
Quench the reaction with the desired electrophile.
Procedure for C2-Lithiation:
-
Dissolve 2,5-Dibromopyridine in anhydrous toluene under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir for the desired time.
-
Quench the reaction with the desired electrophile.
Mechanistic Insights and Reactivity Differences
The enhanced reactivity of this compound can be attributed to the electronic effects of the N-oxide group. The oxygen atom can donate electron density into the pyridine ring through resonance, increasing the electron density at the C2 and C4 positions. This makes the N-oxide both a better nucleophile and more reactive towards electrophiles.
In the context of palladium-catalyzed cross-coupling reactions, the increased electron density on the pyridine ring of the N-oxide can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Figure 1. Logical relationship of reactivity comparison.
The N-oxide group in this compound enhances the electron density of the pyridine ring through resonance, leading to increased reactivity in various organic transformations compared to the parent 2,5-Dibromopyridine.
Figure 2. General catalytic cycle for cross-coupling reactions.
The general mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substrate can influence the rates of these steps.
Conclusion
Both 2,5-Dibromopyridine and this compound are valuable building blocks for the synthesis of complex pyridine derivatives. The choice between these two reagents will depend on the desired reactivity and regioselectivity. The N-oxide offers enhanced reactivity, which may be advantageous for certain transformations, while the parent pyridine provides a well-established platform with predictable reactivity patterns. This guide serves as a foundational resource for navigating the synthetic utility of these important compounds. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their reactivity under a broader range of conditions.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of Pyridine N-Oxide in Palladium-Catalyzed Coupling Reactions: A Comparative Guide
In the realm of synthetic organic chemistry, the construction of carbon-carbon and carbon-heteroatom bonds is fundamental. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this field, enabling the synthesis of a vast array of complex molecules, including pharmaceuticals and functional materials. For heteroaromatic compounds like pyridine, which are ubiquitous in bioactive molecules, efficient and selective functionalization is a perpetual goal. The use of pyridine N-oxide as a substrate in these reactions has emerged as a powerful strategy, offering distinct advantages over the direct use of pyridine. This guide provides an objective comparison of the performance of pyridine N-oxide against its parent heterocycle in palladium-catalyzed coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
The activation of pyridine's C-H bonds for cross-coupling reactions is often challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can lead to catalyst inhibition. Conversion of the pyridine nitrogen to an N-oxide dramatically alters the electronic properties and steric environment of the ring, transforming it into a more versatile substrate for palladium-catalyzed reactions. The primary advantages of using pyridine N-oxide include:
-
Enhanced Reactivity and Yield: The N-oxide group acts as a potent directing group, facilitating C-H activation at the C2 position and leading to significantly higher yields in many cases.
-
Exceptional Regioselectivity: Reactions involving pyridine N-oxides often exhibit excellent regioselectivity, predominantly favoring functionalization at the C2 position. This predictability is a significant asset in multi-step syntheses.
-
Milder Reaction Conditions: The enhanced reactivity of pyridine N-oxides can allow for coupling reactions to proceed under milder conditions compared to those required for unactivated pyridines.
-
Traceless Directing Group: The N-oxide functionality can be readily removed in a subsequent step to afford the desired substituted pyridine, making it a "traceless" directing group.
This guide will delve into a comparative analysis of pyridine N-oxide and pyridine in two key palladium-catalyzed reactions: Direct C-H Arylation and the Suzuki-Miyaura coupling.
Performance Comparison: Pyridine N-Oxide vs. Pyridine
The following tables summarize quantitative data from representative studies, highlighting the differences in performance between pyridine N-oxide and pyridine in palladium-catalyzed coupling reactions.
Direct C-H Arylation
Direct C-H arylation is a highly desirable transformation as it avoids the pre-functionalization of the pyridine ring. Here, the role of the N-oxide as a directing group is paramount.
| Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C3:C4) |
| Pyridine N-oxide | 4-Bromotoluene | Pd(OAc)₂, P(tBu)₃ | Toluene | 110 | 16 | 91 | >99:1:0 |
| Pyridine | 4-Bromotoluene | Pd(OAc)₂, P(o-tol)₃ | DMA | 130 | 24 | 45 | Mixture of isomers |
| Pyridine N-oxide | Benzene | Pd(OAc)₂, Ag₂CO₃ | Benzene | 130 | 16 | 85 | >99:1:0 |
| Pyridine | Benzene | Rh(I) catalyst | - | 165 | 24 | 61 | C2-arylation (requires C2-substituent)[1] |
Table 1: Comparison of Pyridine N-oxide and Pyridine in Palladium-Catalyzed Direct C-H Arylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds. While it typically involves a halo-pyridine, the electronic effects of the N-oxide can still influence the reaction's efficiency.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | (i-Pr)₂NH | Water | 100 | 0.5 | 94[2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4-Chloropyridine N-oxide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Reflux | 12 | 70 |
| 4-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 |
Table 2: Comparison of Halogenated Pyridine N-oxides and Pyridines in Suzuki-Miyaura Coupling.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Direct C-H Arylation of Pyridine N-oxide
This protocol is adapted from a procedure for the direct arylation of pyridine N-oxides with aryl bromides.[3]
Materials:
-
Pyridine N-oxide
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(tBu)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (5 mol%), P(tBu)₃ (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Add pyridine N-oxide (1.5 equivalents) and the aryl bromide (1.0 equivalent).
-
Add anhydrous, degassed toluene to achieve a concentration of 0.2 M with respect to the aryl bromide.
-
Seal the tube and heat the reaction mixture at 110 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct C-H Arylation of Pyridine (Alternative Method)
Direct arylation of unsubstituted pyridine is challenging. The following is a representative protocol using a rhodium catalyst, which is often more effective than palladium for this specific transformation.[1]
Materials:
-
Pyridine (must have a substituent at the C2 position, e.g., 2-methylpyridine)
-
Aryl bromide (e.g., 3,5-dimethylbromobenzene)
-
[RhCl(CO)₂]₂
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a screw-capped vial with [RhCl(CO)₂]₂ (2.5 mol%).
-
Add the aryl bromide (1.0 equivalent) and the 2-substituted pyridine (3.0 equivalents).
-
Add anhydrous toluene to achieve a concentration of 0.8 M with respect to the aryl bromide.
-
Seal the vial and heat the mixture at 165 °C for 24-48 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine the yield.
-
For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of 2-Bromopyridine N-oxide
This protocol describes a ligand-free Suzuki-Miyaura coupling in water.[2]
Materials:
-
2-Bromopyridine N-oxide
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diisopropylamine ((i-Pr)₂NH)
-
Water
Procedure:
-
To a reaction flask, add 2-bromopyridine N-oxide (1.0 equivalent), the arylboronic acid (1.5 equivalents), and Pd(OAc)₂ (0.25 mol%).
-
Add water to achieve a suitable concentration (e.g., 0.5 M with respect to the bromopyridine N-oxide).
-
Add diisopropylamine (2.0 equivalents) to the mixture.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 30 minutes to 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Suzuki-Miyaura Coupling of 2-Bromopyridine
A standard protocol for the Suzuki-Miyaura coupling of 2-bromopyridine is provided below.
Materials:
-
2-Bromopyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a 4:1 mixture of toluene and ethanol.
-
Add an aqueous solution of K₂CO₃ (2.0 equivalents).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture under an argon atmosphere.
-
Heat the mixture to 80-90 °C and stir until the starting material is consumed (typically 12-24 hours), as monitored by TLC.
-
Cool the reaction, and separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Mechanistic Insights and Visualizations
The enhanced reactivity of pyridine N-oxide in palladium-catalyzed C-H activation can be attributed to its role as a directing group. The oxygen atom of the N-oxide coordinates to the palladium center, positioning the C-H bond at the C2 position for facile activation.
Caption: Catalytic cycle for direct C-H arylation of pyridine N-oxide.
In contrast, the direct C-H activation of pyridine is less favorable as it lacks a strong directing group and the lone pair on the nitrogen can coordinate to the palladium catalyst in a non-productive manner, leading to catalyst deactivation.
The general workflow for these coupling reactions, from setup to product isolation, is a crucial aspect for researchers.
Caption: General workflow for palladium-catalyzed coupling reactions.
Conclusion
The use of pyridine N-oxide in palladium-catalyzed coupling reactions offers significant advantages in terms of reactivity, regioselectivity, and often, milder reaction conditions compared to the direct use of pyridine. The N-oxide moiety serves as a highly effective, traceless directing group for C-H functionalization, enabling the efficient synthesis of C2-substituted pyridines. While direct coupling of pyridines is possible, it frequently requires more specialized catalysts, harsher conditions, and may suffer from lower yields and a lack of regiocontrol. For researchers and drug development professionals, the strategic use of pyridine N-oxides represents a powerful tool for the reliable and efficient construction of complex pyridine-containing molecules. The choice between using a pyridine N-oxide or a pyridine directly will ultimately depend on the specific substrate, the desired transformation, and the overall synthetic strategy. However, the evidence strongly suggests that for C-H activation and many other coupling reactions, the N-oxide approach is a superior and more robust methodology.
References
C-Br vs. C-Cl Reactivity in Dihalopyridine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalopyridines is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The choice between a brominated or chlorinated pyridine scaffold is a critical decision that significantly influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in dihalopyridines, focusing on key palladium-catalyzed cross-coupling reactions.
Executive Summary
The fundamental difference in reactivity between brominated and chlorinated pyridines lies in the inherent properties of the carbon-halogen bond. The C-Br bond is longer and weaker than the C-Cl bond, resulting in a lower bond dissociation energy.[1] This makes 2,6-dibromopyridine generally more reactive than 2,6-dichloropyridine in reactions where the cleavage of the C-X bond is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions.[1] While the greater reactivity of C-Br bonds often translates to milder reaction conditions and higher yields, advancements in catalyst technology have made the use of more cost-effective chloropyridines increasingly viable.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from the literature, offering a direct comparison of C-Br and C-Cl reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 (Di-arylation) |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 (Mono-arylation) |
| 2,6-Dichloropyridine | Heptylboronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | Not Specified | 87 (Di-alkylation)[2] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | NMP/H₂O | 100 | 24 | 65 (Mono-arylation) |
Table 2: Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | 4 | 92 (Mono-amination) |
| 2,6-Dichloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOᵗBu | Toluene | 100 | 24 | 85 (Mono-amination) |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 95 (C-2 amination)[3] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60[1] |
Table 3: Sonogashira Coupling of Dihalopyridines
| Dihalopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 16 | 85 (Mono-alkynylation at C-3)[4] |
| 2,6-Dichloropyridine | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 100 | 12 | 70 (Mono-alkynylation) |
| 3,5-Dibromo-2,6-dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | RT | 4 | 92 (Di-alkynylation at C-3 and C-5)[5] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
This protocol describes a general method for the mono-arylation of 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 equiv)
-
Toluene
-
Water
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by water to create a 10:1 toluene/water mixture.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for 18-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2,6-Dibromopyridine
This protocol is for the selective mono-amination of 2,6-dibromopyridine.[6]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1-2 mol%)
-
BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOᵗBu; 1.4 equiv)
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the flask.
-
Add the amine, followed by the base.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 80 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine
This protocol describes the selective mono-alkynylation of 3,5-dibromo-2,6-dichloropyridine at the more reactive C-Br position.[4]
Materials:
-
3,5-Dibromo-2,6-dichloropyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 3 mol%)
-
Copper(I) iodide (CuI; 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of 3,5-dibromo-2,6-dichloropyridine in THF, add the terminal alkyne.
-
Add the palladium catalyst and copper(I) co-catalyst to the mixture.
-
Add triethylamine as the base.
-
Stir the reaction mixture at room temperature for 16 hours, monitoring the reaction by TLC or GC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Reactivity hierarchy of carbon-halogen bonds.
Caption: General experimental workflow for cross-coupling.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2,5-Disubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,5-disubstituted pyridines is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents at the 2- and 5-positions of the pyridine ring profoundly influences the molecule's biological activity and physicochemical properties. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of this important structural motif, supported by experimental data and detailed protocols.
Classical Approaches: Time-Tested and Reliable
Classical methods for pyridine synthesis, while established for decades, continue to be valuable for their simplicity and the use of readily available starting materials.
Hantzsch Pyridine Synthesis
A cornerstone of pyridine synthesis, the Hantzsch reaction is a multi-component condensation that typically involves a β-ketoester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.[1][2] While traditionally used for 1,4-dihydropyridines, subsequent oxidation yields the corresponding pyridine.
Table 1: Hantzsch Synthesis of a 2,5-Disubstituted Pyridine Precursor
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| o-Methoxybenzaldehyde | Methyl acetoacetate | Ammonium acetate | i-PrOH | Reflux | 22 | 37.8 |
Data sourced from a study on the Hantzsch condensation.[3]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a versatile route to highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[4][5]
Table 2: Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines (Illustrative for 2,5-disubstitution pattern accessibility)
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-phenacylpyridinium bromide | Chalcone | Acetic acid | Reflux | 4-6 | High |
Yields are generally high for this reaction, though specific quantitative data for a direct 2,5-disubstituted example was not available in the immediate search results. The methodology is adaptable for such syntheses.[6][7]
Modern Methodologies: Efficiency and Selectivity
Recent advancements in organic synthesis have introduced a range of powerful, catalyst-driven methods that offer improved efficiency, milder reaction conditions, and greater functional group tolerance.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium and copper catalysts are at the forefront of modern synthetic methods, enabling the formation of C-C and C-N bonds with high precision.
Palladium-Catalyzed C-H Activation: This approach allows for the direct functionalization of C-H bonds, offering an atom-economical route to substituted pyridines.[8]
Table 3: Palladium-Catalyzed Intramolecular C-H Arylation
| Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Quinolinecarboxyamide derivative | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 110 | 94 |
Data from a study on the synthesis of fused heteroaromatic compounds.[9]
Copper-Catalyzed Reactions: Copper catalysts provide a cost-effective alternative to palladium for various coupling reactions.
Table 4: Copper-Catalyzed Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (Illustrative of C-C and C-N bond formation)
| Hydrazide | Arylacetic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic hydrazide | Phenylacetic acid | CuCl | K₂CO₃ | DMF | 120 | 4 | 92 |
While this example forms an oxadiazole, the underlying principles of copper-catalyzed oxidative coupling are applicable to pyridine synthesis.[10][11]
[2+2+2] Cycloaddition Reactions
Rhodium-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful tool for the construction of the pyridine ring in a single step.[12]
Table 5: Rhodium-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis
| Diyne | Oxime | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1,6-Heptadiyne derivative | Acetophenone oxime | [Rh(cod)₂]BF₄ | dppf | 80 | 48 | 69 |
Data from a study on the cycloaddition of diynes and oximes.[12]
Ring-Opening and Closing Cascade (ROCC) Mechanism
A novel approach involves the reductive ring-opening of isoxazoles followed by a cascade of reactions to form 2,5-disubstituted pyridines. This method provides access to unique substitution patterns.[13][14]
Table 6: Synthesis of 2,5-Disubstituted Pyridines via ROCC
| Isoxazole Derivative | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 3,5-Diphenyl-isoxazole | Fe/NH₄Cl | EtOH, H₂O | 120 | 24 | 56 |
Data from a study developing a new regioselective method for 2-aryl-5-benzoylpyridine derivatives.[14]
Experimental Protocols
Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(o-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate[3]
-
To a suspension of ammonium acetate (3.85 g, 0.05 mol) in isopropanol (50 mL), add methyl acetoacetate (11.61 g, 0.1 mol) and o-methoxybenzaldehyde (6.81 g, 0.05 mol) dropwise over 15 minutes.
-
Heat the resulting suspension under reflux with stirring for 22 hours.
-
After cooling to room temperature, filter the reaction mixture and evaporate the solvent to dryness.
-
The crude product is then purified by crystallization from methanol to yield the 1,4-dihydropyridine product.
-
Subsequent oxidation (e.g., with nitric acid or other oxidizing agents) can be performed to furnish the corresponding pyridine.
Kröhnke Synthesis of 2,4,6-Triphenylpyridine[6][7]
-
Preparation of N-phenacylpyridinium bromide: Dissolve acetophenone in a suitable solvent and add pyridine dropwise with stirring at room temperature. A precipitate will form. Continue stirring for 1-2 hours. Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
Pyridine Synthesis: In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1 equivalent), chalcone (1 equivalent), and an excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water with stirring.
-
Collect the precipitated product by filtration, wash with water and cold ethanol, and recrystallize from a suitable solvent to obtain pure 2,4,6-triphenylpyridine.
Palladium-Catalyzed Intramolecular C-H Arylation[9]
-
To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate (0.100 mmol), potassium carbonate (42.0 mg, 0.304 mmol), tetrabutylammonium bromide (31.7 mg, 0.098 mmol), Pd(OAc)₂ (2.2 mg, 10 mol %), and triphenylphosphine (2.8 mg, 10 mol %).
-
Dissolve the mixture in DMA (3.1 mL) and stir at 110°C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, add water, and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reductive Opening of 3,5-Diaryl-isoxazole for 2,5-Disubstituted Pyridine Synthesis[14]
-
To a solution of the 3,5-diaryl-isoxazole in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Stir the reaction mixture at 120°C for 24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the iron catalyst.
-
Extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 2,5-disubstituted pyridine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the described synthetic methodologies.
Caption: Hantzsch Pyridine Synthesis Workflow.
Caption: Kröhnke Pyridine Synthesis Workflow.
Caption: General Workflow for Transition-Metal Catalyzed Synthesis.
Caption: Ring-Opening and Closing Cascade (ROCC) Workflow.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Kröhnke Pyridine Synthesis [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 9. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel synthesis of 2,5-di-substituted pyridine derivatives by the ring opening and closing cascade (ROCC) mechanism | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Bioactive Pyridine N-Oxides
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of bioactive pyridine N-oxides, a class of compounds demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory applications. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide serves as a critical resource for the rational design of next-generation therapeutic agents.
Pyridine N-oxides, heterocyclic compounds characterized by a pyridine ring with an oxygen atom attached to the nitrogen, have garnered considerable attention in medicinal chemistry. The N-oxide moiety significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and biological interactions compared to its parent pyridine.[1] This modification often leads to a broad spectrum of bioactivities, making these compounds promising candidates for drug discovery.
Comparative Analysis of Bioactivity
The biological efficacy of pyridine N-oxide derivatives is intricately linked to the nature and position of substituents on the pyridine ring. The following sections provide a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data from various studies.
Anticancer Activity
Pyridine N-oxide derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of key signaling pathways crucial for tumor growth and survival.
Table 1: Anticancer Activity of Pyridine and Pyridine N-Oxide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 | [2] |
| Spiro-pyridine derivative 5 | HepG-2 | 10.58 ± 0.8 | Doxorubicin | 4.50 ± 0.2 | [2] |
| Pyridine-urea 8e | MCF-7 (48h) | 0.22 | Doxorubicin | 1.93 | [3] |
| Pyridine-urea 8n | MCF-7 (48h) | 1.88 | Doxorubicin | 1.93 | [3] |
| Pyridine-urea 8e | MCF-7 (72h) | 0.11 | Doxorubicin | 1.93 | [3] |
| 4,4'-Bipyridine derivative 9a | HepG-2 | 8.83 ± 0.30 µg/mL | - | - | [4] |
| 4,4'-Bipyridine derivative 9b | HepG-2 | 10.08 ± 0.66 µg/mL | - | - | [4] |
| Thieno[2,3-b]pyridine 4 | MCF-7 | <50 | - | - | [5] |
| Thieno[2,3-b]pyridine 5 | HeLa | <50 | - | - | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
The data reveals that spiro-pyridine and pyridine-urea derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some compounds demonstrating greater efficacy than the standard chemotherapeutic drug, doxorubicin.[2][3] The structure-activity relationship studies suggest that the presence of specific functional groups and their spatial arrangement significantly influence the anticancer potential.
Antimicrobial Activity
The antimicrobial properties of pyridine N-oxides are also well-documented, with their activity spectrum covering a range of bacteria and fungi. The presence of the N-oxide group is often crucial for their antimicrobial efficacy.[1]
Table 2: Antimicrobial Activity of Pyridine and Pyridine N-Oxide Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Pyridine triazole 127a | S. aureus | 12.5 | - | - | [6] |
| Pyridine triazole 127b | K. pneumoniae | 6.25 | - | - | [6] |
| N-alkylated pyridine 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | - | - | [6] |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | - | - | [6] |
| Amidinoquinoxaline N-oxide 1c | Anaerobic bacteria | Lower than Metronidazole | Metronidazole | - | [7] |
| Amidinoquinoxaline N-oxide 1k | C. difficile | Lower than Metronidazole | Metronidazole | - | [7] |
The minimum inhibitory concentration (MIC) values indicate that pyridine N-oxide derivatives can be highly effective against various microbial strains. Notably, some amidinoquinoxaline N-oxides have shown greater potency than the commonly used antibiotic, metronidazole, against anaerobic bacteria.[7]
Anti-inflammatory Activity
Pyridine N-oxides have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Table 3: Anti-inflammatory Activity of Pyridine Derivatives
| Compound | Assay | % Inhibition of Edema | Reference Compound | % Inhibition of Edema | Reference |
| N-(3-Methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide (4b) | Carrageenan-induced paw edema | 52.3 ± 1.4 | - | - | [8] |
| 3-hydroxy-pyridine-4-one derivative A (20 mg/kg) | Carrageenan-induced paw edema | 67 | Indomethacin | 60 | [9] |
| 3-hydroxy-pyridine-4-one derivative C (200 mg/kg) | Croton oil-induced ear edema | 50 | Indomethacin | 65 | [9] |
| Thiazolo[4,5-b]pyridine 7 | Carrageenan-induced rat paw edema | 47.2 | Ibuprofen | - | [10] |
| Thiazolo[4,5-b]pyridine 8 | Carrageenan-induced rat paw edema | 53.4 | Ibuprofen | - | [10] |
Studies using the carrageenan-induced paw edema model have shown that certain pyridine derivatives can exhibit anti-inflammatory effects comparable to or even exceeding those of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen.[9][10]
Key Experimental Protocols
To ensure the reproducibility and accurate comparison of bioactivity data, detailed experimental protocols are essential. The following are methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[11]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12][13]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at a specific time before carrageenan injection. A reference drug (e.g., indomethacin) is also used.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The bioactivity of pyridine N-oxides is underpinned by their interaction with and modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for optimizing their therapeutic potential.
Anticancer Mechanisms: Targeting p53 and VEGFR-2 Signaling
Many pyridine derivatives exert their anticancer effects by activating the p53 tumor suppressor pathway and inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascade .
The p53 pathway is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[13] Activation of p53 can lead to the transcription of pro-apoptotic genes like Bax, ultimately triggering programmed cell death in cancer cells.
Caption: p53 signaling pathway induced by anticancer pyridine N-oxide derivatives.
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine N-oxide derivatives.
Anti-inflammatory Mechanism: Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12] Activation of this pathway leads to the production of pro-inflammatory cytokines and other inflammatory mediators. Certain pyridine N-oxide derivatives have been shown to inhibit NF-κB activation, thereby exerting their anti-inflammatory effects. A study on the anti-HIV pyridine N-oxide derivative, JPL-32, revealed that it inhibits the DNA binding of NF-κB by oxidizing the thiol groups on the p50 subunit.[12]
Caption: Inhibition of the NF-κB signaling pathway by a pyridine N-oxide derivative.
Conclusion
The structure-activity relationship of bioactive pyridine N-oxides is a rich and complex field with significant therapeutic implications. The N-oxide moiety imparts unique electronic and steric properties that can be fine-tuned through substituent modifications to achieve potent and selective biological activity. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The visualization of their interactions with key signaling pathways offers a deeper understanding of their mechanisms of action. For researchers in drug discovery, the continued exploration of the SAR of pyridine N-oxides holds the promise of developing novel and effective therapies for a wide range of diseases.
References
- 1. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of NF-κB-dependent cytokine and inducible nitric oxide synthesis by the macrocyclic ellagitannin oenothein B in TLR-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of Brominated Pyridine Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of brominated pyridine analogs. The pyridine scaffold is a fundamental component in a vast array of biologically active compounds, and its derivatives are actively being explored for diverse therapeutic applications, including as anticancer, antimicrobial, and neurological agents.[1][2] The introduction of bromine to the pyridine ring can significantly alter the physicochemical properties of these molecules, often leading to enhanced biological potency and novel mechanisms of action.[2] This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes a relevant signaling pathway to support ongoing research and drug development efforts.
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activity of selected brominated pyridine analogs against various targets. This data is intended to provide a comparative snapshot of their potential therapeutic applications.
| Compound/Analog | Target | Activity Metric | Value | Reference(s) |
| Anticancer Activity | ||||
| Bromo-substituted imidazo[4,5-b]pyridine 10 | SW620 (Colon Carcinoma) | IC50 | 0.4 µM | [3] |
| Bromo-substituted imidazo[4,5-b]pyridine 14 | SW620 (Colon Carcinoma) | IC50 | 0.7 µM | [3] |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | IC50 | 0.22 µM | [4] |
| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | IC50 | 1.88 µM | [4] |
| Novel Pyridine Derivative H42 | SKOV3 (Ovarian Cancer) | IC50 | 0.87 µM | [4] |
| Novel Pyridine Derivative H42 | A2780 (Ovarian Cancer) | IC50 | 5.4 µM | [4] |
| Antimicrobial Activity | ||||
| Bromo-substituted imidazo[4,5-b]pyridine 14 | E. coli | MIC | 32 µM | [3] |
| Alkyl Pyridinol EA-02-009 (brominated) | S. aureus / MRSA | MIC | 0.5–1 µg/mL | [5] |
| Alkyl Pyridinol EA-02-009 (brominated) | S. aureus USA300LAC | MIC | 32 µg/mL | [5] |
| Kinase Inhibition | ||||
| Pyridine-urea derivative 8e | VEGFR-2 | IC50 | 3.93 ± 0.73 µM | [4] |
| Pyridine-urea derivative 8b | VEGFR-2 | IC50 | 5.0 ± 1.91 µM | [4] |
| Neurological Activity | ||||
| 1-(3-((6-bromopyridin-3-yl)oxy)propyl)piperazine 7b | Dopamine D2 Receptor | EC50 | 0.9 nM | [6] |
| 1-(3-((6-bromopyridin-3-yl)oxy)propyl)piperazine 7b | Dopamine D3 Receptor | EC50 | 19 nM | [6] |
| 1-(3-((6-bromopyridin-3-yl)oxy)propyl)piperazine 7b | Serotonin 5-HT1A Receptor | EC50 | 2.3 nM | [6] |
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate evaluation and comparison of novel compounds.[2] Below are detailed methodologies for two key assays commonly used to assess the biological activity of brominated pyridine analogs.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[7]
Procedure:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2][8]
-
Compound Treatment: Treat the cells with various concentrations of the brominated pyridine analogs (typically in a solvent like DMSO) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2][9]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] The plate may be gently shaken for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background correction.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentrations.[2]
VEGFR-2 Kinase Assay (Fluorescence-Based)
Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific enzyme targets, such as protein kinases.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, making it a significant target in cancer therapy.[10][11]
Principle: This assay measures the amount of ATP remaining after a kinase reaction. The VEGFR-2 enzyme is incubated with the test compound, and the kinase reaction is initiated by adding a substrate and ATP. A detection reagent is then added that selectively binds to the remaining ATP, producing a luminescent or fluorescent signal that is inversely proportional to the kinase activity.[2]
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution. Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate).[12]
-
Assay Plate Setup: Add the Master Mix to the wells of a 96-well plate. Add the test compounds (brominated pyridine analogs) at various concentrations to the designated wells. Include positive (enzyme only) and blank (no enzyme) controls.[12]
-
Enzyme Addition: Dilute the recombinant VEGFR-2 kinase to the desired concentration using the 1x Kinase Buffer.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding the diluted VEGFR-2 kinase to the wells containing the Master Mix and test compounds.[12]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[12]
-
Detection: After incubation, add a kinase detection reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent stops the kinase reaction and initiates the signal-generating reaction.[12]
-
Signal Measurement: Incubate the plate at room temperature for 15 minutes to stabilize the signal.[12] Measure the luminescence or fluorescence using a microplate reader.[12]
-
Data Analysis: Subtract the "Blank" reading from all other measurements. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value from the resulting dose-response curve.[2]
Signaling Pathway and Workflow Visualization
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[10] Several pyridine derivatives have been investigated as inhibitors of this pathway for their potential anticancer effects.[4]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of brominated pyridine analogs.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel brominated pyridine analogs.
Caption: General workflow for the synthesis and biological evaluation of brominated pyridine analogs.
References
- 1. 6-Bromopyridin-3-amine | 13534-97-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
assessing the directing effect of the N-oxide group in electrophilic substitution
For researchers, scientists, and drug development professionals navigating the complexities of aromatic functionalization, understanding the directing effects of various substituents is paramount. This guide provides a comprehensive comparison of the N-oxide group's influence on electrophilic aromatic substitution, benchmarked against common activating and deactivating groups. Through experimental data, detailed protocols, and mechanistic diagrams, we dissect the nuanced behavior of this versatile functional group.
The N-oxide group presents a unique electronic profile, acting as a powerful resonance donor while also exhibiting an inductive electron-withdrawing effect. This duality leads to fascinating and sometimes counterintuitive outcomes in electrophilic aromatic substitution reactions, setting it apart from classical directing groups.
Unveiling the Directing Effects: A Quantitative Comparison
The regioselectivity of electrophilic aromatic substitution is dictated by the electronic nature of the substituent already present on the aromatic ring. The following table summarizes the product distribution for the nitration of pyridine N-oxide in comparison to benzene and benzene rings bearing archetypal activating and deactivating groups.
| Compound | Substituent | Ortho (%) | Meta (%) | Para (%) |
| Benzene | -H | - | - | - |
| Toluene | -CH₃ (Activating) | ~59 | ~4 | ~37 |
| Phenol | -OH (Activating) | ~50 | <1 | ~50 |
| Nitrobenzene | -NO₂ (Deactivating) | ~6 | ~93 | <1 |
| Pyridine N-oxide | -N⁺-O⁻ | <1 | <1 | >99 |
Note: Product distributions can vary with reaction conditions.
As the data illustrates, the N-oxide group is a potent para-director in nitration, rivaling the selectivity of strongly activating groups like hydroxyl. This pronounced regioselectivity is a key advantage in synthetic strategies requiring precise functionalization at the 4-position of a pyridine ring.
Experimental Protocols: A Practical Guide
Reproducibility is the cornerstone of scientific advancement. Below are detailed experimental protocols for key electrophilic substitution reactions involving pyridine N-oxide.
Nitration of Pyridine N-oxide
This procedure reliably yields 4-nitropyridine N-oxide with high selectivity.
Materials:
-
Pyridine N-oxide (1.0 eq)
-
Fuming Nitric Acid (3.0 eq)
-
Concentrated Sulfuric Acid (6.0 eq)
-
Ice
-
Saturated Sodium Carbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.
-
To a separate flask containing pyridine N-oxide, slowly add the prepared nitrating mixture from the dropping funnel. The temperature of the reaction mixture should be maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 90°C for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.
-
The precipitated product, 4-nitropyridine N-oxide, is collected by vacuum filtration, washed with cold water, and dried.
Sulfonation of Pyridine N-oxide
A notable exception to the typical directing effect, sulfonation of pyridine N-oxide under harsh conditions yields the meta-substituted product.
Materials:
-
Pyridine N-oxide (1.0 eq)
-
Fuming Sulfuric Acid (20% SO₃)
-
Mercuric Sulfate (catalyst)
Procedure:
-
In a sealed tube, combine pyridine N-oxide and fuming sulfuric acid containing mercuric sulfate.
-
Heat the mixture at 230-240°C for 24 hours.
-
After cooling, the reaction mixture is poured onto ice and neutralized with calcium carbonate.
-
The precipitated calcium sulfate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield pyridine-3-sulfonic acid.
Mechanistic Insights: Visualizing the Electron Flow
The directing effect of the N-oxide group can be rationalized by examining the stability of the Wheland intermediates formed during electrophilic attack.
Mechanism of Nitration (Para-attack)
The strong resonance donation from the N-oxide oxygen stabilizes the positive charge in the sigma complex, particularly when the attack occurs at the para position.
A Comparative Analysis of the Reactivity of 2,5- and 2,6-Dibromopyridine Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihalogenated pyridines are pivotal building blocks in the synthesis of complex molecules for the pharmaceutical and materials science industries. The strategic functionalization of these scaffolds through cross-coupling reactions allows for the introduction of diverse substituents, leading to novel compounds with tailored properties. This guide provides a detailed comparison of the reactivity of two common isomers, 2,5-dibromopyridine and 2,6-dibromopyridine, in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Understanding the nuanced differences in their reactivity is crucial for designing efficient and selective synthetic routes.
General Principles of Reactivity
The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the position of the bromine atom relative to the nitrogen atom. The electron-withdrawing nature of the pyridine nitrogen atom makes the carbon atoms at the C2 and C6 positions more electrophilic and, therefore, more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, C-Br bonds at the C2 and C6 positions are generally more reactive than those at the C3 and C5 positions.
In the case of 2,6-dibromopyridine , both bromine atoms are in the activated C2 and C6 positions, making it a highly reactive substrate for cross-coupling reactions. This can lead to challenges in achieving selective mono-functionalization, as the second bromine atom can readily undergo a subsequent coupling reaction.
For 2,5-dibromopyridine , the bromine atoms are in electronically distinct environments. The C2-Br bond is in an activated position adjacent to the nitrogen, while the C5-Br bond is in a less activated position. This inherent difference in reactivity allows for the potential for regioselective mono-functionalization at the C2 position under carefully controlled reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
Data Presentation
Direct comparative studies of 2,5- and 2,6-dibromopyridine under identical Suzuki-Miyaura coupling conditions are limited in the literature. However, we can infer their relative reactivity from studies on each isomer.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine Derivatives
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ / IPr | K₂CO₃ | MeCN / H₂O | RT | - | Mono-arylated | High |
| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Table 2: Suzuki-Miyaura Coupling of 2,5-Dibromopyridine Derivatives
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Mono-arylated (expected at C2) | N/A |
Experimental Protocols
Protocol 1: Mono-arylation of 2,6-Dibromopyridine via Suzuki-Miyaura Coupling [1]
-
Materials: 2,6-Dibromopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.1 mol%), IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.1 mol%), K₂CO₃ (2.0 equiv), Degassed Acetonitrile (MeCN) and Water.
-
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,6-dibromopyridine, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and IPr in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed MeCN/H₂O solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2,5-Dibromopyrimidine [2]
-
Materials: 2,5-Dibromopyrimidine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.5 mmol), Toluene/Ethanol/Water solvent mixture.
-
Procedure:
-
To an oven-dried Schlenk flask, add 2,5-dibromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress.
-
After completion, cool the reaction to room temperature, perform an aqueous work-up, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
Data Presentation
Table 3: Buchwald-Hartwig Amination of 2,6-Dibromopyridine Derivatives
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Primary/Secondary Alkylamines | CuI / DMPAO | K₂CO₃ | H₂O | 118-200 (MW) | ~2.5 | Di-aminated | Low to Modest |
| Primary Alkylamines | (uncatalyzed) | - | H₂O | 150-205 (MW) | 2.5 | Mono-aminated | High selectivity |
Table 4: Regioselective Buchwald-Hartwig Amination of a 2,5-Dibromopyridine Derivative [3]
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 2-Morpholino-5-bromo-3-(trifluoromethyl)pyridine | High |
This data on a substituted derivative suggests a strong preference for mono-amination at the C2 position of the 2,5-dibromopyridine scaffold.
Experimental Protocols
Protocol 3: Selective Mono-amination of 2,6-Dibromopyridine (Microwave) [4]
-
Materials: 2,6-Dibromopyridine (1 equiv), Primary amine (6 equiv), Deionized water.
-
Procedure:
-
In a microwave reaction vessel, combine 2,6-dibromopyridine and the primary amine in deionized water.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 150-205 °C for 2.5 hours.
-
After cooling, extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
-
Protocol 4: Regioselective Mono-amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine [3]
-
Materials: 2,5-Dibromo-3-(trifluoromethyl)pyridine (1.0 equiv), Amine (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), NaOtBu (1.4 equiv), Anhydrous, degassed toluene.
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 2,5-dibromo-3-(trifluoromethyl)pyridine and the amine.
-
Add degassed toluene and seal the tube.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product.
-
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.
Data Presentation
Direct comparative yield data for the Sonogashira coupling of 2,5- and 2,6-dibromopyridine is scarce. The following tables provide examples of conditions used for each isomer.
Table 5: Sonogashira Coupling of 2,6-Dibromopyridine Derivatives [5]
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | - | Mono-alkynylated | N/A |
| Terminal Alkyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 65 | - | Di-alkynylated | N/A |
Table 6: Sonogashira Coupling of a 2,5-Dibromopyridine Derivative
Specific quantitative data for the Sonogashira coupling of unsubstituted 2,5-dibromopyridine was not found in the searched literature. The general reactivity principles suggest a preference for reaction at the C2 position.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60-80 | - | Mono-alkynylated (expected at C2) | N/A |
Experimental Protocols
Protocol 5: Mono-alkynylation of 2,6-Dibromopyridine via Sonogashira Coupling [5]
-
Materials: 2,6-Dibromopyridine (1.0 equiv), Terminal alkyne (1.1 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), CuI (3-10 mol%), Triethylamine (Et₃N), Anhydrous and degassed DMF.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with aqueous ammonium chloride, and extract with an organic solvent.
-
Wash, dry, concentrate, and purify the product.
-
Protocol 6: General Procedure for Sonogashira Coupling of Bromopyridines (Adaptable for 2,5-Dibromopyridine)
-
Materials: Bromopyridine (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (2-5 mol%), CuI (4-10 mol%), Triethylamine (Et₃N), Anhydrous and degassed DMF or THF.
-
Procedure:
-
Set up a dry Schlenk flask under an inert atmosphere with the bromopyridine, palladium catalyst, and copper iodide.
-
Add the degassed solvent and triethylamine.
-
Add the terminal alkyne.
-
Stir the reaction at the desired temperature (can range from room temperature to 100 °C).
-
Follow the reaction progress by an appropriate method.
-
Perform a standard aqueous work-up and purification.
-
Visualizations
Caption: Relative reactivity of bromine atoms in 2,6- and 2,5-dibromopyridine.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The reactivity of dibromopyridine isomers in palladium-catalyzed cross-coupling reactions is highly dependent on the position of the bromine atoms. 2,6-Dibromopyridine is a highly reactive substrate, with both bromine atoms readily participating in coupling reactions. This makes achieving selective mono-functionalization challenging, often requiring careful control of stoichiometry and the use of specific catalyst systems. In contrast, 2,5-dibromopyridine possesses electronically distinct bromine atoms, with the C2-Br bond being significantly more reactive than the C5-Br bond. This inherent difference provides a valuable opportunity for regioselective mono-functionalization at the C2 position, leaving the C5-Br available for subsequent transformations. The choice between these two isomers will, therefore, depend on the desired synthetic outcome, with 2,6-dibromopyridine being suitable for symmetrical disubstitution and 2,5-dibromopyridine offering a pathway to unsymmetrical 2,5-disubstituted pyridines. Further optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivities with both isomers.
References
A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions on Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dihalopyridines via cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with significant applications in pharmaceuticals, materials science, and agrochemicals. The regioselective substitution of one or both halogen atoms on the pyridine ring presents a formidable challenge, the outcome of which is intricately linked to the reaction mechanism, choice of catalyst, ligands, and reaction conditions. This guide provides a comparative overview of mechanistic studies on various cross-coupling reactions of dihalopyridines, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a dihalopyridine and an organoboron reagent. The regioselectivity of this reaction is a critical aspect, with conventional wisdom suggesting that the halogen at the C2 or C6 position (α to the nitrogen) is typically more reactive. However, recent studies have demonstrated that this selectivity can be inverted through judicious choice of ligands and reaction conditions.
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | C4:C2 Selectivity | Yield (%) | Reference |
| Pd(OAc)₂ / QPhos | K₃PO₄ | Toluene/H₂O | 100 | Modest C4 | - | [1] |
| Pd/dppf | - | - | - | C2 selective | - | [1] |
| Pd/IPr | CsF | Dioxane | RT | ~10:1 | Good | [1] |
| PdCl₂ (ligand-free) | K₃PO₄ | Dioxane/H₂O | High | >99:1 | Excellent | [2] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from a procedure demonstrating high C4-selectivity.[3]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
In a Schlenk flask, combine 2,4-dichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure anaerobic conditions.
-
In a separate vial, prepare a catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in 1,4-dioxane (1 mL).
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination.[4][5][6] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[4] For dihalopyridines, the reactivity generally follows the trend I > Br > Cl.[7]
Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination
| Dihalopyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Aminothiophenecarboxylate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | Good (monoamination) | [7] |
| 2,6-Dibromopyridine | Aminothiophenecarboxylate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | Increased diamination | [7] |
| 2,6-Diiodopyridine | Aminothiophenecarboxylate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | Predominantly diamination | [7] |
Experimental Protocol: Buchwald-Hartwig Amination of a Dihalopyridine
This protocol is a general representation based on typical conditions.[7]
Materials:
-
Dihalopyridine
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the dihalopyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of Functionalized Pyyridine N-Oxide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer agents is a cornerstone of modern oncological research. Among the vast landscape of heterocyclic compounds, functionalized pyridine N-oxides have emerged as a promising class of molecules with potent cytotoxic activities against various cancer cell lines. The introduction of the N-oxide moiety can significantly alter the electronic properties, solubility, and metabolic stability of the parent pyridine, often leading to enhanced biological activity. This guide provides a comparative analysis of the cytotoxic effects of various functionalized pyridine N-oxide and related pyridine derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways to aid in the rational design and evaluation of next-generation cancer therapeutics.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of functionalized pyridine N-oxide and related pyridine compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds, offering a comparative overview of their potency and cancer cell line specificity.
| Compound ID/Name | Functional Group(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Antofine-N-oxide | Indolizidine alkaloid N-oxide | T-cell leukemia | Induces apoptosis | [1] |
| Brain, breast, and lung cancer cells | Inhibits proliferation | [1] | ||
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | Dimethoxyphenyl, methylenedioxyphenyl | HepG2 (Liver) | 4.5 ± 0.3 | [2] |
| MCF-7 (Breast) | > 50 | [2] | ||
| Spiro-pyridine derivative 7 | Spiro-indoline, cyano group | Caco-2 (Colon) | 7.83 ± 0.50 | [3] |
| HepG-2 (Liver) | 8.90 ± 0.6 | [3] | ||
| Spiro-pyridine derivative 8 | Spiro-indoline, ethyl carboxylate | HepG-2 (Liver) | 8.42 ± 0.7 | [3] |
| Caco-2 (Colon) | 13.61 ± 1.20 | [3] | ||
| Pyridine-oxadiazole derivative 5k | 3,5-dichloro-substituted phenyl | A549 (Lung) | 6.99 ± 3.15 | |
| Pyrano[3,2-c]pyridine (4-CP.P) | Chlorophenyl | MCF-7 (Breast) | 60 ± 4.0 | |
| Pyrano[3,2-c]pyridine (P.P) | Phenyl | MCF-7 (Breast) | 100 ± 5.0 | |
| Pyrano[3,2-c]pyridine (3-NP.P) | Nitrophenyl | MCF-7 (Breast) | 140 ± 5.0 | |
| Pyrano[3,2-c]pyridine (TPM.P) | Tolyl, phenyl, methoxy | MCF-7 (Breast) | 180 ± 6.0 |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for commonly employed in vitro assays to determine the cytotoxic and apoptotic effects of chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compounds
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[6]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for three types of controls: vehicle control (spontaneous LDH release), maximum LDH release control (cells treated with lysis buffer), and a no-cell background control.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the test compounds for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).[10]
-
Data Analysis:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of action of functionalized pyridine N-oxide compounds, the following diagrams have been generated using the DOT language.
References
- 1. genesandcancer.com [genesandcancer.com]
- 2. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Safety Operating Guide
Safe Disposal of 2,5-Dibromopyridine 1-oxide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,5-Dibromopyridine 1-oxide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on available safety data for closely related pyridine derivatives and general principles of hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Hazard Identification
Based on data for related compounds like 3,5-Dibromopyridine-N-oxide and 2,5-Dibromopyridine, this compound should be treated as a hazardous substance with the following potential classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). |
| Body Protection | A fully-buttoned lab coat. |
| Respiratory | Use in a well-ventilated area, such as a fume hood.[3] A NIOSH/MSHA approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations.[4] This compound should be treated as hazardous waste.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Segregate this waste from non-hazardous materials and other incompatible chemical waste streams. Specifically, halogenated organic waste should be collected separately from non-halogenated solvents.
-
-
Containerization:
-
Collect waste in a designated, properly labeled, and leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).
-
The container must have a tightly sealing cap.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and display the appropriate hazard pictograms (e.g., irritant, harmful).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Incineration at a permitted hazardous waste facility is a common disposal method for pyridine-based compounds.
-
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 2,5-Dibromopyridine 1-oxide
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 2,5-Dibromopyridine 1-oxide, a compound that requires careful management due to its potential hazards. The following procedural guidance is based on safety data sheets for structurally similar compounds, including pyridine N-oxides and brominated pyridines.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing. | Protects against eye irritation or serious eye damage from dust particles or splashes.[1][2][3][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended).[5] A lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents skin contact, which can cause skin irritation.[2][3][4] Contaminated clothing should be removed immediately and washed before reuse.[2][3][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust is generated.[2] | Protects against respiratory irritation from inhalation of dust.[3][4][6] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][5][6] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2][6] For significant handling operations, fire/flame resistant and impervious clothing is recommended.[1] | Provides an additional barrier against skin contact and contamination. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[3]
-
Work exclusively in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][5][6]
-
Before handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the laboratory area.[3][4][5]
2. Handling the Chemical:
-
Keep the container tightly closed when not in use to prevent absorption of moisture and potential degradation.[2][5][6]
-
Avoid the formation of dust during handling.[2][3][6] If the compound is a solid, handle it carefully to minimize dust generation.
-
In case of accidental contact, follow the first-aid measures outlined below.
3. First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek medical attention if irritation persists.[3][4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water.[2] Remove contaminated clothing and shoes.[2] Wash contaminated clothing before reuse.[2][3][6] Get medical advice if skin irritation occurs.[3][6]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][4][6] If you feel unwell, call a poison center or doctor.[3][4][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor if you feel unwell.[4]
4. Spill Management:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[3][4] Do not let the chemical enter drains.[1]
5. Disposal Plan:
-
Dispose of the chemical waste in accordance with local, regional, and national regulations.[3][4]
-
This material may be classified as hazardous waste.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
